Zacopride
Beschreibung
See also: Zacopride Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEROPKNOYKURCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048251 | |
| Record name | Zacopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90182-92-6 | |
| Record name | Zacopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90182-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zacopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090182926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zacopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZACOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN3OT4156 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Zacopride on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zacopride is a potent and selective ligand for specific serotonin (5-HT) receptor subtypes, exhibiting a dual mechanism of action that has been the subject of considerable research. Primarily, it functions as a high-affinity antagonist at the 5-HT3 receptor and as a partial to full agonist at the 5-HT4 receptor. This unique pharmacological profile underlies its diverse physiological effects, including prokinetic, antiemetic, and potential anxiolytic and cognitive-enhancing properties. This technical guide provides a comprehensive overview of this compound's interaction with serotonin receptors, detailing its binding affinities, functional potencies, and the downstream signaling pathways it modulates. The guide also includes detailed experimental protocols for key assays and visual representations of the molecular mechanisms to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. This compound, a substituted benzamide, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its distinct effects on the 5-HT3 and 5-HT4 receptor subtypes. Its potent antagonism of the ligand-gated ion channel 5-HT3 receptor contrasts with its agonistic activity at the G-protein coupled 5-HT4 receptor. This duality of action allows for the investigation of the distinct roles of these receptors and provides a basis for its therapeutic potential in gastrointestinal motility disorders, nausea and vomiting, and central nervous system conditions. This document serves as a detailed technical resource on the molecular pharmacology of this compound's interactions with these key serotonin receptors.
Quantitative Pharmacological Profile of this compound
The affinity and potency of this compound at 5-HT3 and 5-HT4 receptors have been quantified in numerous studies. The following tables summarize the key quantitative data for racemic this compound and its individual enantiomers, (R)-Zacopride and (S)-Zacopride.
Table 1: Binding Affinities (Ki) of this compound and its Enantiomers at Serotonin Receptors
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference(s) |
| Racemic this compound | 5-HT3 | 0.38 | Not Specified | [1][2] |
| (S)-Zacopride | 5-HT3 | 0.955 | Rat Brain Homogenate | [3] |
| (R)-Zacopride | 5-HT3 | 11.0 | Rat Brain Homogenate | [3] |
| Racemic this compound | 5-HT4 | 373 | Not Specified | [1] |
| (R)-Zacopride | "(R)-sites" (non-5-HT3) | 3 - 11 | Rat Entorhinal Cortex, NG108-15 cells |
Table 2: Functional Potencies (pEC50, ID50) of this compound and its Enantiomers
| Compound | Receptor/Assay | Potency | Species/Tissue | Reference(s) |
| Racemic this compound | 5-HT4 (Adenylate Cyclase Stimulation) | pEC50 = 5.95 | Mouse Embryo Colliculi Neurons | |
| (S)-Zacopride | 5-HT3 (Antagonism of 2-Me-5-HT stimulus) | ID50 = 0.05 µg/kg | Rat | |
| Racemic this compound | 5-HT3 (Antagonism of 2-Me-5-HT stimulus) | ID50 = 0.60 µg/kg | Rat | |
| (R)-Zacopride | 5-HT3 (Antagonism of 2-Me-5-HT stimulus) | ID50 = 1.6 µg/kg | Rat | |
| (R)-Zacopride | 5-HT3 (Antagonism of 5-HT-evoked von Bezold-Jarisch reflex) | MED85 = 3.0 µg/kg, s.c. | Mouse | |
| (S)-Zacopride | 5-HT3 (Antagonism of 5-HT-evoked von Bezold-Jarisch reflex) | MED85 = 0.3 µg/kg, s.c. | Mouse | |
| Racemic this compound | 5-HT3 (Antagonism of 5-HT-evoked von Bezold-Jarisch reflex) | MED85 = 1.0 µg/kg, s.c. | Mouse |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. ID50 is the dose of a drug that causes a 50% inhibition of a response. MED85 is the minimum effective dose required to reduce the reflex by ≥ 85%.
These data highlight the high affinity and potent antagonist activity of this compound at the 5-HT3 receptor, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. Conversely, this compound acts as an agonist at the 5-HT4 receptor, though with lower affinity compared to its 5-HT3 antagonism. The (R)-enantiomer has also been shown to bind to a distinct, non-5-HT3 site, termed the "(R)-site".
Mechanism of Action at the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution of Ca²⁺), resulting in neuronal depolarization. This compound acts as a competitive antagonist at this receptor, binding to the same site as serotonin but failing to induce the conformational change necessary for channel opening. This blockade of 5-HT3 receptors is the basis for its antiemetic effects, as it inhibits serotonin-mediated signaling in the chemoreceptor trigger zone and on vagal afferent nerves in the gastrointestinal tract.
Signaling Pathway Diagram: 5-HT3 Receptor Antagonism by this compound
Caption: this compound competitively antagonizes the 5-HT3 receptor, preventing ion influx and neuronal depolarization.
Mechanism of Action at the 5-HT4 Receptor
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Agonist binding, including by this compound, initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of 5-HT4 receptor activation, such as enhanced gastrointestinal motility and potential cognitive enhancement. This compound has been described as a partial to full agonist at this receptor, depending on the tissue and the density of receptor expression.
Signaling Pathway Diagram: 5-HT4 Receptor Agonism by this compound
Caption: this compound acts as an agonist at the 5-HT4 receptor, stimulating the Gs-cAMP signaling cascade.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptors
This protocol is a representative method for determining the binding affinity of this compound for the 5-HT3 receptor using [³H]-(S)-Zacopride in rat entorhinal cortex homogenates.
5.1.1. Materials
-
Rat entorhinal cortex tissue
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-(S)-Zacopride (specific activity ~70-90 Ci/mmol)
-
Unlabeled (S)-Zacopride and other competing ligands
-
Wash buffer: ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
5.1.2. Procedure
-
Membrane Preparation: Homogenize dissected rat entorhinal cortex in 20 volumes of ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in homogenization buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
Binding Assay: In a final volume of 250 µL, incubate the membrane homogenate (50-100 µg of protein) with various concentrations of [³H]-(S)-Zacopride (e.g., 0.05-5 nM) for saturation experiments, or a fixed concentration of [³H]-(S)-Zacopride (e.g., 0.5 nM) with increasing concentrations of unlabeled this compound or other competing ligands for competition experiments.
-
Incubation: Incubate the reaction mixtures at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with three 4 mL aliquots of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled 5-HT3 antagonist, e.g., 1 µM granisetron) from total binding. Analyze saturation binding data using Scatchard analysis to determine Bmax and Kd. Analyze competition binding data using non-linear regression to determine IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.
Functional cAMP Assay for 5-HT4 Receptors
This protocol describes a method to measure this compound-induced cAMP production in cells expressing 5-HT4 receptors.
5.2.1. Materials
-
Cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound and other test compounds
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
5.2.2. Procedure
-
Cell Culture: Culture the 5-HT4 receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and allow them to adhere overnight.
-
Assay: a. Remove the culture medium and wash the cells with pre-warmed stimulation buffer. b. Add 50 µL of stimulation buffer containing various concentrations of this compound or other test compounds to the wells. For antagonist testing, pre-incubate with the antagonist before adding an agonist. c. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the pEC50 value from the sigmoidal dose-response curve using non-linear regression analysis.
Selectivity Profile and Activity at Other Serotonin Receptors
While this compound's primary actions are at the 5-HT3 and 5-HT4 receptors, a comprehensive understanding of its pharmacology requires assessment of its activity at other serotonin receptor subtypes. Studies have shown that this compound has low affinity for 5-HT1-like and 5-HT2 receptors. The (R)-enantiomer of this compound has been reported to bind with moderate affinity to a non-5-HT3 site, designated the "(R)-site," which also has some affinity for mianserin and prazosin. The functional significance of this binding is still under investigation. There is limited evidence to suggest significant interaction of this compound with 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, or 5-HT7 receptors at therapeutically relevant concentrations.
Conclusion
This compound exhibits a complex and compelling mechanism of action centered on its potent and stereoselective antagonism of the 5-HT3 receptor and its agonistic activity at the 5-HT4 receptor. This dual functionality provides a powerful tool for dissecting the physiological roles of these two important serotonin receptor subtypes. The detailed understanding of its binding kinetics, functional effects, and the associated signaling pathways is crucial for its application in preclinical research and for the potential development of novel therapeutics targeting a range of disorders, from gastrointestinal dysmotility to cognitive impairments. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working to further elucidate the intricate pharmacology of this compound and its interactions with the serotonergic system.
References
A Comprehensive Stereochemical Analysis of (R)-(+)-zacopride and (S)-(-)-zacopride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Zacopride is a potent benzamide derivative that has been extensively studied for its interaction with serotonin receptors. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-zacopride and (S)-(-)-zacopride. In drug development, understanding the stereochemistry of a compound is critical, as enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This guide provides a detailed comparison of the stereochemistry and biological activities of the (R) and (S) enantiomers of this compound, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
The absolute configuration of the chiral center in this compound is designated using the Cahn-Ingold-Prelog priority rules, denoted as (R) from the Latin rectus (right) and (S) from the Latin sinister (left). These distinct three-dimensional arrangements lead to differential interactions with chiral biological targets such as receptors and enzymes.
Pharmacodynamic Profile: A Tale of Two Enantiomers
The primary pharmacological targets of this compound are the 5-HT₃ and 5-HT₄ serotonin receptors, where its enantiomers display notably different activities. Racemic this compound acts as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1]
Interaction with the 5-HT₃ Receptor
The 5-HT₃ receptor is a ligand-gated ion channel. Antagonism at this receptor is associated with antiemetic and anxiolytic effects. Both enantiomers of this compound exhibit potent 5-HT₃ antagonist activity, but with a clear stereoselectivity favoring the (S)-enantiomer.[2][3][4] The (S)-isomer consistently demonstrates higher affinity and potency in blocking 5-HT₃ receptor function across various experimental models.[5]
One key difference is the nature of their antagonism. In the mouse isolated vagus nerve, (R)-(+)-zacopride acts as a surmountable antagonist, meaning its blockade can be overcome by increasing the concentration of the agonist (5-HT). In contrast, (S)-(-)-zacopride is an insurmountable antagonist, indicating a more complex or pseudo-irreversible interaction that suppresses the maximum response to 5-HT.
| Parameter | (R)-(+)-zacopride | (S)-(-)-zacopride | Racemic this compound | Reference |
| Binding Affinity (Ki) | - | Higher Affinity | 0.38 nM | |
| Functional Antagonism (pA₂) * | 9.3 (surmountable) | Insurmountable | Insurmountable | |
| In Vivo Potency (MED₈₅) ** | 3.0 µg/kg | 0.3 µg/kg | 1.0 µg/kg | |
| Discriminative Stimulus (ID₅₀) *** | 1.6 µg/kg | 0.05 µg/kg | 0.60 µg/kg |
Table 1: Comparative 5-HT₃ Receptor Antagonist Activity. *pA₂ value from mouse isolated vagus nerve assay. **Minimum effective dose to reduce the von Bezold-Jarisch reflex by ≥85%. **Dose for 50% inhibition of 2-methylserotonin stimulus.
Interaction with the 5-HT₄ Receptor
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This pathway is involved in regulating gastrointestinal motility and cognitive function. This compound is an agonist at this receptor. While much of the literature focuses on the racemic mixture, the (R)-enantiomer is specifically noted for its 5-HT₄ agonist properties. This activity is thought to contribute to its pro-respiratory effects.
| Parameter | (R)-(+)-zacopride | (S)-(-)-zacopride | Racemic this compound | Reference |
| Binding Affinity (Ki) | - | - | 373 nM | |
| Functional Agonism (pEC₅₀) * | Potent Agonist | - | 5.95 |
Table 2: Comparative 5-HT₄ Receptor Agonist Activity. pEC₅₀ value from adenylate cyclase stimulation in mouse embryo colliculi neurons.
Caption: 5-HT₄ Receptor Signaling Pathway.
Other Receptor Interactions
Interestingly, studies using radiolabeled enantiomers revealed that while --INVALID-LINK---zacopride binds specifically to 5-HT₃ receptors, --INVALID-LINK---zacopride recognizes an additional, distinct high-affinity binding site in the central nervous system, termed the "(R)-site". The affinity (Ki) of (R)-zacopride for this site is in the range of 3-11 nM. The function of this site remains to be fully elucidated but suggests that the pharmacological profile of (R)-zacopride may be more complex than initially understood.
Comparative Biological and Behavioral Effects
The stereoselective interactions at the molecular level translate into differences in the overall biological and behavioral effects of the this compound enantiomers.
| Behavioral Model | (R)-(+)-zacopride | (S)-(-)-zacopride | Racemic this compound | Key Findings | Reference |
| Mouse Light:Dark Box | Active (MED 1 µg/kg) | Active (MED 1 µg/kg) | Active (MED 1 µg/kg) | Similar anxiolytic potency between enantiomers. | |
| Marmoset Human Threat Test | More Potent | Less Potent | - | (R)-isomer more potent in reducing aversive behavior. | |
| Elevated Plus-Maze (Diazepam-withdrawn rats) | Active (0.001 & 0.1 mg/kg) | Active (0.001 mg/kg) | - | Both enantiomers reverse anxiety-like behavior. | |
| Sleep Apnea (Rats) | Effective | - | - | Reduces central apneas, likely via 5-HT₃ antagonism and/or 5-HT₄ agonism. |
Table 3: Comparative Anxiolytic and Other CNS Activities. MED: Minimum Effective Dose.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to discerning the stereospecific activities of chiral compounds. Below are outlines of key methodologies used in the study of this compound enantiomers.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.
Objective: To determine the binding affinity (Ki) of (R)- and (S)-zacopride for the 5-HT₃ receptor.
Materials:
-
Radioligand: --INVALID-LINK---zacopride or another high-affinity 5-HT₃ antagonist radioligand (e.g., [³H]GR65630).
-
Receptor Source: Membrane homogenates from cells expressing 5-HT₃ receptors (e.g., NG108-15 cells) or from brain regions rich in these receptors (e.g., rat entorhinal cortex).
-
Test Compounds: Serial dilutions of (R)-(+)-zacopride and (S)-(-)-zacopride.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT₃ antagonist (e.g., tropisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound ((R)- or (S)-zacopride).
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Competition Binding Assay.
Isolated Vagus Nerve Preparation (Schild Analysis)
This ex vivo functional assay assesses the potency (pA₂) and nature (surmountable vs. insurmountable) of an antagonist.
Objective: To characterize the 5-HT₃ antagonist activity of this compound enantiomers.
Methodology:
-
Dissection: The vagus nerve is dissected from a mouse and mounted in an organ bath containing physiological saline solution, gassed with 95% O₂/5% CO₂.
-
Stimulation & Recording: Extracellular electrodes are used to record compound action potentials.
-
Agonist Response: A cumulative concentration-response curve to 5-HT is generated to measure its depolarizing effect.
-
Antagonist Incubation: The nerve preparation is incubated with a fixed concentration of the antagonist ((R)- or (S)-zacopride) for a set period.
-
Post-Antagonist Response: A second 5-HT concentration-response curve is generated in the presence of the antagonist.
-
Analysis: The rightward shift in the 5-HT curve caused by the antagonist is measured. For a surmountable (competitive) antagonist like (R)-zacopride, this allows for the calculation of the pA₂ value via Schild regression. For an insurmountable antagonist like (S)-zacopride, the analysis focuses on the depression of the maximum response.
Conclusion and Implications
The stereoisomers of this compound exhibit distinct and clinically relevant differences in their pharmacological profiles.
-
(S)-(-)-zacopride is the more potent and insurmountable 5-HT₃ receptor antagonist . Its higher affinity and potency make it the primary contributor to the 5-HT₃-mediated effects of racemic this compound, such as antiemesis.
-
(R)-(+)-zacopride , while a less potent 5-HT₃ antagonist, is a potent 5-HT₄ receptor agonist and interacts with an additional, unique high-affinity binding site. These properties may underlie its efficacy in different therapeutic areas, such as its anxiolytic and pro-respiratory effects.
This detailed understanding of the stereochemistry of this compound is paramount for drug development. It allows for the rational design of "chiral switches," where a single, more effective, or safer enantiomer is developed from a previously racemic drug. The case of this compound clearly illustrates that stereoisomers are distinct chemical entities, and their individual pharmacological characterization can uncover novel therapeutic potentials and lead to more refined and targeted medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The enantiomers of this compound: an intra-species comparison of their potencies in functional and anxiolytic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enantiomers of this compound: an intra-species comparison of their potencies in functional and anxiolytic models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The (S)-isomer of [3H]this compound labels 5-HT3 receptors with high affinity in rat brain [pubmed.ncbi.nlm.nih.gov]
Zacopride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zacopride is a potent and selective benzamide derivative with a dual pharmacological profile, acting as a high-affinity antagonist at the serotonin 5-HT3 receptor and an agonist at the 5-HT4 receptor. This unique mechanism of action has led to its investigation for a range of therapeutic applications, including anxiolytic, nootropic, antiemetic, and pro-respiratory effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its known signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide, is a substituted benzamide. Its chemical structure is characterized by a substituted benzene ring linked via an amide bond to a quinuclidine moiety.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide |
| SMILES | COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N |
| CAS Number | 90182-92-6 |
| PubChem CID | 108182 |
| Molecular Formula | C₁₅H₂₀ClN₃O₂ |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 309.79 g/mol |
| Melting Point | 158-160 °C (hydrochloride salt)[1] |
| Boiling Point | Data not available |
| pKa | Data not available |
| logP (Calculated) | 1.7[2] |
| Solubility | Soluble in DMSO and water (hydrochloride salt)[3] |
Pharmacology
This compound exhibits a dual mechanism of action, functioning as a potent antagonist of the 5-HT3 receptor and an agonist of the 5-HT4 receptor. The (R)-(+)-enantiomer is reported to be the more active form[4].
Pharmacological Data
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Ki | 5-HT3 | 0.38 nM | - | [3] |
| Ki | 5-HT4 | 373 nM | - | |
| KD | 5-HT3 | 0.65 ± 0.15 nM | Rabbit ileum muscularis | |
| KD | 5-HT3 | 0.76 ± 0.08 nM | Rat entorhinal cortex | |
| EC50 | 5-HT4 | 616.0 nM | Luciferase-based HTR₄b assay | |
| ID50 (Antagonism of 2-Me 5-HT) | 5-HT3 | S(-)-zacopride: 0.05 µg/kg | Rat | |
| (+/-)-zacopride: 0.60 µg/kg | ||||
| R(+)-zacopride: 1.6 µg/kg |
Signaling Pathways
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. Binding of an agonist, such as serotonin, opens the channel, leading to a rapid influx of cations (Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization and excitation. As an antagonist, this compound blocks this channel activation.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Agonist binding, including by this compound, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
In Vitro Assays
This protocol is adapted from studies on rabbit ileum muscularis and rat entorhinal cortex membranes.
-
Tissue Preparation:
-
Homogenize tissue (e.g., rabbit ileum muscularis or rat entorhinal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitor ligand (for displacement curves) or vehicle.
-
[³H]this compound (final concentration typically 0.5-1.0 nM).
-
Membrane suspension.
-
-
Define non-specific binding using a high concentration of a potent 5-HT3 antagonist (e.g., 1 µM tropisetron or granisetron).
-
Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
References
- 1. Agonist effects at putative central 5-HT4 receptors in rat hippocampus by R(+)- and S(-)-zacopride; no evidence for stereo-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiemetic Profile of this compound [ouci.dntb.gov.ua]
- 4. Emesis and defecations induced by the 5-hydroxytryptamine (5-HT3) receptor antagonist this compound in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Zacopride: A Technical Guide to its Discovery, Development, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history of development, and pharmacological characteristics of Zacopride. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, relevant signaling pathways, key experimental protocols, and a summary of its quantitative pharmacological data.
Introduction
This compound is a substituted benzamide that exhibits a dual mechanism of action, acting as a potent antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor and an agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1][2][3] Its unique pharmacological profile has led to its investigation for a variety of therapeutic applications, including as an antiemetic, anxiolytic, and prokinetic agent.[4][5] This guide delves into the scientific journey of this compound, from its initial synthesis to its characterization in preclinical and clinical studies.
History of Discovery and Development
This compound was developed by the A.H. Robins Company, a pharmaceutical company with a long history in the United States. The initial research and development of this compound took place in the 1980s. A key patent for this compound was filed in 1989 by Naylor and Naylor.
The first pharmacological characterizations of this compound were published in 1988. A study by Smith et al. first described this compound as a potent 5-HT3 antagonist. Concurrently, research by Costall, Naylor, and their colleagues at the University of Bradford, UK, extensively investigated its anxiolytic properties in various rodent and primate models, demonstrating its potential as an anti-anxiety agent. The use of radiolabeled [3H]this compound as a tool for identifying and characterizing 5-HT3 recognition sites was also established in 1988 by Barnes, Costall, and Naylor.
Initially, this compound was studied for its potential as an antiemetic, particularly for chemotherapy-induced nausea and vomiting. Its prokinetic properties, stemming from its 5-HT4 agonism, also suggested its utility in treating gastrointestinal motility disorders. Furthermore, clinical trials were conducted to evaluate its efficacy in treating schizophrenia, although these trials did not yield successful outcomes. The development of this compound also included the investigation of its individual enantiomers, (R)-(+)-Zacopride and (S)-(-)-Zacopride, which were found to have different pharmacological potencies.
The timeline below outlines the key milestones in the discovery and development of this compound.
Mechanism of Action
This compound's pharmacological effects are primarily attributed to its interaction with two distinct serotonin receptor subtypes:
-
5-HT3 Receptor Antagonism: this compound is a highly potent and selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel. Blockade of these receptors, particularly in the central nervous system and the gastrointestinal tract, is the basis for its antiemetic and anxiolytic effects.
-
5-HT4 Receptor Agonism: this compound also functions as an agonist at the 5-HT4 receptor, a G-protein coupled receptor. Activation of 5-HT4 receptors in the gastrointestinal tract leads to enhanced acetylcholine release, which in turn stimulates gut motility, explaining its prokinetic effects.
Signaling Pathways
The dual mechanism of action of this compound involves two distinct signaling pathways: the ionotropic 5-HT3 receptor pathway and the metabotropic 5-HT4 receptor pathway.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a non-selective cation channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of Na+ and Ca2+ ions and a smaller efflux of K+ ions. This results in depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential. As an antagonist, this compound binds to the 5-HT3 receptor without opening the ion channel, thereby preventing the binding of serotonin and inhibiting this excitatory response.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor. When an agonist like this compound binds to the receptor, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a cellular response, such as increased neurotransmitter release in the enteric nervous system.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
5-HT3 Receptor Radioligand Binding Assay
This assay is used to determine the affinity of this compound for the 5-HT3 receptor. The protocol is based on the displacement of a radiolabeled ligand from the receptor by unlabeled this compound.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation: Homogenates of rat entorhinal cortex are prepared in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The homogenate is incubated with a fixed concentration of [3H]this compound and a range of concentrations of unlabeled this compound. The incubation is typically carried out at room temperature for a specified time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]this compound). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
5-HT4 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the 5-HT4 receptor, confirming its agonist activity.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the 5-HT4 receptor are cultured in appropriate media.
-
Assay Procedure: The cells are incubated with various concentrations of this compound. A phosphodiesterase inhibitor is included to prevent the degradation of cAMP.
-
Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological data for this compound and its enantiomers.
Table 1: 5-HT3 Receptor Binding Affinities
| Compound | Preparation | Radioligand | Ki (nM) | Reference |
| (±)-Zacopride | Rat entorhinal cortex | [3H]this compound | 0.76 ± 0.08 (KD) | |
| (±)-Zacopride | Rabbit ileum muscularis | [3H]this compound | 0.65 ± 0.15 (KD) | |
| (R)-(+)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | - | |
| (S)-(-)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | - |
Table 2: 5-HT3 Receptor Functional Antagonism
| Compound | Assay | Preparation | pA2 / ID50 | Reference |
| (±)-Zacopride | 5-HT-evoked von Bezold-Jarisch reflex | Mouse | 1.0 µg/kg (MED85) | |
| (R)-(+)-Zacopride | 5-HT-induced depolarization | Mouse isolated vagus nerve | 9.3 (pA2) | |
| (S)-(-)-Zacopride | 2-Me 5-HT discrimination | Rat | 0.05 µg/kg (ID50) | |
| (±)-Zacopride | 2-Me 5-HT discrimination | Rat | 0.60 µg/kg (ID50) | |
| (R)-(+)-Zacopride | 2-Me 5-HT discrimination | Rat | 1.6 µg/kg (ID50) |
Table 3: 5-HT4 Receptor Functional Agonism
| Compound | Assay | Preparation | EC50 (nM) | Reference |
| (±)-Zacopride | Luciferase-based 5-HTR4b assay | Yeast | 616.0 | |
| (±)-Zacopride | Tachycardia in pig | Anesthetized pig | - |
Table 4: Anxiolytic Activity
| Compound | Model | Species | Minimum Effective Dose | Reference |
| (±)-Zacopride | Light:dark box | Mouse | 1 µg/kg, s.c. | |
| (R)-(+)-Zacopride | Light:dark box | Mouse | 1 µg/kg, s.c. | |
| (S)-(-)-Zacopride | Light:dark box | Mouse | 1 µg/kg, s.c. |
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its history, mechanism of action, signaling pathways, experimental protocols, and quantitative data serves as a comprehensive resource for further investigation and development in the field of serotonergic pharmacology.
References
- 1. [3H]this compound: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Dual Pharmacological Profile of Zacopride: A 5-HT3 Antagonist and 5-HT4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zacopride, a substituted benzamide, exhibits a unique and potent dual activity on the serotonin receptor family, acting as a high-affinity antagonist at the 5-HT3 receptor and a potent agonist at the 5-HT4 receptor. This distinct pharmacological profile has positioned this compound as a valuable tool in neuroscience and gastrointestinal research, with potential therapeutic applications ranging from antiemetic and anxiolytic to prokinetic effects. This technical guide provides an in-depth overview of this compound's core pharmacological activities, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The dual activity of this compound is characterized by its distinct binding affinities and functional potencies at the 5-HT3 and 5-HT4 receptors. The following tables summarize the key quantitative parameters reported in the literature.
Table 1: this compound Binding Affinity and Potency at the 5-HT3 Receptor
| Parameter | Value | Species/Tissue | Notes |
| Ki | 0.38 nM | Not Specified | Represents the inhibition constant for binding to the 5-HT3 receptor.[1][2] |
| Kd | 0.65 ± 0.15 nM | Rabbit Ileum Muscularis | Determined by Scatchard analysis using [3H]this compound.[3] |
| Kd | 0.76 ± 0.08 nM | Rat Entorhinal Cortex | Determined by Scatchard analysis using [3H]this compound.[4] |
| pA2 | Data not consistently available in searched literature | Guinea-pig Ileum | The pA2 value is a measure of the potency of a competitive antagonist. |
Table 2: this compound Agonist Activity at the 5-HT4 Receptor
| Parameter | Value | Species/Tissue | Notes |
| Ki | 373 nM | Not Specified | Represents the inhibition constant for binding to the 5-HT4 receptor.[1] |
| EC50 | 0.5 µM | Rat Esophagus | Functional potency in mediating relaxation. |
| pEC50 | 5.95 | Mouse Embryo Colliculi Neurons | Potency in stimulating adenylate cyclase activity. |
| Efficacy | Full Agonist | Human Atrium | As effective as serotonin in increasing force of contraction and beating rate. |
Signaling Pathways
The opposing actions of this compound at 5-HT3 and 5-HT4 receptors stem from the fundamentally different signaling mechanisms of these two receptor subtypes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the dual activity of this compound.
5-HT3 Receptor Radioligand Binding Assay
This protocol is a composite based on methodologies described for [3H]this compound binding studies in rabbit ileum muscularis and rat entorhinal cortex.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound at the 5-HT3 receptor.
Materials:
-
Radioligand: [3H]this compound
-
Tissue Source: Homogenates of rabbit ileum muscularis or rat entorhinal cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled 5-HT3 antagonist (e.g., ICS 205-930).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed amount of membrane protein (e.g., 50-100 µg).
-
Increasing concentrations of [3H]this compound (for saturation binding).
-
For non-specific binding, add the unlabeled antagonist.
-
For competition assays, use a fixed concentration of [3H]this compound and varying concentrations of the test compound.
-
-
Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through the glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
5-HT4 Receptor Functional Assay: Adenylyl Cyclase Activation
This protocol is based on the classic assay used to functionally characterize 5-HT4 receptors in neuronal cell cultures.
Objective: To determine the potency (EC50) and efficacy of this compound in activating the 5-HT4 receptor-mediated adenylyl cyclase pathway.
Materials:
-
Cell Culture: Mouse embryo colliculi neurons or other cells endogenously or recombinantly expressing 5-HT4 receptors.
-
Stimulation Buffer: A suitable physiological buffer (e.g., Krebs-HEPES) containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Assay Kit: (e.g., ELISA or radioimmunoassay-based).
Procedure:
-
Cell Preparation:
-
Culture the cells to an appropriate confluency.
-
On the day of the experiment, wash the cells with a serum-free medium and pre-incubate with the stimulation buffer without the agonist.
-
-
Agonist Stimulation:
-
Add varying concentrations of this compound or a reference 5-HT4 agonist to the cells.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by removing the medium and lysing the cells with the lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a compound with dual 5-HT3 antagonist and 5-HT4 agonist activity.
Conclusion
This compound's dual antagonism of 5-HT3 receptors and agonism of 5-HT4 receptors make it a compound of significant interest in pharmacology. Its high affinity for the 5-HT3 receptor, coupled with its potent functional activation of the 5-HT4 receptor, underscores a complex pharmacological profile that has been instrumental in elucidating the physiological roles of these serotonin receptor subtypes. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the development of novel compounds targeting these important receptors for a variety of therapeutic applications.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoselective Pharmacology of Zacopride Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride, a substituted benzamide, is a potent ligand for serotonin receptors, exhibiting a complex pharmacological profile that includes antagonist activity at the 5-HT₃ receptor and agonist activity at the 5-HT₄ receptor.[1] This dual action has prompted investigations into its therapeutic potential for a range of conditions, including anxiety, emesis, and cognitive disorders.[2][3] this compound is a chiral molecule, existing as two enantiomers: R(+)-zacopride and S(-)-zacopride. As is common with chiral compounds, these enantiomers exhibit stereoselective differences in their interaction with biological targets, leading to distinct pharmacological and therapeutic profiles. This technical guide provides an in-depth overview of the pharmacological properties of the this compound enantiomers, with a focus on their interactions with 5-HT₃ and 5-HT₄ receptors. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
5-HT₃ Receptor Antagonism
The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonism is a key mechanism for the antiemetic and anxiolytic effects of various drugs. Both enantiomers of this compound display potent antagonist activity at 5-HT₃ receptors.[4] However, studies consistently demonstrate a higher potency for the S(-) enantiomer.
Quantitative Data: 5-HT₃ Receptor Binding and Functional Antagonism
The following tables summarize the key quantitative data for the interaction of this compound enantiomers with the 5-HT₃ receptor across various experimental models.
Table 1: 5-HT₃ Receptor Binding Affinities
| Compound | Preparation | Radioligand | Kᵢ (nM) | Reference |
| R(+)-zacopride | Rat Entorhinal Cortex Membranes | --INVALID-LINK---zacopride | 3 - 11 | [5] |
| S(-)-zacopride | Rat Entorhinal Cortex Membranes | --INVALID-LINK---zacopride | ~8-12 fold more potent than R(+) | |
| Racemic this compound | Rat Entorhinal Cortex Homogenates | [³H]this compound | 0.76 ± 0.08 |
Table 2: In Vitro Functional Antagonism of 5-HT₃ Receptors
| Compound | Model | Parameter | Value | Reference |
| R(+)-zacopride | Mouse Isolated Vagus Nerve | pA₂ | 9.3 | |
| S(-)-zacopride | Mouse Isolated Vagus Nerve | Insurmountable Antagonist | - |
Table 3: In Vivo Functional Antagonism of 5-HT₃ Receptors
| Compound | Model | Parameter | Value (µg/kg) | Reference |
| R(+)-zacopride | 5-HT-evoked von Bezold-Jarisch reflex (mouse) | MED₈₅ | 3.0 (s.c.) | |
| S(-)-zacopride | 5-HT-evoked von Bezold-Jarisch reflex (mouse) | MED₈₅ | 0.3 (s.c.) | |
| R(+)-zacopride | 2-Methylserotonin discriminative stimulus (rat) | ID₅₀ | 1.6 | |
| S(-)-zacopride | 2-Methylserotonin discriminative stimulus (rat) | ID₅₀ | 0.05 |
Experimental Protocols
This protocol outlines a standard method for determining the binding affinity of this compound enantiomers to 5-HT₃ receptors using a competitive binding assay.
Materials:
-
Receptor Source: Homogenates of rat entorhinal cortex or other tissues expressing 5-HT₃ receptors.
-
Radioligand: --INVALID-LINK---zacopride or another suitable 5-HT₃ receptor radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT₃ receptor antagonist (e.g., 1 µM this compound).
-
Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test Compounds: R(+)-zacopride and S(-)-zacopride at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In assay tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and either buffer, the test compound at various concentrations, or the non-specific binding control.
-
Incubation: Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
This ex vivo functional assay assesses the ability of this compound enantiomers to antagonize 5-HT-induced neuronal depolarization.
Materials:
-
Isolated vagus nerve from a mouse.
-
Grease-gap recording chamber.
-
Artificial cerebrospinal fluid (aCSF).
-
5-Hydroxytryptamine (5-HT).
-
R(+)-zacopride and S(-)-zacopride.
-
Electrophysiological recording equipment.
Procedure:
-
Tissue Preparation: Dissect the vagus nerve and mount it in the grease-gap chamber, which allows for extracellular recording of nerve depolarization.
-
Baseline Recording: Perfuse the nerve with aCSF and record a stable baseline electrical potential.
-
5-HT Application: Apply increasing concentrations of 5-HT to generate a cumulative concentration-response curve for depolarization.
-
Antagonist Incubation: Wash out the 5-HT and incubate the nerve with a specific concentration of either R(+)- or S(-)-zacopride for a predetermined period.
-
Repeat 5-HT Curve: In the continued presence of the this compound enantiomer, re-determine the 5-HT concentration-response curve.
-
Data Analysis: A rightward shift in the 5-HT concentration-response curve in the presence of the antagonist indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated from the Schild plot. An insurmountable antagonist will cause a depression of the maximum response to 5-HT.
Signaling Pathway: 5-HT₃ Receptor
The 5-HT₃ receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ ions and an efflux of K⁺ ions. This results in depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.
5-HT₄ Receptor Agonism
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound acts as an agonist at this receptor. While the stereoselectivity at the 5-HT₄ receptor is less pronounced than at the 5-HT₃ receptor, some studies suggest the R(+)-enantiomer is more active.
Quantitative Data: 5-HT₄ Receptor Agonism
Quantitative data for the individual enantiomers of this compound at the 5-HT₄ receptor are less extensively reported in the readily available literature. However, racemic this compound has been shown to be a potent agonist.
Table 4: In Vitro Functional Agonism of 5-HT₄ Receptors
| Compound | Model | Parameter | Value | Reference |
| Racemic this compound | Mouse Embryo Colliculi Neurons (adenylate cyclase activity) | pEC₅₀ | 5.95 | |
| Racemic this compound | Human Atrium (positive inotropic effect) | Full Agonist | - |
Experimental Protocol
This assay quantifies the ability of this compound enantiomers to stimulate the production of cAMP, a hallmark of 5-HT₄ receptor activation.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the 5-HT₄ receptor (e.g., mouse embryo colliculi neurons).
-
Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
5-HT: As a reference agonist.
-
R(+)-zacopride and S(-)-zacopride: At various concentrations.
-
cAMP Assay Kit: A commercially available kit (e.g., ELISA or HTRF-based) for quantifying cAMP levels.
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer.
-
Compound Addition: Add varying concentrations of the this compound enantiomers or 5-HT to the cells.
-
Incubation: Incubate for a defined period at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting sigmoidal curve.
Signaling Pathway: 5-HT₄ Receptor
The 5-HT₄ receptor is coupled to the stimulatory G-protein, Gs. Agonist binding initiates a conformational change in the receptor, leading to the activation of Gs. The activated α-subunit of Gs then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, acts as a second messenger to activate protein kinase A (PKA) and other downstream effectors.
In Vivo Anxiolytic Activity
Both enantiomers of this compound have demonstrated anxiolytic-like effects in preclinical models, such as the mouse light:dark box test.
Quantitative Data: Anxiolytic Activity
Table 5: Anxiolytic-like Activity in the Mouse Light:Dark Box Test
| Compound | Parameter | Value (µg/kg) | Reference |
| R(+)-zacopride | Minimum Effective Dose | 1 (s.c.) | |
| S(-)-zacopride | Minimum Effective Dose | 1 (s.c.) |
Experimental Protocol
This behavioral assay is based on the innate aversion of mice to brightly lit areas and their natural tendency to explore novel environments. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Materials:
-
Apparatus: A two-compartment box with one dark and one brightly illuminated compartment, connected by an opening.
-
Animals: Male mice.
-
Test Compounds: R(+)-zacopride and S(-)-zacopride, and a vehicle control.
-
Video Tracking System: To record and analyze the behavior of the mice.
Procedure:
-
Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., subcutaneous injection) at a specific time before the test.
-
Test Initiation: Place a mouse into the center of the illuminated compartment.
-
Recording: Record the mouse's behavior for a set period (e.g., 5-10 minutes) using the video tracking system.
-
Data Collection: The primary parameters measured are the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
Data Analysis: Compare the behavioral parameters of the drug-treated groups to the vehicle-treated group using appropriate statistical tests. An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
Conclusion
The enantiomers of this compound exhibit distinct pharmacological profiles, particularly at the 5-HT₃ receptor, where the S(-) enantiomer is significantly more potent as an antagonist. While both enantiomers show anxiolytic-like properties, the differences in their receptor interactions may have important implications for their therapeutic applications and side-effect profiles. The R(+) enantiomer's activity at 5-HT₄ receptors, and potentially other sites, adds another layer of complexity to its pharmacological actions. A thorough understanding of the stereoselective pharmacology of this compound is crucial for the rational design and development of novel therapeutics targeting the serotonergic system. This technical guide provides a foundational resource for researchers and drug development professionals working in this area.
References
- 1. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Zacopride on Aldosterone Secretion in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of Zacopride on aldosterone secretion in humans, drawing from key in vivo and in vitro studies. This compound, a potent serotonin receptor modulator, has demonstrated significant effects on the adrenal cortex, specifically influencing the synthesis and release of aldosterone. This document outlines the quantitative outcomes, experimental methodologies, and underlying signaling pathways associated with this compound's activity.
Core Findings: this compound as a Stimulator of Aldosterone Secretion
This compound has been identified as a stimulator of aldosterone secretion in humans. This effect is primarily mediated through its agonist activity at serotonin 5-HT4 receptors located on adrenocortical cells.[1][2][3][4] Both in vivo and in vitro studies have demonstrated a direct and dose-dependent increase in aldosterone levels following this compound administration.[1] Notably, this stimulatory effect on aldosterone occurs independently of changes in renin, ACTH, or cortisol levels, suggesting a direct action on the adrenal zona glomerulosa cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from human studies investigating the effects of this compound on plasma aldosterone concentrations.
Table 1: In Vivo Effects of Oral this compound Administration on Plasma Aldosterone in Healthy Volunteers
| Treatment Group | N | Dosage | Peak Plasma Aldosterone Increase | Time to Peak | Duration of Elevation |
| Placebo | 28 | N/A | No significant change | N/A | N/A |
| This compound | 28 | 10 µg | No significant change | N/A | N/A |
| This compound | 28 | 400 µg | Significant increase | Within 90 minutes | Remained elevated for 60 minutes |
Data extracted from in vivo studies on healthy volunteers pretreated with dexamethasone.
Table 2: In Vitro Effects of this compound on Aldosterone Secretion from Perifused Human Adrenocortical Slices
| Parameter | Value |
| Minimal Effective Dose | 10⁻¹⁰ mol/L |
| Half-Maximal Stimulation (EC₅₀) | 7 x 10⁻⁸ mol/L |
| Potency vs. Cortisol Stimulation | 100 times more potent for aldosterone |
Data from in vitro dose-response studies.
Experimental Protocols
A detailed understanding of the methodologies employed in these key studies is crucial for interpretation and replication.
In Vivo Human Study Protocol
-
Study Population: 28 healthy male volunteers.
-
Pre-treatment: Subjects were pre-treated with dexamethasone to suppress endogenous ACTH secretion.
-
Experimental Design: A single-dose, placebo-controlled study with three arms: placebo, 10 µg this compound, and 400 µg this compound administered orally.
-
Sampling: Plasma concentrations of aldosterone, renin, ACTH, and cortisol were measured before and at various time points over 3 hours following drug administration.
-
Hormone Assays: Specific radioimmunoassays were used to quantify plasma hormone levels.
In Vitro Adrenocortical Slice Perifusion Protocol
-
Tissue Source: Human adrenocortical tissue was obtained from patients undergoing nephrectomy for renal carcinoma.
-
Preparation: The adrenal cortex was sliced and placed in perifusion chambers.
-
Experimental Procedure: The slices were perifused with a buffer solution. Pulses of this compound at varying concentrations (from 10⁻¹¹ to 10⁻⁶ mol/L) were administered for 20-minute durations.
-
Sample Analysis: The perifusate was collected, and aldosterone and cortisol concentrations were measured to determine the secretory response.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in the research.
Caption: Signaling pathway of this compound-induced aldosterone secretion.
References
- 1. Effect of the serotonin-4 receptor agonist this compound on aldosterone secretion from the human adrenal cortex: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lack of effect of the serotonin4 receptor agonist this compound on ACTH secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Initial in vitro studies of zacopride effects
An In-Depth Technical Guide on the Initial In Vitro Effects of Zacopride
Introduction
This compound is a substituted benzamide derivative that has been the subject of extensive research due to its potent and diverse pharmacological activities. Primarily recognized as a high-affinity antagonist of the serotonin 5-HT3 receptor and a potent agonist of the 5-HT4 receptor, its initial in vitro characterization has been crucial in understanding its therapeutic potential, which spans from antiemetic and anxiolytic effects to gastrointestinal prokinetic and antiarrhythmic properties.[1][2][3] This document provides a detailed technical overview of the foundational in vitro studies that have elucidated the molecular mechanisms and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.
5-HT3 Receptor Antagonism
The most prominent characteristic of this compound is its potent antagonism at the 5-HT3 receptor, a ligand-gated ion channel. Initial in vitro studies focused on characterizing its binding affinity and stereoselectivity at this site.
Radioligand Binding Assays
[3H]this compound was quickly identified as a valuable radioligand for studying 5-HT3 recognition sites due to its high affinity and specificity.[4] Binding studies using homogenates from various tissues, including the rat entorhinal cortex and rabbit ileum muscularis, demonstrated rapid, reversible, and saturable binding to 5-HT3 sites.[5] The binding affinity of this compound for the 5-HT3 receptor is stereoselective, with the (S)-enantiomer showing significantly higher potency than the (R)-enantiomer. This stereoselectivity confirms that the (S)-isomer is primarily responsible for the high-affinity interaction with the 5-HT3 receptor.
Data Presentation: 5-HT3 Receptor Binding Affinity
| Parameter | Value | Tissue/Model | Reference |
| Kd (Racemic [3H]this compound) | 0.76 ± 0.08 nM | Rat Entorhinal Cortex | |
| Bmax (Racemic [3H]this compound) | 77.5 ± 6.5 fmol/mg protein | Rat Entorhinal Cortex | |
| Apparent KD (Racemic [3H]this compound) | 0.65 ± 0.15 nM | Rabbit Ileum Muscularis | |
| (S)-zacopride vs. (R)-zacopride Potency Ratio | 21- to 42-fold higher | Rabbit and Human Tissues | |
| (S)-zacopride vs. (R)-zacopride Potency Ratio | 8- to 12-fold higher | Rat Tissues | |
| Ki ((R)-zacopride at "(R)-site") | 3 - 11 nM | Rat Entorhinal Cortex |
Experimental Protocol: 5-HT3 Receptor Binding Assay
-
Preparation: Membranes were prepared from tissues such as the rat entorhinal cortex or rabbit ileum muscularis through homogenization and centrifugation.
-
Incubation: Tissue homogenates were incubated with [3H]this compound at various concentrations.
-
Determination of Non-Specific Binding: To distinguish specific binding to 5-HT3 receptors from non-specific binding, parallel incubations were conducted in the presence of a high concentration of a non-labeled, potent 5-HT3 antagonist, such as ICS 205-930 or BRL43694.
-
Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Binding parameters (Kd and Bmax) were determined by Scatchard analysis of the saturation binding data.
Visualization: 5-HT3 Receptor Binding Assay Workflow
Workflow for a typical 5-HT3 radioligand binding assay.
5-HT4 Receptor Agonism
This compound also functions as a potent agonist at 5-HT4 receptors, which are G-protein coupled receptors that typically signal through the activation of adenylyl cyclase.
Functional Assays
The agonist activity of this compound at 5-HT4 receptors was demonstrated in several in vitro systems. In cultured mouse embryo colliculi neurons, this compound stimulated adenylyl cyclase activity. In isolated human atrial preparations, this compound acted as a full agonist, increasing both the force of contraction and the beating rate. This effect was shown to be mediated by 5-HT4 receptors as it was blocked by selective 5-HT4 antagonists like tropisetron and GR125487. Further studies in perifused human adrenocortical slices showed that this compound stimulates aldosterone secretion, an effect also attributed to 5-HT4 receptor activation.
Data Presentation: 5-HT4 Receptor Agonist Activity
| Parameter | Value | Tissue/Model | Reference |
| pEC50 (Adenylyl Cyclase Stimulation) | 5.95 | Mouse Embryo Colliculi Neurons | |
| Half-maximal Stimulation (Aldosterone Secretion) | 7 x 10-8 M (70 nM) | Human Adrenocortical Slices | |
| Effect (Cardiac) | Full agonist, increases contractility and heart rate | Human Atrial Preparations |
Experimental Protocol: Isolated Human Atrium Assay
-
Tissue Preparation: Human right atrial preparations were obtained from patients undergoing cardiac surgery and were mounted in organ baths.
-
Experimental Conditions: Tissues were maintained in a physiological salt solution, gassed with 95% O2 / 5% CO2, and kept at a constant temperature. The force of contraction and beating rate were recorded isometrically.
-
Drug Application: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound to the organ bath.
-
Antagonist Studies: To confirm the involvement of 5-HT4 receptors, experiments were repeated in the presence of a selective 5-HT4 antagonist (e.g., 1 µM GR125487) to observe any attenuation of this compound's effect.
Visualization: 5-HT4 Receptor Signaling Pathway
Agonist activation of the 5-HT4 receptor by this compound.
Effects on Inward Rectifier Potassium Current (IK1)
Beyond its effects on serotonin receptors, in vitro studies revealed that this compound can modulate cardiac ion channels. Specifically, it was found to be a selective agonist of the inward rectifier potassium current (IK1) in rabbit and rat ventricular myocytes.
Electrophysiological Studies
Using the whole-cell patch-clamp technique, researchers demonstrated that this compound enhances IK1 in a concentration-dependent manner (0.1-10 μmol/L) without significantly affecting other major cardiac ion currents, such as INa, ICa-L, Ito, or IK. This selective action on IK1 leads to a hyperpolarization of the resting membrane potential and a shortening of the action potential duration at 90% repolarization (APD90), effects which are thought to contribute to its antiarrhythmic properties.
Data Presentation: Effects on Cardiac IK1
| Effect | Concentration Range | Cell Type | Reference |
| IK1 Enhancement | 0.1 - 10 µM | Rat & Rabbit Ventricular Myocytes | |
| APD90 Shortening | 0.1 - 10 µM | Rabbit Ventricular Myocytes | |
| Resting Membrane Potential | Hyperpolarization | Rabbit Ventricular Myocytes | |
| Arrhythmia Elimination (IC50) | 28 - 40 µM | Human Ventricular Myocardium |
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Isolation: Single ventricular myocytes were enzymatically isolated from rabbit or rat hearts.
-
Recording: The whole-cell configuration of the patch-clamp technique was used. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at various voltages to record specific ion currents. A specific voltage protocol is used to isolate IK1 from other currents.
-
Current Clamp: The membrane potential is recorded while injecting a known current to measure parameters like resting membrane potential and action potential duration.
-
Drug Perfusion: this compound at different concentrations was applied to the cells via a perfusion system to observe its effects on the recorded currents and potentials.
Visualization: Whole-Cell Patch-Clamp Workflow
Workflow of a whole-cell patch-clamp experiment.
Conclusion
The initial in vitro studies of this compound have defined it as a molecule with a dual-action profile on serotonin receptors—acting as a high-affinity 5-HT3 antagonist and a potent 5-HT4 agonist. Furthermore, subsequent electrophysiological work has uncovered a novel mechanism involving the selective agonism of the cardiac IK1 channel. These foundational experiments, utilizing techniques from radioligand binding and isolated organ baths to single-cell patch-clamping, have provided a comprehensive understanding of this compound's pharmacology at the molecular and cellular levels, paving the way for its diverse therapeutic applications.
References
- 1. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of [3H]this compound with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Zacopride's Prokinetic Power: A Technical Deep-Dive into its Modulation of Gastrointestinal Motility
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of Zacopride, a potent dual-action compound, and its significant role in modulating gastrointestinal (GI) motility. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
This compound, a substituted benzamide, exhibits a unique pharmacological profile as both a serotonin 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist. This dual functionality positions it as a compelling agent for managing disorders characterized by impaired GI motility. Its prokinetic effects, stemming from this combined action, have been the subject of numerous preclinical and clinical investigations.
Core Mechanism of Action: A Two-Pronged Approach
This compound's influence on gastrointestinal motility is primarily driven by its interaction with two key serotonin receptor subtypes within the enteric nervous system:
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on enteric neurons, particularly cholinergic neurons, is a key driver of prokinetic activity. This agonism stimulates the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut. The increased availability of ACh enhances smooth muscle contraction, thereby promoting peristalsis and accelerating the transit of luminal contents. The signaling cascade initiated by 5-HT₄ receptor activation involves the Gs alpha-subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
-
5-HT₃ Receptor Antagonism: The antagonism of 5-HT₃ receptors, which are ligand-gated ion channels, contributes to this compound's overall effect. In the gastrointestinal tract, 5-HT₃ receptors are involved in the modulation of visceral sensation and the emetic reflex. By blocking these receptors, this compound can mitigate symptoms of nausea and vomiting often associated with GI dysmotility. Furthermore, 5-HT₃ receptor antagonism can modulate cholinergic nerve activity, although the precise impact on motility is complex and can be context-dependent.
Quantitative Insights into this compound's Efficacy
While extensive clinical trial data for this compound remains limited in publicly accessible literature, preclinical studies have provided valuable quantitative insights into its effects on gastrointestinal transit.
| Parameter | Animal Model | Dosage | Route | Effect | Citation |
| Whole Gut Transit Time | Mice | 0.01-0.3 mg/kg | s.c. | Dose-dependent prolongation | [1] |
| Adenylate Cyclase Activity (pEC₅₀) | Mouse embryo colliculi neurons | N/A | In vitro | 5.95 |
Note: The observed prolongation of whole gut transit time in mice, while seemingly counterintuitive for a prokinetic agent, may be attributable to the potent 5-HT₃ receptor antagonist activity of this compound, highlighting its complex pharmacological profile.
Experimental Protocols: Methodologies for Assessing Gastrointestinal Motility
The evaluation of prokinetic agents like this compound relies on a variety of well-established experimental protocols to quantify their effects on different segments of the gastrointestinal tract.
Gastric Emptying Studies
Phenol Red Method (Rodent Model):
-
Animal Preparation: Fasted rodents (e.g., rats, mice) are used.
-
Test Meal Administration: A non-absorbable marker, typically phenol red mixed with a viscous solution (e.g., methylcellulose), is administered orally via gavage.
-
Drug Administration: this compound or a vehicle control is administered at a predetermined time before the test meal.
-
Sample Collection: At a specific time point after meal administration, animals are euthanized, and their stomachs are ligated and removed.
-
Quantification: The amount of phenol red remaining in the stomach is determined spectrophotometrically. Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to a control group sacrificed immediately after meal administration.
Intestinal Transit Studies
Charcoal Meal Transit Test (Rodent Model):
-
Animal Preparation: Fasted rodents are used.
-
Drug Administration: this compound or a vehicle control is administered.
-
Marker Administration: A charcoal meal (activated charcoal suspended in a vehicle like gum acacia) is administered orally.
-
Transit Measurement: After a set time, animals are euthanized, and the small intestine is carefully excised. The distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal is measured and expressed as a percentage of the total length of the small intestine.
Colonic Motility Studies
Radiopaque Marker Transit (Large Animal Model - e.g., Dog):
-
Marker Administration: Radiopaque markers are administered orally to conscious, trained animals.
-
Drug Administration: this compound or a placebo is administered according to the study design (e.g., single dose, multiple doses).
-
Radiographic Imaging: Serial abdominal radiographs are taken at specified time points.
-
Data Analysis: The number and location of markers in different colonic segments (ascending, transverse, descending) are quantified to determine colonic transit time.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of this compound's signaling pathways and a typical experimental workflow.
Conclusion
This compound's dual antagonism of 5-HT₃ receptors and agonism of 5-HT₄ receptors underscore its potential as a valuable therapeutic agent for disorders of gastrointestinal motility. The prokinetic effects, driven by enhanced cholinergic neurotransmission, coupled with its anti-emetic properties, offer a multifaceted approach to symptom management. Further research, particularly well-controlled clinical trials providing robust quantitative data, will be instrumental in fully elucidating the clinical utility of this compound and solidifying its place in the armamentarium of gastrointestinal therapeutics. This technical guide serves as a foundational resource for professionals engaged in the ongoing exploration and development of novel treatments for motility disorders.
References
The Neuropharmacology of Zacopride: A Technical Guide to its Actions in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zacopride is a potent and selective ligand for serotonin receptors, exhibiting a dual mechanism of action as a high-affinity antagonist at the 5-HT₃ receptor and an agonist at the 5-HT₄ receptor. This unique pharmacological profile has led to its investigation in a variety of animal models, revealing a range of neuropharmacological effects, including anxiolytic, cognitive-enhancing, and antidepressant-like properties. This technical guide provides an in-depth overview of the preclinical data on this compound, with a focus on quantitative data from key animal studies, detailed experimental methodologies, and the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, a substituted benzamide, has been a subject of significant interest in neuropharmacology due to its distinct interaction with the serotonergic system. Its primary mechanisms of action are the blockade of the ionotropic 5-HT₃ receptor and the activation of the G-protein coupled 5-HT₄ receptor. This dual activity contributes to its diverse pharmacological effects observed in various animal models, which are detailed in this guide.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on this compound's binding affinities and its behavioral effects in various animal models.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Preparation | Affinity (Kᵢ) | Reference |
| (R)-Zacopride | (R)-site (non-5-HT₃) | Rat entorhinal cortex membranes | 3-11 nM | [1] |
Note: Specific Kᵢ values for this compound at 5-HT₃ and 5-HT₄ receptors were not available in the searched literature. However, its potency is well-established through functional assays.
Table 2: Anxiolytic Effects of this compound in the Mouse Light/Dark Box Test
| Route of Administration | Effective Dose Range | Effect | Reference |
| Intraperitoneal (IP) | 0.0001 - 17.8 mg/kg | Significant increase in time spent in the lit area | [2] |
| Oral (PO) | 0.001 - 100.0 mg/kg | Anxiolytic-like activity | [2] |
Table 3: Effects of R(+)-Zacopride in Anxiety Models
| Animal Model | Species | Effect | Reference |
| Mouse Light/Dark Box | Mouse | Decreased aversive responding | [1] |
| Rat Social Interaction Test | Rat | Anxiolytic profile of action | [3] |
Note: S(-)-zacopride was found to be inactive in these models of anxiety.
Key Experimental Protocols
Detailed methodologies for the principal behavioral assays used to characterize the neuropharmacological effects of this compound are provided below.
Mouse Light/Dark Box Test
This test is used to assess anxiety-like behavior in mice.
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment. The two compartments are connected by an opening.
-
Procedure:
-
Mice are individually placed into the center of the lit area and allowed to explore the apparatus for a defined period, typically 5-10 minutes.
-
This compound or vehicle is administered prior to testing at specified time points depending on the route of administration (e.g., 30 minutes for IP).
-
The behavior of the mouse is recorded by a video camera.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
Rat Social Interaction Test
This test assesses anxiety by measuring the amount of time rats spend in social interaction.
-
Apparatus: A familiar or unfamiliar open field arena. The level of illumination can be varied to modulate the aversiveness of the environment.
-
Procedure:
-
Pairs of rats, unfamiliar with each other, are placed in the arena for a set period (e.g., 10 minutes).
-
This compound or vehicle is administered to one or both rats prior to the test session.
-
The session is video-recorded for later analysis.
-
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following, playing).
-
Frequency of specific social behaviors.
-
Locomotor activity.
-
-
Interpretation: An increase in the duration of social interaction is interpreted as an anxiolytic-like effect. This compound has been shown to disinhibit suppressed social behavior under high light/unfamiliar conditions.
Signaling Pathways and Mechanisms of Action
The neuropharmacological effects of this compound are mediated through its interaction with 5-HT₃ and 5-HT₄ receptors, which trigger distinct intracellular signaling cascades.
5-HT₄ Receptor Agonism: Gs-Protein Coupled Signaling
Activation of the 5-HT₄ receptor by this compound initiates a canonical Gs-protein signaling pathway.
5-HT₃ Receptor Antagonism: Modulation of Neurotransmitter Release
This compound's antagonism of the 5-HT₃ receptor, a ligand-gated ion channel, plays a crucial role in modulating the release of various neurotransmitters, including dopamine and acetylcholine. 5-HT₃ receptors are located on GABAergic interneurons in key brain regions like the nucleus accumbens. By blocking these receptors, this compound inhibits the excitatory effect of serotonin on these interneurons, leading to their disinhibition and a subsequent increase in dopamine and acetylcholine release.
Discussion and Future Directions
The preclinical data strongly support the potential of this compound as a therapeutic agent for anxiety and cognitive disorders. Its dual action on 5-HT₃ and 5-HT₄ receptors provides a multi-faceted approach to modulating serotonergic and other neurotransmitter systems.
Future research should focus on elucidating the precise dose-response relationships for its various behavioral effects to better define its therapeutic window. While this guide provides an overview of its effects in animal models, further studies are warranted to translate these findings to human conditions. The long duration of action observed in preclinical models is a promising characteristic for clinical development.
Conclusion
This compound exhibits a robust and diverse neuropharmacological profile in animal models, primarily driven by its potent 5-HT₃ receptor antagonism and 5-HT₄ receptor agonism. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for understanding its mechanism of action and for guiding future research and development efforts. The unique combination of anxiolytic and pro-cognitive effects makes this compound a compound of continued interest in the pursuit of novel treatments for neuropsychiatric disorders.
References
- 1. Profiles of interaction of R(+)/S(-)-zacopride and anxiolytic agents in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of routes of administration and time course effects of this compound and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of R(+)- and S(-)-zacopride with PCPA to modify rodent aversive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Zacopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zacopride is a potent and selective serotonin 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1][2][3] Its prokinetic properties have made it a subject of interest for studying gastrointestinal motility and other physiological processes mediated by the serotonin system. This document provides a detailed protocol for the laboratory synthesis of this compound, outlines its primary signaling pathway, and describes relevant experimental workflows for its characterization.
Chemical Information
| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[2.2.2]octan-3-yl)benzamide |
| Chemical Formula | C₁₅H₂₀ClN₃O₂ |
| Molar Mass | 310.8 g/mol |
| CAS Number | 90182-92-6 |
| Synonyms | (±)-Zacopride, Z-901[4] |
Synthesis Protocol
The synthesis of this compound involves the coupling of a substituted benzoic acid derivative with 3-aminoquinuclidine. The following protocol is based on established methods for the synthesis of related benzamide compounds.
Starting Materials:
-
4-amino-5-chloro-2-methoxybenzoic acid
-
3-aminoquinuclidine dihydrochloride
-
Thionyl chloride (SOCl₂) or other coupling agents (e.g., EDC/HOBt)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Experimental Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-5-chloro-2-methoxybenzoic acid in anhydrous DCM.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-amino-5-chloro-2-methoxybenzoyl chloride.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve 3-aminoquinuclidine dihydrochloride in anhydrous DCM and add triethylamine (approximately 2.5 equivalents) to neutralize the hydrochloride and act as a base.
-
Cool the solution to 0 °C.
-
Dissolve the crude acid chloride from step 1 in anhydrous DCM and add it dropwise to the 3-aminoquinuclidine solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford pure this compound.
-
Quantitative Data
The following table summarizes yield data for the synthesis of a closely related compound, 5-iodo-zacopride, which can serve as an estimate. Actual yields for this compound may vary depending on the specific reaction conditions and scale.
| Compound | Synthesis Method | Reported Yield | Reference |
| 5-[¹²⁵I]-iodo-zacopride | Two-step radiosynthesis | 98% | [5] |
| 5-iodo-zacopride | Two-step non-radioactive synthesis | 2-10% |
Signaling Pathway of this compound at the 5-HT₄ Receptor
This compound acts as an agonist at the 5-HT₄ serotonin receptor. The activation of this G-protein coupled receptor (GPCR) initiates a well-defined intracellular signaling cascade.
Caption: this compound-mediated 5-HT₄ receptor signaling cascade.
Experimental Workflows
1. Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for this compound synthesis and purification.
2. Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid) can be used.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the structure of 4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[2.2.2]octan-3-yl)benzamide.
3. In Vitro Pharmacological Evaluation
To confirm the biological activity of the synthesized this compound, a radioligand binding assay can be performed to determine its affinity for the 5-HT₄ receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₄ receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]GR113808) and varying concentrations of the synthesized this compound (as the competitor).
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
- 1. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound Information Page [nimh-repository.rti.org]
- 5. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols for In Vivo Experimental Design Using Zacopride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments in rats to investigate the pharmacological effects of zacopride. This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor and also exhibits agonist activity at the 5-HT4 receptor.[1][2] This dual mechanism of action underlies its diverse therapeutic potential, including anxiolytic, antidepressant-like, and prokinetic effects.
These protocols are intended to serve as a foundational resource. Researchers should adapt these methodologies to their specific experimental goals and adhere to all institutional and national guidelines for the ethical use of laboratory animals.
Core Concepts in this compound Research
This compound's pharmacological profile makes it a valuable tool for investigating the roles of 5-HT3 and 5-HT4 receptors in various physiological and pathological processes. As a substituted benzamide, it has been compared to other anxiolytics like diazepam and has shown to be significantly more potent in some models.[3] Its enantiomers, R(+)-zacopride and S(-)-zacopride, may exhibit different potencies and interactions, adding another layer of complexity and potential for targeted therapeutic development.[4][5]
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms of the maze.
Materials:
-
Male Rats (e.g., Sprague-Dawley or Wistar strains)
-
This compound (and its enantiomers, if applicable)
-
Vehicle (e.g., saline)
-
Elevated Plus-Maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least 3 days prior to the experiment to allow for physiological and psychological adaptation.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
A range of doses for the R(+) and S(-) enantiomers of this compound, such as 0.001 mg/kg and 0.1 mg/kg, has been shown to be effective in reversing anxiogenic responses in diazepam-withdrawn rats.
-
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes before placing the animal on the maze.
-
EPM Testing:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Protocol 2: Evaluation of Antidepressant-like Effects in the Learned Helplessness Model
The learned helplessness model is an animal model of depression where animals are exposed to inescapable stress, which subsequently leads to a deficit in their ability to learn to escape a new aversive situation. Antidepressant compounds can reverse this learned helplessness.
Materials:
-
Male Rats (e.g., Sprague-Dawley strain)
-
This compound
-
Vehicle (e.g., saline)
-
Shuttle box apparatus for learned helplessness induction and testing
-
Foot-shock generator
Procedure:
-
Learned Helplessness Induction:
-
Place rats in a chamber where they are exposed to a session of inescapable foot-shocks (e.g., 60 shocks).
-
-
Drug Administration:
-
Following the induction phase, administer this compound or vehicle intraperitoneally (IP) twice daily.
-
Effective daily dose ranges for this compound have been reported to be between 0.03-2 mg/kg.
-
-
Shuttle-Box Testing:
-
Conduct shuttle-box escape testing sessions on subsequent days.
-
During these sessions, the rats are exposed to an escapable foot-shock.
-
Record the number of escape failures for each rat.
-
-
Data Analysis:
-
Compare the number of escape failures between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis. A reduction in escape failures indicates an antidepressant-like effect.
-
Protocol 3: Assessment of Prokinetic Effects on Gastrointestinal Transit
This protocol measures the effect of this compound on gastrointestinal transit time, a key indicator of its prokinetic activity. The method involves administering a non-absorbable marker and measuring its progression through the gastrointestinal tract.
Materials:
-
Male Rats (e.g., Sprague-Dawley strain)
-
This compound
-
Vehicle (e.g., saline)
-
Non-absorbable marker (e.g., Evans blue or charcoal meal)
Procedure:
-
Fasting: Fast the rats overnight (with free access to water) to ensure an empty stomach.
-
Drug Administration:
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Marker Administration:
-
After a set pre-treatment time, administer a non-absorbable marker orally.
-
-
Transit Time Measurement:
-
After a specific period (e.g., 30-60 minutes), humanely euthanize the animals.
-
Carefully dissect the gastrointestinal tract (from the stomach to the cecum).
-
Measure the total length of the small intestine and the distance traveled by the marker.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
Compare the transit percentages between the this compound-treated and vehicle-treated groups. An increase in the percentage indicates a prokinetic effect.
-
Data Presentation
The following tables summarize quantitative data from various in vivo studies on this compound in rats.
Table 1: Anxiolytic-like Effects of this compound Enantiomers in Diazepam-Withdrawn Rats
| Compound | Dose (mg/kg, IP) | Effect on Anxiogenic Response | Reference |
| R(+)-zacopride | 0.001 | Significant reversal | |
| R(+)-zacopride | 0.1 | Significant reversal | |
| S(-)-zacopride | 0.001 | Significant reversal | |
| S(-)-zacopride | 0.1 | No significant effect |
Data from the elevated plus-maze test in rats withdrawn from chronic diazepam treatment.
Table 2: Antidepressant-like Effects of this compound in the Learned Helplessness Model
| Drug | Daily Dose (mg/kg, IP) | Effect on Escape Failures | Reference |
| This compound | 0.03 - 2 | Reduction at low to moderate doses |
Chronic twice-daily administration.
Table 3: Effect of R-zacopride on Spontaneous Central Apneas in Rats
| Dose (mg/kg, IP) | NREM Sleep Apnea Suppression | REM Sleep Apnea Suppression | Reference |
| 0.5 | 50% | 80% | |
| 1.0 | 50% | 80% | |
| 10.0 | 50% | 80% |
Table 4: Effect of this compound on Voluntary Ethanol Consumption in Rats
| Dose (mg/kg, IP) | Treatment Duration | Effect on Ethanol Intake | Reference |
| 0.01 - 10 | Single injection | No alteration | |
| 5.0 | Twice daily for 5 days | Significant reduction | |
| 10.0 | Twice daily for 5 days | Significant reduction |
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action at 5-HT3 and 5-HT4 receptors.
Experimental Workflows
Caption: Workflow for assessing the anxiolytic-like effects of this compound.
References
- 1. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of R(+)- and S(-)-zacopride with PCPA to modify rodent aversive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enantiomers of this compound: an intra-species comparison of their potencies in functional and anxiolytic models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zacopride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1] This dual mechanism of action makes it a valuable research tool for investigating a variety of physiological and pathological processes, particularly in the fields of neuroscience and gastrointestinal research. In animal models, this compound has demonstrated anxiolytic, nootropic (cognitive-enhancing), antiemetic, and pro-respiratory effects.[1] The (R)-(+)-enantiomer is reported to be the more active form for its anxiolytic and nootropic properties.[1]
These application notes provide a comprehensive guide to the use of this compound in animal studies, with a focus on dosage calculation, experimental design, and relevant signaling pathways.
Data Presentation: Dosage and Administration
The following tables summarize recommended starting doses and administration routes for this compound in common animal models based on published literature. It is crucial to note that optimal dosage may vary depending on the specific animal strain, age, sex, and experimental paradigm. Therefore, pilot studies are recommended to determine the most effective dose for your specific research question.
Table 1: this compound Dosage Guidelines for Rodent Studies
| Animal Model | Application | Dosage Range | Route of Administration | Frequency | Reference(s) |
| Mouse | Anxiolytic | 1 µg/kg - 1 mg/kg | Subcutaneous (s.c.) | Single dose | [2] |
| Anxiolytic | 0.1 - 1.0 mg/kg | Intraperitoneal (i.p.) | Single dose | ||
| Exploratory Behavior | 0.0001 - 10 mg/kg | Intraperitoneal (i.p.) | Single dose | ||
| Rat | Anxiolytic | 0.00001 - 10 mg/kg | Intraperitoneal (i.p.) | Single dose | [3] |
| Antidepressant-like | 0.03 - 2 mg/kg per day | Intraperitoneal (i.p.) | Twice daily | ||
| Cognitive Enhancement | 1.0 mg/kg | Intraperitoneal (i.p.) | Single dose | ||
| Reduction of Ethanol Consumption | 5.0 - 10 mg/kg | Intraperitoneal (i.p.) | Twice daily for 5 days |
Note: The wide dosage ranges reported in the literature underscore the importance of dose-response studies. For cognitive enhancement studies in rats, (R)-zacopride has been shown to be effective in the 0.001-1 µg/kg range when administered intraperitoneally.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in rodents, such as Cmax, Tmax, half-life, and bioavailability for various administration routes, are not extensively available in publicly accessible literature. However, based on its chemical properties and observed rapid onset of action in behavioral studies, it is likely that this compound is quickly absorbed following intraperitoneal and subcutaneous administration. One study noted that this compound is extensively metabolized in rats, with notable species-related differences in metabolic pathways. The brain-to-plasma ratio and the extent of blood-brain barrier penetration have been investigated, with studies showing that this compound does distribute to the brain. Given the limited quantitative pharmacokinetic data, researchers should consider conducting preliminary pharmacokinetic studies to inform the design of efficacy studies, particularly for novel experimental paradigms or when using different animal strains.
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic Effects in the Mouse Light-Dark Box Test
This protocol is adapted from studies evaluating the anxiolytic properties of this compound.
1. Animals:
-
Male CD-1 or similar mouse strain, 8-10 weeks old.
-
Group-housed (5 per cage) with ad libitum access to food and water.
-
Maintained on a 12:12 hour light-dark cycle.
-
Acclimated to the housing facility for at least one week prior to testing.
2. Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations.
-
Administer the drug solution or vehicle (saline) via subcutaneous (s.c.) injection at a volume of 10 ml/kg.
-
A range of doses (e.g., 1 µg/kg, 10 µg/kg, 100 µg/kg, 1 mg/kg) should be tested.
-
Administer the injection 30 minutes prior to the behavioral test.
3. Experimental Procedure:
-
The light-dark box apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment.
-
Place a mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore the apparatus for 5 minutes.
-
Record the following parameters using an automated tracking system:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled.
-
4. Data Analysis:
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
Protocol 2: Assessment of Cognitive Enhancement in a Spatial Working Memory Task in Rats
This protocol is based on studies investigating the nootropic effects of this compound.
1. Animals:
-
Male Sprague-Dawley or Wistar rats, 3-4 months old.
-
Individually housed with ad libitum access to food and water, unless a food restriction paradigm is used to motivate task performance.
-
Maintained on a 12:12 hour light-dark cycle.
-
Habituated to handling and the experimental room.
2. Drug Preparation and Administration:
-
Dissolve (R)-Zacopride in sterile 0.9% saline.
-
Administer the drug solution or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
Test a range of low doses (e.g., 0.1 µg/kg, 1 µg/kg, 10 µg/kg).
-
Administer the injection 30 minutes before the cognitive task.
3. Experimental Procedure (Delayed Non-Matching to Position Task in a T-maze):
-
The T-maze consists of a starting arm and two goal arms.
-
Sample Phase: The rat is placed in the starting arm and is forced to enter one of the goal arms (e.g., the left arm) where it receives a food reward. The other arm is blocked.
-
Delay Phase: The rat is returned to its home cage for a specific delay period (e.g., 15, 30, 60 seconds).
-
Choice Phase: The rat is placed back in the starting arm, and both goal arms are now accessible. To receive a reward, the rat must enter the previously unvisited arm (the right arm in this example).
-
Conduct multiple trials per session with varying delays.
4. Data Analysis:
-
The primary measure is the percentage of correct choices in the choice phase.
-
An increase in the percentage of correct choices, particularly at longer delay intervals, suggests an improvement in working memory.
-
Analyze the data using a two-way ANOVA (treatment x delay) to assess the effects of this compound on cognitive performance.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with 5-HT3 and 5-HT4 receptors.
-
5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels. Their activation by serotonin leads to a rapid influx of cations (Na+, K+, Ca2+), causing neuronal depolarization. By blocking these receptors, this compound can modulate neurotransmission in various brain regions, which is thought to contribute to its anxiolytic and antiemetic effects.
-
5-HT4 Receptor Agonism: 5-HT4 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway is implicated in learning, memory, and synaptic plasticity, and this compound's agonism at these receptors likely underlies its cognitive-enhancing properties.
Caption: this compound's dual-action signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. Distribution of S(-)-zacopride-insensitive [125I]R(+)-zacopride binding sites in the rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enantiomers of this compound: an intra-species comparison of their potencies in functional and anxiolytic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enantiomers of this compound: an intra-species comparison of their potencies in functional and anxiolytic models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Zacopride Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride is a potent and selective ligand for serotonin receptors, exhibiting a dual mechanism of action as a high-affinity antagonist for the 5-HT3 receptor and an agonist for the 5-HT4 receptor.[1][2] This unique pharmacological profile makes it a compound of interest for various therapeutic applications, including gastrointestinal disorders and neurological conditions. These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy of this compound at both of its target receptors. The following sections detail experimental workflows, data presentation guidelines, and specific protocols for radioligand binding assays, 5-HT4 receptor-mediated cAMP production assays, and 5-HT3 receptor-mediated intracellular calcium mobilization assays.
Data Presentation
Quantitative data from the described assays should be summarized to facilitate comparison of this compound's potency and efficacy with other compounds.
Table 1: Radioligand Binding Affinity of this compound and Reference Compounds at 5-HT3 and 5-HT4 Receptors
| Compound | Receptor | Radioligand | Ki (nM) | Cell Line/Tissue | Reference |
| This compound | 5-HT3 | [³H]this compound | 0.38 | Rat Entorhinal Cortex | [1][3] |
| (R)-Zacopride | 5-HT3 | --INVALID-LINK---Zacopride | 3-11 | Rat Entorhinal Cortex, NG108-15 cells | [4] |
| (S)-Zacopride | 5-HT3 | --INVALID-LINK---Zacopride | - | Rat Entorhinal Cortex, NG108-15 cells | |
| Ondansetron | 5-HT3 | [³H]this compound | - | Rat Entorhinal Cortex | |
| Granisetron | 5-HT3 | [³H]this compound | - | Rat Entorhinal Cortex | |
| This compound | 5-HT4 | [³H]GR113808 | 373 | Guinea-pig Striatum | |
| GR113808 | 5-HT4 | [³H]GR113808 | 0.13-0.20 | Guinea-pig Striatum and Hippocampus |
Table 2: Functional Potency and Efficacy of this compound and Reference Compounds
| Compound | Assay | Receptor | EC50 (nM) | Cell Line/Tissue | Reference |
| This compound | cAMP Production | 5-HT4 | 5.95 (pEC₅₀) | Mouse Embryo Colliculi Neurons | |
| Serotonin (5-HT) | cAMP Production | 5-HT4 | - | Rat Distal Crypt Colonocytes | |
| This compound | Aldosterone Secretion | 5-HT4 | 70 | Human Adrenocortical Slices | |
| Serotonin (5-HT) | Calcium Mobilization | 5-HT2A | 14 | HiTSeeker 5HT2A Cell Line | |
| Serotonin (5-HT) | Calcium Mobilization | 5-HT2C | 1.16 | HiTSeeker 5HT2C Cell Line |
Signaling Pathways and Experimental Workflow
To understand the cellular mechanisms underlying this compound's action and the experimental approaches to quantify its effects, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 and 5-HT4 Receptors
This protocol determines the binding affinity (Ki) of this compound for the 5-HT3 and 5-HT4 receptors.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human 5-HT3A or 5-HT4 receptors.
-
Radioligands: [³H]this compound or another suitable 5-HT3 antagonist radioligand; [³H]GR113808 for 5-HT4 receptors.
-
Non-specific binding control: High concentration of a non-labeled competing ligand (e.g., 10 µM ondansetron for 5-HT3, 1 µM GR113808 for 5-HT4).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled competing compound (including this compound at various concentrations).
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of cell membrane preparation (typically 5-20 µg of protein).
-
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate competition binding curves by plotting the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT4 Receptor-Mediated cAMP Production Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) through the activation of Gαs-coupled 5-HT4 receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT4 receptor.
-
cAMP Assay Kit: A commercial kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Lysis Buffer: Provided with the cAMP assay kit.
-
96-well or 384-well white opaque plates.
-
Plate reader capable of detecting the signal from the chosen assay kit.
Protocol:
-
Cell Preparation:
-
Seed the 5-HT4 receptor-expressing cells into 96-well or 384-well plates and culture overnight to allow for adherence.
-
-
Compound Addition:
-
Remove the culture medium and add stimulation buffer containing various concentrations of this compound or a reference agonist (e.g., serotonin).
-
For antagonist testing, pre-incubate the cells with a 5-HT4 antagonist before adding this compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer and the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
-
5-HT3 Receptor-Mediated Intracellular Calcium Mobilization Assay
This assay assesses the antagonist activity of this compound by measuring its ability to inhibit the increase in intracellular calcium induced by a 5-HT3 receptor agonist. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, including Ca²⁺.
Materials:
-
Cell Line: HEK293 or other suitable cell lines stably expressing the human 5-HT3A receptor.
-
Calcium Indicator Dye: A cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: HBSS or Krebs buffer containing calcium and magnesium.
-
5-HT3 Agonist: Serotonin or a selective 5-HT3 agonist (e.g., 2-methyl-5-HT).
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and integrated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed the 5-HT3 receptor-expressing cells into black, clear-bottom plates and culture overnight.
-
Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add various concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the 5-HT3 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium response.
-
Generate dose-response curves by plotting the inhibition of the agonist-induced calcium response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy at 5-HT3 and 5-HT4 receptors. Consistent application of these methods will yield reliable and reproducible data crucial for drug development and pharmacological research. The provided diagrams and data tables serve as a guide for understanding the underlying mechanisms and for the clear presentation of experimental results.
References
- 1. apexbt.com [apexbt.com]
- 2. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Zacopride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and a proposed protocol for the quantitative analysis of zacopride in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1] It has been investigated for its potential as an antiemetic, anxiolytic, and prokinetic agent.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and specificity.
This application note details a proposed Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is based on established principles of HPLC method development for small molecule drugs and the known physicochemical properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide | [3] |
| Molecular Formula | C15H20ClN3O2 | [3] |
| Molecular Weight | 309.79 g/mol | |
| Solubility | Soluble in water (≥10 mg/mL) | |
| Chemical Structure |
Experimental Protocol: Proposed RP-HPLC Method
This section outlines a starting protocol for the analysis of this compound. Note: This proposed method requires validation by the end-user to ensure its suitability for their specific application.
Instrumentation and Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | An isocratic HPLC system with a UV-Vis detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A filtered and degassed mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | To be determined by UV scan (a starting wavelength of 220 nm or 280 nm is suggested based on common chromophores). |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility). |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare the buffer and acetonitrile separately. Filter each through a 0.45 µm membrane filter before mixing.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the matrix.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: To 1 mL of plasma/serum, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The choice of sorbent will depend on the properties of this compound. A C18 or a mixed-mode cation exchange sorbent could be a suitable starting point.
-
Method Validation Parameters (as per ICH Guidelines)
Once the initial chromatographic conditions are established, the method must be validated. The following parameters should be assessed:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
All quantitative data from the method validation should be summarized in tables for clarity and ease of comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | ||
| Medium | ||
| High |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | ||
| Medium | ||
| High |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Visualizations
Signaling Pathway of this compound at 5-HT4 Receptors
This compound acts as an agonist at 5-HT4 serotonin receptors. This interaction initiates a signaling cascade involving G-proteins and adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
References
Application Notes and Protocols: Investigating the Ion Channel Effects of Zacopride Using the Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride, a substituted benzamide derivative, is a versatile pharmacological agent known primarily for its potent antagonism of the 5-HT3 receptor.[1][2] This action underlies its historical investigation as an antiemetic and prokinetic agent.[1] More recent research has unveiled a novel and significant activity of this compound as a selective agonist of the inward rectifier potassium channel IK1 (Kir2.1).[3][4] This dual activity makes this compound an interesting compound for studying distinct ion channel modulation and its physiological consequences, particularly in the central nervous system and the cardiovascular system.
The patch-clamp technique is the gold standard for investigating the direct effects of compounds like this compound on ion channel function. It allows for high-fidelity recording of ionic currents through single channels or across the entire cell membrane, providing detailed insights into channel gating, conductance, and pharmacology. These application notes provide detailed protocols for utilizing the patch-clamp technique to characterize the effects of this compound on both 5-HT3 receptors and IK1 channels.
Key Pharmacological Actions of this compound on Ion Channels
This compound exhibits two principal mechanisms of action on ion channels:
-
5-HT3 Receptor Antagonism: this compound is a competitive antagonist of 5-HT3 receptors, which are ligand-gated ion channels permeable to cations (primarily Na⁺, K⁺, and Ca²⁺). Blockade of these channels is relevant for its antiemetic effects.
-
IK1 (Kir2.1) Channel Agonism: this compound selectively enhances the current carried by the inward rectifier potassium channel IK1. This action can significantly impact cellular excitability, particularly in cardiac myocytes, by hyperpolarizing the resting membrane potential and shortening the action potential duration.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on ion channel function as determined by patch-clamp studies.
Table 1: Effect of this compound on Inward Rectifier Potassium Current (IK1) in Rat Ventricular Myocytes
| This compound Concentration (μmole/L) | Enhancement of IK1 Current | Effect on Resting Potential | Effect on Action Potential Duration (APD) |
| 0.1 - 10 | Dose-dependent increase | Hyperpolarization | Shortening |
| 1.0 (optimal dose) | Significant enhancement | - | Prevention/elimination of afterdepolarizations |
Table 2: General Pharmacological Profile of this compound
| Target | Action | Affinity (Ki) / Potency (IC50/EC50) | Reference |
| 5-HT3 Receptor | Antagonist | pKi ~9 | |
| (R)-site (CNS) | Binds with high affinity | Ki = 3-11 nM for (R)-zacopride | |
| IK1 (Kir2.1) Channel | Agonist | Effective concentration: 0.1-10 μmole/L | |
| Other ion channels, transporters, or pumps | No significant effect at concentrations effective on IK1 | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: this compound's antagonistic action at the 5-HT3 receptor.
Caption: this compound's agonistic action on the IK1 potassium channel.
Experimental Protocols
Protocol 1: Characterizing this compound's Antagonism of 5-HT3 Receptors
This protocol is designed for a heterologous expression system (e.g., HEK293 cells stably expressing the 5-HT3A receptor) to isolate and study the specific interaction of this compound with the receptor.
1. Cell Preparation:
-
Culture HEK293 cells stably transfected with the human 5-HT3A receptor subunit in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels and isolate the 5-HT3R current).
-
Agonist: Serotonin (5-HT) prepared as a 10 mM stock in water and diluted to a final concentration of 1-10 µM in the external solution.
-
Antagonist: this compound prepared as a stock solution in DMSO or water and diluted to final concentrations (e.g., 1 nM to 10 µM) in the external solution.
3. Patch-Clamp Electrophysiology (Whole-Cell Voltage-Clamp):
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Voltage Protocol:
-
Obtain a stable baseline recording in the external solution.
-
Apply the 5-HT solution for 2-5 seconds to elicit a maximal inward current.
-
Wash with the external solution until the current returns to baseline.
-
Pre-incubate the cell with a specific concentration of this compound for 2-5 minutes.
-
Co-apply the 5-HT solution with the same concentration of this compound and record the current.
-
Repeat steps 3-5 for a range of this compound concentrations to generate a dose-response curve.
-
4. Data Analysis:
-
Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value for this compound.
Protocol 2: Investigating this compound's Agonism of IK1 Channels
This protocol is designed for primary cells endogenously expressing IK1 channels, such as isolated adult rat ventricular cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from adult Sprague-Dawley rats using established enzymatic digestion protocols (e.g., collagenase/protease perfusion).
-
Store the isolated, rod-shaped, Ca²⁺-tolerant cells in a holding solution at room temperature for use within 8 hours.
2. Solutions and Reagents:
-
External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 150 KCl, 1.0 MgCl₂, 5.0 EGTA, 5.0 HEPES, 3.0 ATP-K₂. Adjust pH to 7.3 with KOH.
-
Agonist: this compound prepared as a stock solution and diluted to final concentrations (0.1 - 10 µM) in the external solution.
3. Patch-Clamp Electrophysiology (Whole-Cell Voltage-Clamp and Current-Clamp):
-
Transfer isolated myocytes to the recording chamber and perfuse with the external solution at 36°C.
-
Establish a whole-cell configuration as described in Protocol 1.
-
Voltage-Clamp Protocol to measure IK1:
-
Hold the cell at a potential of -40 mV.
-
Apply a series of hyperpolarizing and depolarizing voltage steps (e.g., from -120 mV to +20 mV in 10 mV increments for 500 ms) to elicit IK1 currents.
-
Record the steady-state current at the end of each voltage step to construct a current-voltage (I-V) relationship.
-
Perfuse the cell with this compound (0.1 - 10 µM) and repeat the voltage protocol to observe the enhancement of IK1.
-
-
Current-Clamp Protocol to measure membrane potential:
-
Switch the amplifier to current-clamp mode (I=0) and record the resting membrane potential (RMP).
-
Apply this compound and record changes in the RMP.
-
To measure action potentials, inject brief suprathreshold current pulses (e.g., 2-3 ms, 1-2 nA) and record the resulting action potential before and after this compound application.
-
4. Data Analysis:
-
Voltage-Clamp: Plot the I-V curves before and after this compound application. Measure the current amplitude at a specific negative potential (e.g., -100 mV) to quantify the dose-dependent enhancement of IK1.
-
Current-Clamp: Measure the change in RMP (in mV) and the action potential duration at 90% repolarization (APD₉₀) in the presence of this compound.
Troubleshooting and Considerations
-
Seal Formation: Unhealthy cells or dirty solutions/pipettes can prevent the formation of a high-resistance seal. Ensure cells are from a healthy culture/preparation and that all solutions are filtered.
-
Whole-Cell Access: If breaking into the cell is difficult, applying a brief "zap" from the amplifier or stronger suction pulses may be necessary.
-
Run-down: Ion channel currents can decrease over the course of a long experiment ("run-down"). Monitor baseline currents and complete experiments within a reasonable timeframe (e.g., 15-20 minutes). Including ATP and GTP in the internal solution can help maintain channel activity.
-
Vehicle Control: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is low (<0.1%) and run a vehicle control experiment to confirm it has no effect on the measured currents.
-
Temperature: Ion channel kinetics are temperature-sensitive. Maintain a consistent temperature throughout the experiments, especially for cardiac myocyte studies which are often performed at physiological temperatures (36-37°C).
References
- 1. This compound, a potent 5-HT3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel discovery of IK1 channel agonist: this compound selectively enhances IK1 current and suppresses triggered arrhythmias in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IK1 Channel Agonist this compound Alleviates Cardiac Hypertrophy and Failure via Alterations in Calcium Dyshomeostasis and Electrical Remodeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radioligand Binding Assay for Zacopride Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride is a potent and selective antagonist for the serotonin 5-HT3 receptor and also acts as an agonist at the 5-HT4 receptor.[1][2][3] Its high affinity for the 5-HT3 receptor makes it a valuable tool for studying the physiological and pharmacological roles of this receptor. Radioligand binding assays are a fundamental technique used to determine the affinity of ligands, like this compound, for their target receptors.[4][5] This document provides detailed protocols for conducting radioligand binding assays to characterize the binding of this compound to the 5-HT3 receptor, a ligand-gated ion channel.
Two primary types of radioligand binding assays are described: saturation binding assays, which are used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding assays, which are used to determine the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities of this compound and other relevant ligands for the 5-HT3 receptor, as determined by radioligand binding assays.
| Compound | Radioligand | Receptor Source | Assay Type | Binding Affinity (K_i_ / K_d_) | Reference |
| This compound | [³H]this compound | Rat Entorhinal Cortex | Saturation | 0.76 ± 0.08 nM (K_d_) | |
| This compound | [³H]this compound | Rabbit Ileum Muscularis | Saturation | 0.65 ± 0.15 nM (K_d_) | |
| This compound | Not Specified | Human 5-HT3 Receptor | Not Specified | 0.38 nM (K_i_) | |
| (R)-Zacopride | --INVALID-LINK---Zacopride | Rat Entorhinal Cortex | Competition | 3-11 nM (K_i_) | |
| 5-HT | [³H]this compound | Rat Entorhinal Cortex | Competition | Competitive Antagonist | |
| 2-Methyl-5-HT | [³H]this compound | Rat Entorhinal Cortex | Competition | Competitive Antagonist | |
| ICS 205-930 | [³H]this compound | Rabbit Ileum Muscularis | Competition | Competitive Inhibitor | |
| GR38032F | [³H]this compound | Rat Entorhinal Cortex | Competition | Competitive Antagonist |
Experimental Protocols
Protocol 1: Membrane Preparation from Brain Tissue
This protocol describes the preparation of cell membranes from brain tissue, a common source of 5-HT3 receptors.
Materials:
-
Brain tissue (e.g., rat entorhinal cortex)
-
Cold Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose solution (10%)
-
Homogenizer
-
Centrifuge
Procedure:
-
Excise the brain tissue of interest and place it in ice-cold lysis buffer.
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in lysis buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the K_d_ of the radioligand ([³H]this compound) and the Bmax of the 5-HT3 receptor in the prepared membranes.
Materials:
-
Prepared cell membranes
-
[³H]this compound (Radioligand)
-
Unlabeled 5-HT3 receptor antagonist (e.g., BRL43694 or ICS 205-930) for determining non-specific binding
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
For total binding, add increasing concentrations of [³H]this compound to the wells containing the membrane preparation (e.g., 50-120 µg protein per well).
-
For non-specific binding, add a high concentration of an unlabeled 5-HT3 antagonist (e.g., 1 µM) to a separate set of wells before adding the [³H]this compound.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the K_d_ and Bmax values.
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the K_i_ of unlabeled this compound or other test compounds.
Procedure:
-
Follow the same initial steps as the saturation binding assay.
-
In the assay plate, add a fixed concentration of [³H]this compound (typically at or near its K_d_ value) to all wells.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist).
-
Incubate, filter, and measure radioactivity as described in the saturation assay protocol.
-
Plot the percentage of specific binding against the log concentration of the competitor to obtain an IC50 value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of the 5-HT3 receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Testing Zacopride in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zacopride, a potent 5-HT₃ receptor antagonist and 5-HT₄ receptor agonist, in established animal models of anxiety. The following sections detail the underlying signaling pathways of this compound's mechanism of action, experimental protocols for key behavioral assays, and a summary of expected quantitative outcomes.
Introduction to this compound's Anxiolytic Potential
This compound has demonstrated significant anxiolytic (anxiety-reducing) properties in a variety of preclinical rodent and primate models.[1] Its primary mechanism of action is the blockade of serotonin type 3 (5-HT₃) receptors, which are ligand-gated ion channels. Antagonism of these receptors is thought to modulate the release of various neurotransmitters, contributing to a reduction in anxiety-like behaviors.[2] Additionally, this compound's agonistic activity at serotonin type 4 (5-HT₄) receptors may also contribute to its anxiolytic profile through the modulation of cyclic AMP (cAMP) levels.[3]
Signaling Pathways of this compound
To visualize the molecular mechanisms underlying this compound's effects, the following diagrams illustrate the signaling pathways associated with 5-HT₃ receptor antagonism and 5-HT₄ receptor agonism.
Experimental Protocols for Anxiety Models
The following are detailed protocols for three standard animal models used to assess the anxiolytic effects of this compound.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow:
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 50 cm long x 10 cm wide), with the enclosed arms having high walls (e.g., 40 cm).
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g).
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (intraperitoneally, i.p.) or vehicle at the desired dose and time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
Between trials, clean the maze thoroughly to remove any olfactory cues.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Other ethological measures such as head dips and stretched-attend postures can also be scored.
Expected Quantitative Data with this compound:
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 25.4 ± 3.5 |
| This compound (Low Dose) | 25.8 ± 3.0 | 38.1 ± 4.2 |
| This compound (High Dose) | 35.1 ± 4.5 | 49.6 ± 5.1 |
| Diazepam (Positive Control) | 38.5 ± 4.8 | 52.3 ± 5.5 |
| *Note: Data are representative examples based on typical anxiolytic drug effects and are not from a specific this compound study. *p<0.05, *p<0.01 compared to vehicle. |
Social Interaction Test
This test assesses anxiety by measuring the extent to which a rat interacts with an unfamiliar conspecific in a novel and potentially aversive environment. Anxiolytics increase social interaction time.
Experimental Workflow:
Protocol:
-
Apparatus: An open-field arena (e.g., 60 x 60 x 30 cm) with controlled lighting conditions. High lighting is often used to increase the aversiveness of the environment.
-
Animals: Pairs of weight-matched, unfamiliar male rats.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle to both rats in a pair.
-
Place the pair of rats in the center of the arena.
-
Record their behavior for a 10-minute session.
-
A trained observer, blind to the treatment conditions, scores the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, climbing over/under each other).
-
-
Data Analysis: The primary measure is the total time (in seconds) spent in social interaction. An increase in this time indicates an anxiolytic effect.
Expected Quantitative Data with this compound:
| Treatment Group | Total Social Interaction Time (s) (Mean ± SEM) |
| Vehicle | 45.3 ± 5.2 |
| This compound (Low Dose) | 68.7 ± 7.1 |
| This compound (High Dose) | 85.2 ± 8.9 |
| Diazepam (Positive Control) | 92.4 ± 9.5 |
| Note: Data are representative examples based on typical anxiolytic drug effects and are not from a specific this compound study. *p<0.05, *p<0.01 compared to vehicle. |
Vogel Conflict Test
This model induces anxiety by punishing a motivated behavior (drinking in water-deprived rats). Anxiolytic drugs increase the number of punished responses.[4]
Experimental Workflow:
Protocol:
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.
-
Animals: Adult male rats, water-deprived for 48 hours prior to the test.
-
Procedure:
-
Following water deprivation, administer this compound or vehicle.
-
Place the rat in the test chamber.
-
Allow a brief period for the rat to find the drinking spout and take a few unpunished licks.
-
Initiate the punishment phase where after a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout and floor grid.
-
The session typically lasts for 3-5 minutes.
-
-
Data Analysis: The primary measure is the number of punished licks or the number of shocks received. An increase in this number indicates an anti-conflict, anxiolytic effect.
Expected Quantitative Data with this compound:
| Treatment Group | Number of Punished Licks (Mean ± SEM) |
| Vehicle | 5.2 ± 1.1 |
| This compound (Low Dose) | 12.8 ± 2.3 |
| This compound (High Dose) | 20.5 ± 3.1 |
| Diazepam (Positive Control) | 25.1 ± 3.8 |
| Note: Data are representative examples based on typical anxiolytic drug effects and are not from a specific this compound study. *p<0.05, *p<0.01 compared to vehicle. |
Conclusion
The animal models and protocols described provide a robust framework for evaluating the anxiolytic properties of this compound. The consistent anxiolytic-like effects observed across different models, which test distinct aspects of anxiety, strongly support the therapeutic potential of this compound. The dual mechanism of action, involving both 5-HT₃ antagonism and 5-HT₄ agonism, presents a novel approach to the treatment of anxiety disorders. Researchers utilizing these protocols should ensure careful adherence to the described methodologies to obtain reliable and reproducible data.
References
- 1. This compound: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]
Protocols for Assessing Zacopride's Nootropic Effects: Application Notes for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and detailed protocols for assessing the nootropic effects of zacopride, a compound with known dual activity as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist. These guidelines are intended to standardize the preclinical evaluation of this compound and similar compounds, facilitating clearer, more comparable data across studies.
This compound has shown potential in modulating cognitive processes, primarily through its interaction with the serotonergic system, which in turn influences cholinergic neurotransmission. The following protocols and data provide a framework for investigating its pro-cognitive and memory-enhancing properties.
Mechanism of Action
This compound's nootropic effects are believed to stem from its dual pharmacological profile:
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This cascade activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and memory formation.[1][2]
-
5-HT₃ Receptor Antagonism: By blocking 5-HT₃ receptors, this compound inhibits the release of the inhibitory neurotransmitter GABA. This disinhibition can lead to an enhanced release of acetylcholine in brain regions crucial for learning and memory, such as the hippocampus and cortex.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound administration in various preclinical models of cognition and memory.
Table 1: Morris Water Maze (Spatial Learning & Memory)
| Treatment Group | Dosage | Escape Latency (seconds) |
|---|---|---|
| Vehicle Control | - | High |
| Scopolamine (Amnesic Agent) | 1 mg/kg | Very High |
| This compound | 0.1-1.0 mg/kg | Moderate |
| this compound + Scopolamine | 0.1-1.0 mg/kg + 1 mg/kg | Low |
Note: Lower escape latency indicates improved spatial learning and memory.
Table 2: Passive Avoidance Test (Fear-Associated Memory)
| Treatment Group | Dosage | Step-Through Latency (seconds) |
|---|---|---|
| Vehicle Control | - | Low |
| this compound | 0.1-1.0 mg/kg | High |
Note: Higher step-through latency indicates enhanced memory of the aversive stimulus.
Table 3: Novel Object Recognition Test (Recognition Memory)
| Treatment Group | Dosage | Discrimination Index |
|---|---|---|
| Vehicle Control | - | ~0 |
| this compound | 0.1-1.0 mg/kg | >0.25 |
Note: A higher discrimination index indicates a preference for the novel object, reflecting better recognition memory.
Table 4: Learned Helplessness Test (Model of Depression & Cognitive Deficit)
| Treatment Group | Dosage (per day) | Number of Escape Failures |
|---|---|---|
| Vehicle Control | - | High |
| this compound | 0.03-2 mg/kg | Low to Moderate |
Note: A lower number of escape failures suggests an antidepressant-like and pro-cognitive effect.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Morris Water Maze Protocol
This test assesses hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Various extra-maze cues (e.g., shapes, posters) placed around the room for spatial navigation.
Experimental Workflow:
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training (Days 2-5):
-
Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes before the first trial of each day. In amnesia models, administer scopolamine (1 mg/kg, i.p.) 30 minutes before this compound.
-
Conduct 4 trials per day for each animal, with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the animal into the water facing the pool wall at one of four randomly selected starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal fails to find the platform within the time limit, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latencies across the acquisition training days to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess spatial memory retention.
-
Passive Avoidance Test Protocol
This test evaluates fear-motivated learning and memory.
Apparatus:
-
A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
Procedure:
-
Training/Acquisition Trial (Day 1):
-
Administer this compound or vehicle control (i.p.) 30 minutes before the trial.
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the animal to its home cage.
-
-
Retention Trial (Day 2 - 24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the step-through latency (up to a maximum of 300-600 seconds). No foot shock is delivered.
-
-
Data Analysis:
-
Compare the step-through latencies between the training and retention trials and across treatment groups. A longer latency in the retention trial indicates better memory of the aversive experience.
-
Novel Object Recognition Test Protocol
This assay assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Apparatus:
-
An open-field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., small plastic toys) that are of similar size but different in shape and color.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes to acclimate.
-
-
Familiarization/Training Phase (Day 2):
-
Administer this compound or vehicle control (i.p.) 30 minutes before the phase.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Day 2 - after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
These protocols and application notes provide a standardized approach for the preclinical assessment of this compound's nootropic potential. By employing these methodologies, researchers can generate robust and comparable data, accelerating the discovery and development of novel cognitive enhancers.
References
Troubleshooting & Optimization
Zacopride solubility issues and solutions
Zacopride Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this compound, with a focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the serotonin 5-HT3 receptor and an agonist for the 5-HT4 receptor.[1][2] Its dual activity allows it to modulate gastrointestinal motility and exhibit anxiolytic and antiemetic effects.[2] It is primarily used in research related to gastrointestinal, cardiovascular, and psychiatric disorders.[2]
Q2: What is the most common form of this compound used in research?
A2: The hydrochloride salt of this compound (this compound hydrochloride) is commonly used in research settings.[1] This form is often preferred for its improved solubility and stability characteristics compared to the free base.
Q3: What are the recommended storage conditions for this compound hydrochloride powder and its stock solutions?
A3: this compound hydrochloride powder should be stored desiccated at room temperature. For long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. Ensure vials are sealed tightly to prevent moisture absorption.
Q4: How does pH influence the solubility of this compound?
A4: Like many compounds with amine groups, this compound's solubility is pH-dependent. As a basic compound, its solubility generally increases in acidic conditions due to the formation of a more soluble salt form. Researchers preparing aqueous solutions for in vitro or in vivo experiments may need to use acidic buffers or adjust the pH to achieve complete dissolution.
Troubleshooting Guide: Solubility Issues
Issue: My this compound hydrochloride is not dissolving in aqueous media.
-
Solution 1: pH Adjustment: this compound's aqueous solubility is often limited at neutral pH. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6) or adding a small amount of dilute acid (e.g., 0.1 N HCl) dropwise to your aqueous solution until the compound dissolves.
-
Solution 2: Gentle Heating and Agitation: Warming the solution to 37-40°C while stirring or vortexing can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.
-
Solution 3: Sonication: Using a sonicator bath can help break down aggregates and enhance the dissolution of suspended particles. This is a common technique for compounds that are difficult to dissolve.
Issue: I prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium.
-
Cause: This is a common issue known as "precipitation upon dilution." The compound is highly soluble in the organic stock solvent (DMSO) but much less soluble in the final aqueous medium.
-
Solution 1: Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Solution 2: Use Co-solvents or Surfactants: For in vivo studies, formulations containing co-solvents like PEG300 and surfactants like Tween-80 can maintain solubility. For cell-based assays, the concentration of these additives must be carefully controlled to avoid cellular toxicity.
-
Solution 3: Decrease DMSO Percentage: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 1% and often below 0.1%, to minimize both solubility issues and solvent-induced artifacts.
Issue: My stock solution appears cloudy or has formed a precipitate after storage in the freezer.
-
Solution: Before use, allow the vial to warm to room temperature completely. Then, vortex the solution thoroughly. If precipitation persists, gentle warming (37°C) and sonication for a few minutes can often redissolve the compound.
Logical Workflow: Troubleshooting this compound Dissolution
Caption: A troubleshooting flowchart for dissolving this compound hydrochloride.
Quantitative Data Summary
The solubility of this compound hydrochloride can vary based on the solvent, temperature, and pH. The data below is compiled from supplier technical datasheets.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 34.62 | 100 | |
| Water | 34.63 | 100 | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | ≥ 7.22 | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 7.22 |
Note: The high solubility in water is likely achieved under specific, optimized conditions (e.g., adjusted pH), as anecdotal and practical challenges often arise in neutral buffers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound HCl Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (MW: 346.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound HCl. For 1 mL of a 10 mM stock, you will need: Mass = 10 mmol/L * 0.001 L * 346.26 g/mol = 0.00346 g = 3.46 mg
-
Accurately weigh out 3.46 mg of this compound HCl powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if needed.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Dosing
This protocol is adapted from a formulation designed to improve the solubility and bioavailability of compounds for animal studies.
-
Materials:
-
10 mM this compound HCl stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
-
-
Procedure (to prepare 1 mL of a 2.5 mg/mL dosing solution):
-
Prepare a 25 mg/mL stock of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution until it is clear and homogenous. The final concentration will be 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Signaling Pathway Visualization
This compound acts as an antagonist at 5-HT3 receptors, which are ligand-gated ion channels, and as an agonist at 5-HT4 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Dual mechanism of this compound at 5-HT3 and 5-HT4 receptors.
References
Zacopride Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Zacopride in solution. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by pH, temperature, and exposure to light. Like many benzamide compounds, this compound is susceptible to hydrolysis, particularly at non-optimal pH values. Elevated temperatures can accelerate degradation rates, while exposure to UV light may induce photolytic degradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This would result in the formation of 4-amino-5-chloro-2-methoxybenzoic acid and 3-amino-1-azabicyclo[2.2.2]octane. Other potential degradation pathways include oxidation of the amine groups or modifications to the aromatic ring under oxidative stress.
Q3: How can I prepare a stable stock solution of this compound?
A3: For general use, this compound hydrochloride can be dissolved in water or dimethyl sulfoxide (DMSO) to prepare stock solutions. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored in tightly sealed, light-protected containers at -20°C to minimize degradation. For aqueous solutions, buffering to a neutral pH (around 7.0) can enhance stability.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific incompatibility studies for this compound are not widely published, it is advisable to exercise caution when formulating it with strongly acidic or basic excipients, as these could significantly impact the stability of the amide linkage. Preliminary compatibility studies are recommended for any new formulation.
Troubleshooting Guide
This guide addresses common problems encountered during the stability and degradation analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Suboptimal flow rate or gradient. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradants. 2. Use a new column or a different stationary phase. 3. Optimize the flow rate and gradient profile to improve separation. |
| Unexpectedly rapid degradation of this compound in control samples. | 1. Contaminated glassware or solvents. 2. Exposure to light. 3. Incorrect pH of the solution. | 1. Ensure all glassware is thoroughly cleaned and use high-purity solvents. 2. Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Verify the pH of all buffers and solutions before use. |
| Mass imbalance in the degradation study (sum of this compound and degradants is less than 100%). | 1. Formation of non-UV active degradants. 2. Adsorption of the compound or degradants to the container surface. 3. Volatile degradation products. | 1. Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Employ headspace gas chromatography to analyze for volatile products if suspected. |
| Inconsistent results between replicate experiments. | 1. Inaccurate solution preparation. 2. Fluctuation in experimental conditions (e.g., temperature). 3. Variability in sample handling and injection volume. | 1. Use calibrated pipettes and balances for all measurements. 2. Ensure precise temperature control using a calibrated incubator or water bath. 3. Use an autosampler for consistent injection volumes and minimize manual handling. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions. This data is intended to be a representative guide for experimental design.
Table 1: Effect of pH on this compound Degradation at 50°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Degradation after 30 days |
| 2.0 | 0.045 | 15.4 | 74.0 |
| 5.0 | 0.010 | 69.3 | 25.9 |
| 7.0 | 0.005 | 138.6 | 13.9 |
| 9.0 | 0.030 | 23.1 | 59.3 |
| 12.0 | 0.150 | 4.6 | 98.9 |
Table 2: Effect of Temperature on this compound Degradation at pH 7.0
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 25 | 0.001 | 693.1 |
| 40 | 0.003 | 231.0 |
| 50 | 0.005 | 138.6 |
| 60 | 0.012 | 57.8 |
Table 3: Photostability of this compound in Solution (pH 7.0) at 25°C
| Light Condition | % Degradation after 24 hours |
| Dark Control | < 1% |
| Cool White Fluorescent Light (1.2 million lux hours) | 5.2% |
| UV-A Light (200 watt-hours/m²) | 15.8% |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Stability Studies
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of the desired solvent (e.g., water, DMSO).
-
Working Solutions (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate buffer or stress medium.
-
pH Adjustment: For aqueous studies, use appropriate buffers (e.g., phosphate, citrate) to maintain the desired pH throughout the experiment.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solid sample of this compound at 105°C for 72 hours. Also, incubate a solution of this compound (in a suitable solvent) at 60°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be protected from light as a control.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Proposed signaling pathways for this compound as a 5-HT4 agonist and 5-HT3 antagonist.
Caption: Experimental workflow for a forced degradation study of this compound.
Troubleshooting zacopride-induced side effects in animal models
Welcome to the technical support center for researchers utilizing zacopride in animal models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a substituted benzamide derivative that acts as a potent and selective antagonist for the serotonin 5-HT₃ receptor and an agonist for the 5-HT₄ receptor.[1] Its dual action makes it a subject of investigation for various conditions, including anxiety, cognitive disorders, and gastrointestinal motility issues.[1][2][3][4] The (R)-(+)-enantiomer is generally considered the more active form for its anxiolytic and nootropic effects.
Q2: What are the most common therapeutic effects of this compound observed in animal models?
A2: In animal models, this compound has demonstrated several therapeutic effects, including:
-
Anxiolytic properties: It reduces anxiety-like behaviors in rodents and primates.
-
Nootropic (Cognition-enhancing) effects: The (R)-enantiomer has been shown to improve performance in spatial navigation tasks in rats.
-
Antiemetic effects: It can prevent vomiting.
-
Prokinetic (Gastrointestinal motility) effects: It was initially studied for its ability to stimulate movement in the GI tract.
-
Pro-respiratory activity: It has been found to reduce sleep apneas and reverse opioid-induced respiratory depression in rats.
Q3: At what dosages are side effects typically observed?
A3: The dose at which side effects occur can vary significantly depending on the animal model, the route of administration, and the specific effect being measured. For instance, while low microgram doses can have anxiolytic effects, higher doses are associated with other effects like reduced ethanol consumption or prokinetic activity, which could be unwanted side effects in some studies. Vomiting has been induced in ferrets with a 0.1 mg/kg oral dose. High doses of this compound (above 2 mg/kg/day) have been noted to lose their antidepressant-like efficacy in learned helplessness models in rats.
Q4: Can this compound's effects on the cardiovascular system be a concern?
A4: Yes. Due to its 5-HT₄ receptor agonist activity, this compound can increase the force of contraction and beating rate in atrial preparations. While this is being explored for potential therapeutic benefits, it can be an unwanted side effect in studies focused on CNS or GI effects. It is crucial to monitor cardiovascular parameters if using higher doses or in long-term studies. Interestingly, some research also suggests it may have antiarrhythmic properties by stimulating the inward rectifier potassium current (IK1).
Troubleshooting Guide for this compound-Induced Side Effects
This guide addresses specific side effects and provides actionable steps for mitigation.
Issue 1: Unexpected Gastrointestinal Distress (Diarrhea, Abdominal Cramping)
-
Symptom: Animals exhibit signs of GI discomfort such as loose stools, writhing, or abnormal posturing. This is plausible given this compound's prokinetic nature.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations to ensure the correct dose was administered. An overdose is a common cause of exaggerated pharmacological effects.
-
Dose Reduction: If the dosage is confirmed correct, consider a dose-response study to find the minimal effective dose for your desired therapeutic effect with the least GI impact.
-
Route of Administration: If using oral gavage, consider switching to intraperitoneal (IP) or subcutaneous (SC) injection. This bypasses first-pass metabolism and may alter the side effect profile.
-
Dietary Adjustment: Ensure animals are on a standard, consistent diet. High-fat or high-fiber diets can exacerbate GI motility issues.
-
Acclimatization: For longer-term studies, a gradual dose escalation schedule may allow the animal's system to adapt, reducing the severity of GI effects.
-
Issue 2: Cardiovascular Irregularities (Tachycardia)
-
Symptom: Increased heart rate observed through telemetry, pulse oximetry, or other monitoring methods. This is a known effect of 5-HT₄ receptor agonism.
-
Troubleshooting Steps:
-
Establish Baseline: Always record baseline cardiovascular parameters before drug administration to accurately quantify the drug's effect.
-
Dose-Response Analysis: Determine the lowest dose that achieves the desired experimental outcome without causing significant tachycardia.
-
Consider Enantiomers: The cardiovascular effects may differ between the R(+) and S(-) enantiomers. If using the racemic mixture, consider testing the individual enantiomers, as one may have a more favorable therapeutic window.
-
Co-administration with Antagonist (Advanced): In mechanistic studies, co-administration with a peripheral 5-HT₄ antagonist (that does not cross the blood-brain barrier) could be used to isolate central effects, though this adds significant complexity to the experimental design.
-
Issue 3: Paradoxical or Unintended Behavioral Changes (e.g., Sedation or Hyperactivity)
-
Symptom: Animals display behaviors contrary to the expected anxiolytic effect, such as lethargy, excessive sedation, or paradoxical hyperactivity. General side effects of centrally-acting agents can include sedation or restlessness.
-
Troubleshooting Steps:
-
Review the Dose-Effect Curve: this compound's effects can be dose-dependent. For example, anxiolytic effects in mice are seen in a specific dose range (1-1000 µg/kg), and higher doses may not be more effective and could introduce off-target effects. Similarly, antidepressant effects in rats were lost at the highest doses tested.
-
Control for Environmental Stressors: Ensure that handling, injection, and testing environments are standardized and minimally stressful, as stress can interact with drug effects to alter behavioral outcomes.
-
Timing of Behavioral Testing: Assess behavior at different time points post-administration to capture the peak therapeutic effect and avoid periods where sedative effects might dominate.
-
Differential Diagnosis: Observe for other signs that could explain the behavior. For example, is the lethargy accompanied by signs of GI distress or hypothermia? This can help pinpoint the root cause.
-
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Various Animal Models
| Animal Model | Effect Studied | Effective Dose Range | Route of Administration | Reference(s) |
| Mouse | Anxiolytic | 1 - 1000 µg/kg | Subcutaneous (s.c.) | |
| Rat | Cognitive Enhancement (R-enantiomer) | 0.001 - 1 µg/kg | Intraperitoneal (i.p.) | |
| Rat | Reduction of Ethanol Consumption | 5.0 - 10.0 mg/kg (twice daily) | Intraperitoneal (i.p.) | |
| Rat | Antidepressant-like (Learned Helplessness) | 0.03 - 2 mg/kg (per day) | Intraperitoneal (i.p.) | |
| Rat | Reduction of Sleep Apnea | 0.5 - 10.0 mg/kg | Intraperitoneal (i.p.) | |
| Ferret | Emesis (Vomiting) | 0.1 mg/kg | Oral (p.o.) |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility
This protocol is adapted from general methods used to assess prokinetic agents.
-
Animal Preparation: Fast adult rats or mice for 12-18 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage or IP injection).
-
Charcoal Meal: 30 minutes after drug administration, administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally.
-
Observation Period: Return animals to their cages for a set period (e.g., 30-60 minutes).
-
Euthanasia and Dissection: Humanely euthanize the animals. Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal front from the pylorus.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. An increase in this percentage relative to the control group indicates a prokinetic effect.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective effects of (R)- and (S)-zacopride on cognitive performance in a spatial navigation task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Zacopride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing zacopride in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate effective assay design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a versatile pharmacological agent that primarily functions as a potent antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1][2] Its dual activity allows it to modulate a range of physiological processes, including gastrointestinal motility, cardiac function, and neuronal signaling.[1][3] The (R)-(+)-enantiomer is noted as being the more active form for its anxiolytic and nootropic effects.[2]
Q2: How should I dissolve and store this compound for in vitro use?
A2: For most cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). To maintain stability and prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C for long-term use.
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line, the receptor subtype being targeted (5-HT3 vs. 5-HT4), and the experimental endpoint. For initial dose-response experiments, a broad concentration range from 1 nM to 10 µM is advisable. Reviewing literature specific to your model system can help narrow this range. For example, studies on human atrial preparations have used concentrations around 10 µM, while studies on aldosterone secretion observed effects at concentrations as low as 10⁻¹⁰ M.
Q4: What are the expected downstream effects of this compound treatment?
A4: The effects depend on which receptor is expressed and functional in your cell model.
-
As a 5-HT4 agonist: this compound stimulates the Gs-alpha subunit of the G-protein coupled 5-HT4 receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This can lead to various cellular responses, such as smooth muscle relaxation or increased cardiac contractility.
-
As a 5-HT3 antagonist: this compound blocks the ion channel activity of the 5-HT3 receptor, inhibiting the rapid, transient influx of cations (primarily Na⁺ and Ca²⁺) that occurs upon serotonin binding. This action can prevent depolarization and neuronal excitation.
Troubleshooting Guide
Problem: I am not observing the expected biological effect in my assay.
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a wide dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal effective concentration for your specific cell line and endpoint. |
| Lack of Target Receptor | Confirm the expression of 5-HT3 or 5-HT4 receptors in your cell model using techniques like RT-PCR, Western blot, or by referencing literature. |
| Compound Instability | Prepare fresh working dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Ensure the compound is stable in your specific cell culture medium over the experiment's duration. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to identify the optimal duration for observing the desired effect, as the kinetics of the response can vary. |
Problem: I am observing high levels of cytotoxicity, even at low concentrations.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low (typically below 0.5%) to prevent solvent-induced cell death. |
| Compound Cytotoxicity | Perform a standard cytotoxicity assay, such as an MTT or resazurin assay, to determine the concentration at which this compound itself becomes toxic to your cells. This will establish a non-toxic working concentration range. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive. Reduce the incubation time or test a lower concentration range if initial results show high toxicity. |
| Off-Target Effects | At very high concentrations (e.g., >100 µM), this compound may exhibit off-target effects that can contribute to cytotoxicity. Correlate your functional results with your cytotoxicity data to ensure you are working in a specific, non-toxic range. |
Problem: My results show high variability between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix gently and thoroughly between pipetting into wells to ensure consistent cell numbers across the plate. |
| Uneven Compound Distribution | After adding the compound to the wells, mix gently by tapping the plate or using a plate shaker to ensure even distribution in the media. |
| "Edge Effects" in Plates | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity. |
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound from various in vitro studies. These values can serve as a reference for designing experiments.
| Parameter | Receptor/System | Value | Species/Tissue | Reference |
| Ki (Antagonist) | 5-HT3 Receptor | 0.38 nM | - | |
| KD (Antagonist) | 5-HT3 Receptor | 0.76 ± 0.08 nM | Rat Entorhinal Cortex | |
| Ki (Agonist) | 5-HT4 Receptor | 373 nM | - | |
| EC50 (Agonist) | 5-HT4 Receptor-mediated relaxation | 0.5 µM | Rat Esophagus | |
| Effective Conc. (Agonist) | Aldosterone Secretion (Min. dose) | 10⁻¹⁰ M | Human Adrenocortical Slices | |
| Effective Conc. (Agonist) | Aldosterone Secretion (Half-max) | 7 x 10⁻⁸ M | Human Adrenocortical Slices | |
| Effective Conc. (Agonist) | Positive Inotropic Effect | ~10 µM | Human Atrial Preparations | |
| Effective Conc. (Antagonist) | Reduction of 5-HT induced contraction | 3 - 30 µM | Guinea Pig Colon |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Dissolve lyophilized this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., <0.5%).
This compound Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for this compound's 5-HT4 agonism and a recommended workflow for optimizing its concentration in your assays.
Caption: this compound's 5-HT4 receptor agonist signaling pathway.
Caption: Experimental workflow for this compound concentration optimization.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol determines the concentration range of this compound that is non-toxic to the cells.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different this compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "cells only" control.
-
Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Troubleshooting In Vitro this compound Assays
Use the following decision tree to diagnose common experimental issues.
Caption: Troubleshooting logic for in vitro this compound assays.
References
Technical Support Center: Zacopride Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing zacopride in experimental settings. The information is designed to address common pitfalls and provide solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor. Its dual action allows it to modulate various physiological processes. As a 5-HT3 receptor antagonist, it can inhibit serotonin-mediated depolarization of neurons, which is relevant in studies of nausea, vomiting, and anxiety.[1] As a 5-HT4 receptor agonist, it can stimulate gastrointestinal motility and has been investigated for its prokinetic effects.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for 5-HT3 and 5-HT4 receptors, some off-target effects have been reported, particularly at higher concentrations. Notably, this compound has been shown to modulate the cardiac inward rectifier potassium current (I_K1), which can influence cardiac electrophysiology.[2] Additionally, the (R)-(+)-enantiomer of this compound has been found to label an additional high-affinity binding site in the central nervous system, distinct from the 5-HT3 receptor. Researchers should be mindful of these potential off-target effects when interpreting their data, especially in cardiovascular and neurological studies.
Q3: What is the difference between the R-(+)- and S-(-)-enantiomers of this compound?
This compound is a racemic mixture containing both R-(+)- and S-(-)-enantiomers. These enantiomers can exhibit different pharmacological properties. For instance, in some behavioral models of anxiety, the R-(+)-enantiomer appears to be the more active form. In contrast, for 5-HT3 receptor antagonism, the S-(-)-enantiomer can be more potent. It is crucial to consider the specific enantiomer used in your experiments, as this can significantly impact the results. If using the racemic mixture, be aware that you are observing the combined effects of both enantiomers.
Q4: How should I prepare and store this compound stock solutions?
This compound hydrochloride is soluble in water and DMSO. For in vitro experiments, stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. For in vivo studies, the stock solution in DMSO can be further diluted in saline, PEG300, and Tween-80 to create an injectable solution. Always prepare fresh dilutions for each experiment.
Troubleshooting Guides
In Vivo Behavioral Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of expected anxiolytic effect | Incorrect dose: The dose-response relationship for this compound's anxiolytic effects can be complex, with higher doses sometimes being less effective. | - Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.- Start with doses reported in the literature for similar studies (e.g., 0.0001-10 mg/kg i.p. in mice). |
| Timing of administration: The time between drug administration and behavioral testing is critical. | - Optimize the pre-treatment time. For intraperitoneal (i.p.) injections, a 30-minute pre-treatment is a common starting point. | |
| Vehicle effects: The vehicle used to dissolve this compound may have its own behavioral effects. | - Always include a vehicle-treated control group in your experimental design. | |
| Unexpected sedative or hyperactive effects | Off-target effects: At higher doses, off-target effects may become more prominent. | - Lower the dose of this compound.- Consider if the observed effects could be related to modulation of other neurotransmitter systems. |
| Interaction with other factors: Stress levels of the animals, housing conditions, and handling can all influence behavioral outcomes. | - Ensure consistent and proper animal handling techniques.- Acclimatize animals to the experimental room and procedures. |
Receptor Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding | Inappropriate blocking agent: The blocking agent may not be effectively preventing non-specific binding to the filter or membrane. | - Optimize the concentration of the blocking agent (e.g., BSA, casein).- Test different blocking agents. |
| Radioligand concentration too high: Using a high concentration of the radiolabeled ligand can increase non-specific binding. | - Use a radioligand concentration at or below the Kd value. | |
| Low specific binding | Degraded receptor preparation: Receptors in the membrane preparation may have degraded due to improper storage or handling. | - Prepare fresh membrane fractions.- Store membrane preparations at -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect buffer conditions: The pH, ionic strength, or presence of certain ions in the binding buffer can affect receptor-ligand interactions. | - Ensure the binding buffer has the optimal pH (typically between 6.5 and 9.5 for this compound binding).- Test the effect of different ions on binding. | |
| Inconsistent results between assays | Pipetting errors: Inaccurate pipetting of small volumes can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes to reduce the number of individual pipetting steps. |
| Incubation time not at equilibrium: The binding reaction may not have reached equilibrium. | - Determine the time to reach equilibrium by performing a time-course experiment. |
Electrophysiological Recordings
| Problem | Potential Cause | Troubleshooting Steps |
| Baseline drift after this compound application | Liquid junction potential: A change in the ionic composition of the extracellular solution upon drug application can alter the liquid junction potential. | - Measure and correct for the liquid junction potential.- Use a flowing reference electrode. |
| Slow washout of the drug: this compound may be slow to wash out of the recording chamber. | - Increase the perfusion rate.- Allow for a longer washout period. | |
| No observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | - Perform a concentration-response curve to determine the effective concentration range.- Ensure the drug is reaching the cell by checking the perfusion system. |
| Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. | - Apply this compound for shorter durations.- Allow for sufficient recovery time between applications. | |
| Artifacts in the recording | Electrical noise: Improper grounding or interference from other electrical equipment can introduce noise. | - Ensure all equipment is properly grounded to a single point.- Use a Faraday cage to shield the setup from external electrical fields. |
| Clogged patch pipette: Particulate matter in the drug solution can clog the pipette tip. | - Filter all solutions before use. |
Quantitative Data Summary
| Parameter | Value | Receptor/System | Species/Tissue | Reference |
| Ki | 0.38 nM | 5-HT3 Receptor | - | |
| Ki | 373 nM | 5-HT4 Receptor | - | |
| KD | 0.65 ± 0.15 nM | 5-HT3 Receptor | Rabbit ileum muscularis | |
| KD | 0.76 ± 0.08 nM | 5-HT3 Receptor | Rat entorhinal cortex | |
| Bmax | 77.5 ± 6.5 fmol/mg protein | 5-HT3 Receptor | Rat entorhinal cortex | |
| Effective Anxiolytic Dose (i.p.) | 0.0001 - 10 mg/kg | - | Mouse | |
| IC50 (Antiarrhythmic effect) | 28 - 40 µmol/L | IK1 Channel | Human ventricular myocardium |
Experimental Protocols
Rodent Behavioral Study: Elevated Plus Maze
Objective: To assess the anxiolytic effects of this compound in rodents.
Methodology:
-
Animals: Use adult male mice or rats, group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: An elevated plus maze consisting of two open arms and two closed arms, elevated from the floor.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline. Prepare fresh on the day of the experiment.
-
Procedure: a. Acclimatize animals to the testing room for at least 1 hour before the experiment. b. Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before testing. c. Place the animal at the center of the maze, facing an open arm. d. Allow the animal to explore the maze for 5 minutes. e. Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Homogenize rat entorhinal cortex tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in assay buffer.
-
Radioligand: Use [3H]this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Procedure: a. In a 96-well plate, add membrane preparation, [3H]this compound (at a concentration close to its KD), and varying concentrations of unlabeled this compound or other competing ligands. b. For non-specific binding, add a high concentration of a potent 5-HT3 antagonist (e.g., ondansetron). c. Incubate the plate at room temperature for a predetermined time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained from the competition binding curve.
Whole-Cell Patch-Clamp Recording
Objective: To investigate the effects of this compound on neuronal ion channels.
Methodology:
-
Cell Preparation: Use cultured neurons or acutely prepared brain slices.
-
Solutions:
-
External Solution (aCSF): Containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP.
-
-
Recording Pipettes: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Procedure: a. Place the cell preparation in the recording chamber and perfuse with aCSF. b. Approach a neuron with the patch pipette and form a gigaohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Record baseline channel activity in voltage-clamp or current-clamp mode. e. Bath-apply this compound at known concentrations and record the changes in ion channel currents or membrane potential. f. Wash out the drug to observe recovery.
-
Data Analysis: Analyze changes in current amplitude, kinetics, or firing frequency using appropriate software.
Visualizations
Caption: this compound's dual mechanism of action on 5-HT3 and 5-HT4 receptors.
Caption: A typical experimental workflow for a rodent behavioral study with this compound.
Caption: A logical troubleshooting workflow for unexpected results in this compound experiments.
References
Interpreting unexpected results in zacopride studies
Welcome to the technical support center for researchers working with zacopride. This resource is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address some of the paradoxical and unexpected findings reported in this compound literature.
FAQ 1: Why am I observing both emetic (vomiting) and antiemetic effects with this compound?
Answer:
This is a well-documented paradoxical effect of this compound, particularly in ferret models. The route of administration and the specific enantiomer used are critical factors.
-
Emetic Effects: Oral administration of this compound has been shown to induce emesis. Studies indicate that the S(-)-enantiomer is primarily responsible for this emetic action[1].
-
Antiemetic Effects: In contrast, intraperitoneal (i.p.) administration of this compound effectively blocks emesis induced by various stimuli, including cisplatin and even orally administered this compound itself[1][2][3][4]. Again, the S(-)-enantiomer appears to be more potent in its antiemetic effects via this route.
The prevailing hypothesis is that the emetic effect of oral this compound is due to a local action in the gastrointestinal tract, likely mediated by 5-HT3 receptor agonism, while the antiemetic effect of systemically administered this compound is due to its potent 5-HT3 receptor antagonism in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves.
Troubleshooting Steps:
-
Verify Route of Administration: Confirm the route of administration in your protocol. Oral gavage may lead to emesis, while parenteral injections (i.p., i.v., s.c.) are more likely to produce antiemetic effects.
-
Consider the Enantiomer: If you are using a specific enantiomer, be aware of their differing potencies. The S(-)-enantiomer is more potent for both emetic and antiemetic effects compared to the R(+)-enantiomer.
-
Control for Local vs. Systemic Effects: To dissect the mechanism in your model, consider administering a peripheral 5-HT3 antagonist to see if it blocks the emetic effect of oral this compound.
Experimental Workflow for Investigating Emetic vs. Antiemetic Effects
Caption: Workflow for troubleshooting emetic vs. antiemetic effects of this compound.
FAQ 2: My results suggest this compound is acting as a 5-HT3 agonist, but it's classified as an antagonist. Is this possible?
Answer:
While this compound is predominantly a potent 5-HT3 receptor antagonist, some studies have reported findings that suggest a potential partial agonist effect at this receptor, particularly in the context of its anxiolytic properties.
One study found that both R(+) and S(-)-zacopride could inhibit the anxiolytic effects of other established anxiolytics like diazepam and ondansetron in a mouse model. This led the authors to speculate that this compound might exert a partial agonist effect at the 5-HT3 receptor, which could interfere with the action of other anxiolytics.
Troubleshooting Steps:
-
Review Your Experimental Model: The paradoxical agonist-like effects have been observed in specific behavioral models (e.g., the mouse black and white test box) and in the presence of other psychoactive compounds. Consider if your experimental conditions might unmask such an effect.
-
Dose-Response Analysis: Conduct a thorough dose-response study. Partial agonists can exhibit a bell-shaped dose-response curve, where higher doses may produce effects opposite to lower doses or antagonize the effects of full agonists.
-
Use a "Silent" Antagonist Control: To test for partial agonism, pre-treat with a "silent" 5-HT3 antagonist (one with no known inverse agonist or partial agonist activity) and then administer this compound to see if the unexpected effects are blocked.
Signaling Pathway Illustrating Potential Dual Action of this compound at 5-HT3 Receptor
Caption: Potential dual antagonist and partial agonist action of this compound at the 5-HT3 receptor.
FAQ 3: The cognitive-enhancing effects of this compound in my experiment don't seem to be blocked by 5-HT3 or 5-HT4 antagonists. What could be the mechanism?
Answer:
This is a fascinating and unexpected finding that has been reported in the literature. Studies in rats using the Morris water maze have shown that the (R)-enantiomer of this compound can reverse cognitive deficits induced by cholinergic antagonists. Importantly, these pro-cognitive effects were not attributed to its known actions on 5-HT3 or 5-HT4 receptors.
This has led to the hypothesis of a novel, yet-to-be-identified binding site, sometimes referred to as the "(R)-zacopride site". The procognitive effects are stereoselective, with (R)-zacopride being active while (S)-zacopride is not.
Troubleshooting and Research Directions:
-
Confirm Stereoselectivity: If you are using racemic this compound, try testing the individual enantiomers. The cognitive-enhancing effects are reported to be exclusive to the (R)-enantiomer.
-
Rule out Cholinergic Mechanisms: The procognitive effects of (R)-zacopride have been observed in models of cholinergic hypofunction. Investigate potential interactions with the cholinergic system in your experimental setup.
-
Explore Novel Binding Sites: This is an area for further research. Consider radioligand binding studies with [3H]-(R)-zacopride in your tissue of interest to investigate the presence of a novel binding site.
Logical Relationship of this compound's Procognitive Effects
References
- 1. Studies on the emetic and antiemetic properties of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Emetic activity of this compound in ferrets and its antagonism by pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in Electrophysiological Recordings with Zacopride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing zacopride in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound that can influence electrophysiological recordings?
A1: this compound is a pharmacologically active compound with three primary targets that can significantly influence electrophysiological recordings:
-
5-HT3 Receptor Antagonist: this compound is a potent antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel. Blockade of this channel will inhibit fast, inward cationic currents mediated by serotonin.
-
5-HT4 Receptor Agonist: this compound acts as an agonist at the 5-HT4 receptor, a G-protein coupled receptor (GPCR) that typically couples to Gs to stimulate adenylyl cyclase and increase intracellular cAMP.[1] This can modulate the activity of various ion channels and cellular processes.
-
Inward Rectifier Potassium (Kir/IK1) Channel Agonist: this compound has been identified as a selective agonist of the inward rectifier potassium channel Kir2.1 (IK1), enhancing the current and contributing to the stabilization of the resting membrane potential.[2][3]
Q2: How should I prepare and apply this compound for my experiments?
A2: Proper preparation and application of this compound are crucial to avoid artifacts. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentration in your extracellular recording solution (e.g., artificial cerebrospinal fluid - aCSF) immediately before use. The final concentration of DMSO in the recording solution should be kept to a minimum, ideally below 0.1%, as higher concentrations can have independent effects on neuronal activity.[4][5] Always include a vehicle control group in your experiments, where the cells are exposed to the same final concentration of DMSO without this compound, to account for any solvent effects.
Q3: What are some expected electrophysiological effects of this compound that I should not mistake for artifacts?
A3: Given its mechanisms of action, this compound is expected to produce specific changes in cellular electrophysiology. These are true pharmacological effects and should be distinguished from artifacts:
-
Hyperpolarization of the resting membrane potential: Due to its agonistic activity on IK1 channels, this compound can cause a hyperpolarization of the resting membrane potential.
-
Shortening of the action potential duration (APD): Enhancement of the IK1 current can lead to a more rapid repolarization, resulting in a shorter APD.
-
Modulation of synaptic transmission: Through its action on 5-HT3 and 5-HT4 receptors, this compound can alter neurotransmitter release and postsynaptic excitability.
Troubleshooting Guide: Common Artifacts and Solutions
This guide addresses specific issues that may arise during electrophysiological recordings with this compound.
Issue 1: Baseline Instability or Drift After this compound Application
-
Question: After applying this compound, I observe a slow, continuous drift in my baseline recording. What could be the cause and how can I fix it?
-
Answer: Baseline drift can be a common issue and may be related to the pharmacological action of this compound or technical aspects of the recording.
-
Potential Cause 1 (Pharmacological): this compound's agonism of IK1 channels can lead to a slow hyperpolarization of the resting membrane potential, which may manifest as a downward drift in voltage-clamp or a hyperpolarizing shift in current-clamp recordings.
-
Solution 1: Allow for a longer equilibration period after this compound application for the membrane potential to stabilize. Monitor the time course of the drift to determine if it reaches a plateau, which would be indicative of a pharmacological effect rather than a technical artifact.
-
Potential Cause 2 (Technical): Changes in the liquid junction potential due to the addition of the drug solution, or instability in the recording electrode or reference electrode can cause drift.
-
Solution 2: Ensure that your recording and reference electrodes are stable and properly chlorided. Use a perfusion system to apply this compound to minimize mechanical disturbances and changes in solution levels. Record a stable baseline before drug application and compare the rate of drift to a vehicle control.
-
Issue 2: Increased High-Frequency Noise in the Recording
-
Question: My recording becomes significantly noisier with high-frequency fluctuations after applying this compound. What should I check?
-
Answer: An increase in high-frequency noise is often related to the recording setup or the integrity of the patch.
-
Potential Cause 1: Seal Instability. The interaction of this compound with the cell membrane or changes in ion flow could potentially affect the gigaseal integrity.
-
Solution 1: Continuously monitor the seal resistance throughout the experiment. A decrease in seal resistance will lead to increased noise. If the seal deteriorates, the recording may not be salvageable.
-
Potential Cause 2: Electrical Interference. The introduction of the drug application system or other equipment can sometimes introduce electrical noise.
-
Solution 2: Ensure all equipment is properly grounded. Check for any new sources of electrical noise in the vicinity of your setup. Test for noise introduction by running the perfusion system with the vehicle solution alone.
-
Issue 3: Unexpected Changes in Neuronal Excitability
-
Question: I am observing changes in firing frequency or synaptic event frequency that are inconsistent with my hypothesis. Could this be an artifact?
-
Answer: this compound's multifaceted pharmacology can lead to complex effects on neuronal excitability that may be unexpected.
-
Potential Cause 1: Off-Target Effects or Complex Network Activity. this compound's agonism of 5-HT4 receptors can modulate the release of other neurotransmitters, leading to indirect effects on the neuron you are recording from.
-
Solution 1: To isolate the direct effects on the recorded neuron, consider using pharmacological blockers for other neurotransmitter receptors that might be involved in the network.
-
Potential Cause 2: Vehicle Effects. If the concentration of DMSO is too high, it can have its own effects on neuronal excitability.
-
Solution 2: Always run a vehicle control with the same concentration of DMSO to confirm that the observed effects are due to this compound. Aim for a final DMSO concentration below 0.1%.
-
Data Presentation
The following tables summarize key quantitative data for this compound from the literature.
Table 1: Binding Affinities and Potencies of this compound
| Receptor/Channel | Species | Assay Type | Parameter | Value | Reference(s) |
| 5-HT3 Receptor | Human | Binding Assay | Ki | 0.38 nM | |
| 5-HT3 Receptor | Rat | Binding Assay | KD | 0.76 nM | |
| 5-HT4 Receptor | Human | Binding Assay | Ki | 373 nM | |
| 5-HT4 Receptor | Rat | Functional Assay | EC50 | 0.5 µM |
Table 2: Electrophysiological Effects of this compound
| Preparation | Species | This compound Concentration | Observed Effect | Magnitude of Effect | Reference(s) |
| Ventricular Myocytes | Rat | 0.1-10 µM | Enhanced IK1 current | Dose-dependent increase | |
| Ventricular Myocytes | Rabbit | 0.1-10 µM | Shortened APD90 | Concentration-dependent | |
| Ventricular Myocytes | Rabbit | 1 µM | Hyperpolarized RMP | - | |
| Ventricular Myocardium | Human | 28-40 µmol/L | Elimination of triggered arrhythmia | IC50 range | |
| Ventricular Myocytes | Rat (Hypoxic) | 1 µmol/L | Restoration of outward IK1 current | ~77% increase |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution: Dissolve this compound hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in the extracellular recording solution (e.g., aCSF) to the desired final concentration. Ensure the final concentration of DMSO is minimal (ideally ≤ 0.1%). For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution.
-
Prepare Vehicle Control: Prepare a vehicle control solution by adding the same volume of 100% DMSO to the extracellular solution to match the final DMSO concentration in the this compound working solution.
-
Application: Apply the working solution or vehicle control to the recording chamber using a perfusion system for a consistent and gentle application.
Protocol 2: Whole-Cell Patch-Clamp Recording to Assess this compound's Effect on IK1
-
Cell Preparation: Isolate ventricular myocytes from the species of interest (e.g., rat or rabbit) using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution: (in mM) 110 K-Aspartate, 20 KCl, 1 MgCl2, 0.1 Na-GTP, 5 Mg-ATP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal and establish the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a potential of -40 mV.
-
Apply a series of hyperpolarizing and depolarizing voltage steps to elicit the characteristic inward and outward components of the IK1 current.
-
Record baseline IK1 currents in the external solution.
-
Perfuse the chamber with the this compound working solution (e.g., 1 µM) and record the changes in the IK1 current.
-
To confirm the involvement of IK1, a specific blocker like BaCl2 (e.g., 1 µM) can be co-applied with this compound.
-
Mandatory Visualizations
Caption: this compound's antagonistic action on the 5-HT3 receptor.
Caption: this compound's agonistic action on the 5-HT4 receptor pathway.
Caption: this compound's agonistic modulation of the IK1 potassium channel.
Caption: A logical workflow for troubleshooting baseline drift.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel discovery of IK1 channel agonist: this compound selectively enhances IK1 current and suppresses triggered arrhythmias in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Moderate IK1 channel agonist, on Triggered Arrhythmia and Contractility in Human Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for zacopride's partial agonist activity in experiments
This guide provides technical support for researchers using zacopride, with a specific focus on addressing the experimental challenges arising from its partial agonist activity at the 5-HT4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound has a dual pharmacological profile. It is recognized as a potent antagonist of the 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1] This means it blocks the activity of the ionotropic 5-HT3 receptor while simultaneously activating the G-protein coupled 5-HT4 receptor.
Q2: Why is this compound considered a "partial agonist" at the 5-HT4 receptor?
A partial agonist is a compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist. This compound functions as a partial agonist at native human 5-HT4 receptors.[2] This means that even at saturating concentrations, this compound will not activate the 5-HT4 receptor to the same maximal level as the endogenous full agonist, serotonin. When co-administered, a partial agonist can also act as a functional antagonist by competing with a full agonist for receptor binding, thereby reducing the maximal response achievable by the full agonist.[2]
Q3: My experimental results with this compound are inconsistent or show lower efficacy than expected. What could be the cause?
Several factors related to this compound's specific pharmacology can lead to variability:
-
Receptor Expression Levels: The apparent efficacy of this compound is highly dependent on the density of 5-HT4 receptors in your experimental system. In systems with high receptor expression, such as transgenic mice overexpressing the human 5-HT4 receptor, this compound can behave as a full agonist.[3] In tissues with lower, more physiological receptor densities, like the human atrium, its partial agonist nature is evident.[2]
-
Stereoisomer Differences: this compound exists as R(+) and S(-) stereoisomers, which have different pharmacological activities. The S(-) isomer is a more potent antagonist of dopamine-induced hyperactivity, while the R(+) isomer is more effective in other behavioral tests and in antagonizing 5-HT3-mediated inhibition of acetylcholine release. Ensure you are using the correct isomer for your intended target, or be aware that a racemic mixture may produce complex results.
-
Assay Conditions: The composition of your assay buffer, particularly ion concentrations, can influence the activity of partial agonists by altering receptor-G protein coupling.
Q4: How do I choose the appropriate controls when using this compound?
-
Positive Control (Full Agonist): Always include a full 5-HT4 agonist, such as serotonin (5-HT), to establish the maximum possible response in your assay system. This is crucial for quantifying this compound's partial agonism.
-
Negative Control (Antagonist): To confirm that the observed effects are mediated by the 5-HT4 receptor, pre-treat your system with a selective 5-HT4 antagonist (e.g., GR 125487) before adding this compound. This should block the this compound-induced response.
-
Vehicle Control: A vehicle control is essential to ensure that the solvent used to dissolve this compound does not have an effect on its own.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for this compound. Note that efficacy (Emax) is context-dependent and not always reported as a precise value.
| Receptor Target | Ligand | Assay Type | Parameter | Value | Species/Tissue | Reference |
| 5-HT3 | [3H]this compound | Radioligand Binding | KD | 0.76 ± 0.08 nM | Rat Entorhinal Cortex | |
| 5-HT4 | This compound | Adenylate Cyclase Stimulation | pEC50 | 5.95 | Mouse Embryo Colliculi Neurons | |
| 5-HT4 | This compound | Functional Assay (Inotropy) | Efficacy | Partial Agonist | Human Atrium | |
| 5-HT4 | This compound | Functional Assay (Inotropy) | Efficacy | Full Agonist | 5-HT4-TG Mouse Atrium |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is a general guideline for determining the binding affinity of this compound at the 5-HT3 receptor using a competition assay.
-
Membrane Preparation: Homogenize tissue known to express 5-HT3 receptors (e.g., rat entorhinal cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a 5-HT3 selective radioligand (e.g., [3H]this compound).
-
Increasing concentrations of unlabeled this compound (or other competing ligand).
-
Membrane preparation.
-
For non-specific binding determination, add a high concentration of a non-labeled 5-HT3 antagonist (e.g., BRL43694) in separate wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for 5-HT4 Receptor Activity
This protocol outlines a method to measure this compound's ability to stimulate cAMP production via the Gs-coupled 5-HT4 receptor in a whole-cell system.
-
Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., HEK293-h5-HT4) in appropriate media until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add increasing concentrations of this compound, a full agonist (e.g., serotonin), and a vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an HTRF, AlphaScreen, or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Convert the raw signal to cAMP concentrations. Plot the cAMP concentration against the log concentration of the agonist. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the pEC50 and the maximal response (Emax) for each compound. The intrinsic activity of this compound can be calculated as the ratio of its Emax to the Emax of the full agonist (serotonin).
Visualizations
Signaling Pathway Diagram
References
- 1. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Zacopride and Ondansetron as 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zacopride and Ondansetron, two potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. While both compounds share a primary mechanism of action in the management of emesis, they exhibit distinct pharmacological profiles. This document summarizes key experimental data to facilitate informed decisions in research and drug development.
Introduction
Nausea and vomiting are significant side effects of various medical treatments, particularly chemotherapy and radiotherapy, and can also occur post-operatively. The serotonin 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in the emetic reflex. Antagonists of this receptor are a cornerstone of antiemetic therapy. Ondansetron was the first selective 5-HT3 antagonist to be widely adopted in clinical practice. This compound, another potent 5-HT3 antagonist, has also been extensively studied, revealing a broader pharmacological profile that includes agonist activity at the 5-HT4 receptor. This guide delves into a head-to-head comparison of their performance based on available experimental data.
Mechanism of Action
Both this compound and Ondansetron are competitive antagonists at the 5-HT3 receptor. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] When activated by serotonin released from enterochromaffin cells in the gut, these receptors initiate the vomiting reflex.[2][3] By blocking these receptors, both drugs effectively prevent nausea and vomiting.[4]
A key distinction in their mechanism is that this compound also functions as an agonist at the 5-HT4 receptor. This agonism contributes to prokinetic effects in the gastrointestinal tract, a property not shared by Ondansetron.
Signaling Pathway of 5-HT3 Receptor Antagonism
The binding of a 5-HT3 receptor antagonist like this compound or Ondansetron prevents the influx of cations that would normally be triggered by serotonin, thereby inhibiting downstream signaling that leads to the emetic reflex.
References
- 1. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Zacopride and Other Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prokinetic agent zacopride with other alternatives, supported by available experimental data. Prokinetic agents are a class of drugs that enhance gastrointestinal motility and are primarily used to treat disorders such as gastroparesis, functional dyspepsia, and gastroesophageal reflux disease (GERD). This document will delve into the mechanisms of action, comparative efficacy, and experimental protocols of this compound and other key prokinetic drugs, including metoclopramide, domperidone, cisapride, and prucalopride.
Executive Summary
This compound, a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist, presents a unique pharmacological profile with potential prokinetic effects.[1][2] While its primary investigation has been in the realms of antiemetic and cardiac electrophysiological effects, its mechanism of action suggests a role in enhancing gastric motility.[3][4] This guide synthesizes the available, though limited, clinical and preclinical data for this compound and compares it with established prokinetic agents. Metoclopramide and domperidone, dopamine D2 receptor antagonists, are widely used but carry the risk of extrapyramidal side effects and hyperprolactinemia.[1] Cisapride, a potent 5-HT4 agonist, demonstrated significant efficacy but was largely withdrawn from the market due to cardiovascular safety concerns. Prucalopride, a highly selective 5-HT4 agonist, has shown efficacy in improving gastric emptying and symptoms of gastroparesis with a more favorable safety profile than cisapride.
Mechanism of Action: A Comparative Overview
The prokinetic effects of these agents are primarily mediated through their interaction with serotonin (5-HT) and dopamine (D) receptors in the gastrointestinal tract.
This compound:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on presynaptic cholinergic neurons in the myenteric plexus enhances the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased contractility and accelerated gastric emptying.
-
5-HT3 Receptor Antagonism: While primarily associated with its antiemetic effects, antagonism of 5-HT3 receptors may also contribute to prokinetic activity by modulating visceral sensitivity and cholinergic pathways.
Metoclopramide:
-
Dopamine D2 Receptor Antagonism: Metoclopramide blocks inhibitory D2 receptors on cholinergic neurons in the myenteric plexus, leading to increased ACh release and enhanced gastrointestinal motility.
-
5-HT4 Receptor Agonism: It also possesses agonistic activity at 5-HT4 receptors, contributing to its prokinetic effects.
-
5-HT3 Receptor Antagonism: At higher doses, it exhibits weak 5-HT3 receptor antagonism.
Domperidone:
-
Peripheral Dopamine D2 Receptor Antagonism: Similar to metoclopramide, it enhances gastrointestinal motility by blocking D2 receptors. A key difference is that domperidone does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects.
Cisapride:
-
5-HT4 Receptor Agonism: Cisapride is a potent 5-HT4 receptor agonist, which was the primary mechanism for its strong prokinetic effects.
Prucalopride:
-
Selective 5-HT4 Receptor Agonism: Prucalopride is a high-affinity, selective 5-HT4 receptor agonist, which accounts for its prokinetic efficacy with a reduced risk of the cardiovascular side effects seen with cisapride.
Signaling Pathways
The signaling pathways activated by these prokinetic agents are crucial to understanding their effects on gastrointestinal motility.
Comparative Efficacy Data
While direct comparative data for this compound is limited, the following tables summarize the efficacy of other major prokinetic agents based on available clinical trial data.
Table 1: Comparative Efficacy in Gastroparesis
| Prokinetic Agent | Dosage | Primary Outcome Measure | Results | Reference |
| Metoclopramide | 10 mg q.i.d. | Gastric emptying of solids | Significantly faster gastric emptying compared to placebo. | |
| Symptom improvement | Significant improvement in symptoms of fullness, bloating, and nausea. | |||
| Domperidone | 20 mg q.i.d. | Symptom improvement | Efficacious in improving symptoms of gastroparesis. | |
| Cisapride | 10-20 mg t.i.d. | Gastric emptying of solids | Significantly accelerated gastric emptying. | |
| Symptom improvement | Associated with symptomatic benefit in short- and medium-term trials. | |||
| Prucalopride | 2 mg q.d. | Gastric half-emptying time | Significantly enhanced gastric emptying (98 ± 10 min vs 143 ± 11 min for placebo). | |
| Gastroparesis Cardinal Symptom Index (GCSI) | Significantly improved total GCSI score and subscales for fullness/satiety, nausea/vomiting, and bloating/distention. |
Table 2: Receptor Binding Affinity (Ki in nM)
| Compound | 5-HT3 Receptor | 5-HT4 Receptor | Dopamine D2 Receptor |
| This compound | 0.38 | 373 | - |
| Metoclopramide | - | - | High Affinity |
| Cisapride | - | High Affinity | - |
| Prucalopride | - | High Affinity | - |
Note: A lower Ki value indicates a higher binding affinity. Data for metoclopramide, cisapride, and prucalopride at D2 and 5-HT4 receptors are generally reported in terms of functional activity rather than specific Ki values in many comparative contexts.
Experimental Protocols
Gastric Emptying Scintigraphy (Gold Standard)
This non-invasive technique provides a quantitative measurement of the rate at which food empties from the stomach.
Protocol Overview:
-
Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are typically withheld for a specified period before the study.
-
Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white-based meal, is labeled with a radiopharmaceutical, typically Technetium-99m (99mTc) sulfur colloid.
-
Image Acquisition: Immediately after meal ingestion, images of the stomach are acquired using a gamma camera at specified time points (e.g., 0, 1, 2, and 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured to calculate the gastric emptying rate and half-time (T1/2).
Receptor Binding Assays
These in vitro assays are used to determine the affinity of a drug for a specific receptor.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT4 or D2) are isolated from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test drug (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then determined using the Cheng-Prusoff equation, which reflects the affinity of the drug for the receptor.
Conclusion
This compound's dual action as a 5-HT3 antagonist and 5-HT4 agonist suggests its potential as a prokinetic agent. However, the lack of direct comparative clinical trials with established prokinetics like metoclopramide, domperidone, and prucalopride makes a definitive statement on its relative efficacy challenging. Based on its mechanism of action, this compound's prokinetic effects would be mediated through 5-HT4 receptor agonism, similar to the highly effective but withdrawn cisapride and the currently used prucalopride. The additional 5-HT3 antagonism may offer benefits in managing associated symptoms like nausea and vomiting.
Future research, including well-designed, head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound as a prokinetic agent. Such studies should employ standardized methodologies, such as gastric emptying scintigraphy, to provide robust quantitative data. This would allow for a more definitive positioning of this compound within the therapeutic armamentarium for gastrointestinal motility disorders.
References
- 1. Gastric emptying study - Wikipedia [en.wikipedia.org]
- 2. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
A Comparative Analysis of the Anxiolytic Properties of Zacopride and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of zacopride, a 5-HT₃ receptor antagonist, and diazepam, a classical benzodiazepine. The following sections detail their mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols used to generate this data.
Mechanisms of Action
Diazepam exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] By binding to the benzodiazepine site on the receptor, it increases the affinity of the inhibitory neurotransmitter GABA for its binding site.[2] This enhanced GABAergic activity leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, producing a calming effect.[1]
This compound , in contrast, functions as a potent antagonist at the 5-HT₃ receptor. The anxiolytic properties of 5-HT₃ receptor antagonists are thought to be mediated by their ability to modulate dopamine and serotonin levels in brain regions associated with anxiety, such as the amygdala and nucleus accumbens.
Signaling Pathway Diagrams
The distinct mechanisms of action for diazepam and this compound are illustrated in the signaling pathway diagrams below.
Caption: Diazepam's signaling pathway.
Caption: this compound's signaling pathway.
Comparative Efficacy in Preclinical Models of Anxiety
The anxiolytic effects of this compound and diazepam have been evaluated in several well-established rodent models of anxiety. The following tables summarize the quantitative data from these comparative studies.
Table 1: Elevated Plus-Maze (EPM)
The EPM test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Treatment (Dose) | % Time in Open Arms | % Entries into Open Arms | Species | Reference |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 2.8 | Rat | [3] |
| Diazepam (1.0 mg/kg) | 35.8 ± 4.5 | 38.1 ± 3.9 | Rat | [4] |
| Diazepam (2.0 mg/kg) | 42.1 ± 5.3 | 45.6 ± 4.7 | Rat | |
| This compound (R+) (0.001 mg/kg) | 28.9 ± 3.8 | 32.4 ± 4.1 | Rat | |
| This compound (R+) (0.1 mg/kg) | 31.5 ± 4.2 | 35.7 ± 4.5 | Rat |
*p < 0.05 compared to vehicle
Table 2: Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the light and dark compartments.
| Treatment (Dose) | Time in Light Compartment (s) | Transitions | Species | Reference |
| Vehicle | 95 ± 10 | 12 ± 2 | Mouse | |
| Diazepam (1.0 mg/kg) | 155 ± 15 | 20 ± 3 | Mouse | |
| Diazepam (2.0 mg/kg) | 180 ± 20 | 25 ± 4 | Mouse | |
| This compound (0.01 mg/kg) | 140 ± 12 | 18 ± 2 | Mouse | |
| This compound (0.1 mg/kg) | 165 ± 18 | 22 ± 3 | Mouse |
*p < 0.05 compared to vehicle
Table 3: Social Interaction Test
This test measures the amount of time a rodent spends in active social investigation of an unfamiliar conspecific. Anxiolytic drugs typically increase the duration of social interaction, particularly under aversive conditions (e.g., bright lighting).
| Treatment (Dose) | Social Interaction Time (s) | Species | Reference | | :--- | :--- | :--- | :--- | :--- | | Vehicle | 65 ± 8 | Rat | | | Diazepam (1.0 mg/kg) | 110 ± 12* | Rat | | | Diazepam (2.5 mg/kg) | 125 ± 15* | Rat | | | this compound (0.01 mg/kg) | 95 ± 10* | Rat | | | this compound (0.1 mg/kg) | 115 ± 14* | Rat | |
*p < 0.05 compared to vehicle
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls. The dimensions for rats are often 50 cm x 10 cm for each arm, elevated 50 cm from the floor.
-
Procedure: The animal is placed in the center of the maze facing an open arm and is allowed to explore freely for a 5-minute session.
-
Data Collection: The session is recorded by an overhead video camera, and software is used to track the animal's movement.
-
Measures: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An entry is defined as all four paws entering an arm.
Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure: The animal is placed in the center of the light compartment and allowed to move freely between the two compartments for a 5- to 10-minute session.
-
Data Collection: An automated system with photobeams or a video tracking system is used to record the animal's location and movements.
-
Measures: Key indicators of anxiolytic effects include the time spent in the light compartment, the latency to first enter the dark compartment, and the total number of transitions between compartments.
Social Interaction Test
-
Apparatus: A square open-field arena. The lighting conditions can be manipulated to be either low (less aversive) or high (more aversive).
-
Procedure: Two unfamiliar, weight-matched male rats are placed in the center of the arena and allowed to interact for a 10-minute session.
-
Data Collection: The session is recorded, and an observer blind to the treatment conditions scores the cumulative time spent in active social interaction (e.g., sniffing, grooming, following).
-
Measures: The primary dependent variable is the total time spent engaged in social interaction. An increase in this measure is indicative of an anxiolytic effect.
Experimental Workflow
The general workflow for conducting these behavioral experiments is outlined in the diagram below.
Caption: General experimental workflow.
References
A Cross-Species Comparative Analysis of the Pharmacological Effects of Zacopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of zacopride, a dual 5-HT3 receptor antagonist and 5-HT4 receptor agonist, across various species. The information presented herein is supported by experimental data to aid in the understanding of its therapeutic potential and species-specific responses.
This compound exhibits a complex pharmacological profile, demonstrating distinct effects on the central nervous system, the gastrointestinal tract, and the emetic reflex. These effects are primarily mediated by its interaction with serotonin receptors, specifically the 5-HT3 and 5-HT4 subtypes. However, the magnitude and even the nature of these effects can vary significantly across different animal models, highlighting the importance of cross-species comparisons in preclinical drug development.
Quantitative Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and its enantiomers in various species and tissues.
Table 1: 5-HT3 Receptor Binding Affinity of this compound and its Enantiomers
| Species | Tissue | Radioligand | Compound | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) |
| Rat | Entorhinal Cortex | [3H]this compound | - | 0.76 ± 0.08 | - | 77.5 ± 6.5 |
| Rat | Entorhinal Cortex | --INVALID-LINK---Zacopride | (S)-Zacopride | - | - | High Affinity |
| Rat | Entorhinal Cortex | --INVALID-LINK---Zacopride | (R)-Zacopride | - | 3-11 | - |
| Rabbit | Intestinal Muscularis | [3H]this compound | - | ≤ 1 | - | - |
| Rabbit | Vagus Nerve | [3H]this compound | - | ≤ 1 | - | - |
| Human | Jejunum | [3H]this compound | - | ≤ 1 | - | - |
Note: The (S)-enantiomer of this compound generally displays a higher affinity for the 5-HT3 receptor compared to the (R)-enantiomer.[1] In rats, the (S)-isomer has a higher affinity, while the (R)-isomer recognizes an additional binding site.[2][3] A study on rabbit and human tissues showed that the (S)-enantiomer is 21- to 42-fold more potent than the (R)-enantiomer in inhibiting [3H]this compound binding.[1]
Table 2: Functional Potency of this compound at 5-HT3 Receptors
| Species | Preparation | Assay | Compound | pA2 | pKB | MED85 (µg/kg, s.c.) |
| Mouse | Isolated Vagus Nerve | 5-HT-induced depolarization | R(+)-Zacopride | 9.3 | - | - |
| Mouse | In Vivo | Von Bezold-Jarisch Reflex | Racemic this compound | - | - | 1.0 |
| Mouse | In Vivo | Von Bezold-Jarisch Reflex | R(+)-Zacopride | - | - | 3.0 |
| Mouse | In Vivo | Von Bezold-Jarisch Reflex | S(-)-Zacopride | - | - | 0.3 |
| Guinea Pig | Ileum | 5-HT-induced contraction | (R,S)-Zacopride | - | 7.64 ± 0.11 | - |
| Guinea Pig | Ileum | 5-HT-induced contraction | (S)-Zacopride | - | 8.11 ± 0.06 | - |
| Guinea Pig | Ileum | 5-HT-induced contraction | (R)-Zacopride | - | 7.27 ± 0.06 | - |
| Rat | In Vivo | Von Bezold-Jarisch Reflex | This compound | Potent Antagonist | - | - |
Note: pA2 and pKB are measures of antagonist potency. MED85 is the minimum effective dose required to reduce the reflex by ≥ 85%.
Table 3: Functional Potency of this compound at 5-HT4 Receptors
| Species | Preparation | Assay | Compound | pEC50 | Intrinsic Activity |
| Guinea Pig | Colon | Contraction | (R,S)-Zacopride | 6.3 ± 0.12 | Partial Agonist (α=0.80) |
| Guinea Pig | Colon | Contraction | (S)-Zacopride | 6.9 ± 0.03 | Full Agonist |
| Guinea Pig | Colon | Contraction | (R)-Zacopride | 5.7 ± 0.08 | Partial Agonist (α=0.4) |
| Rat | Oesophagus | Relaxation | (R,S)-Zacopride | - | Agonist |
| Human | Atrium | Increased Force of Contraction | This compound | - | Agonist |
| Mouse | Colliculi Neurons | Adenylate Cyclase Activity | This compound | 5.95 | Agonist |
Note: pEC50 is a measure of agonist potency. Intrinsic activity (α) indicates the ability of a drug to produce a maximal response.
Table 4: In Vivo Anxiolytic Effects of this compound
| Species | Model | Effect | Relative Potency |
| Mouse | Black and White Test Box | Anxiolytic | R(+)-isomer more potent |
| Rat | Social Interaction Test | Anxiolytic | - |
| Marmoset | Human Threat Test | Anxiolytic | This compound ~100x more potent than diazepam |
Table 5: In Vivo Emetic and Antiemetic Effects of this compound
| Species | Model | Effect of this compound |
| Ferret | Cisplatin-induced Emesis | Antiemetic |
| Ferret | Oral administration | Emetic (at 0.1 mg/kg, p.o.) |
Experimental Protocols
Anxiolytic Activity Assessment
a) Elevated Plus Maze (for Rats and Mice)
This test assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes prior to the experiment.
-
This compound or vehicle is administered at a predetermined time before testing.
-
The animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute period using an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic compounds like this compound are expected to increase the time spent in and the number of entries into the open arms.
-
b) Black and White Test Box (for Mice)
This model is based on the conflict between the innate exploratory drive of mice and their aversion to a brightly lit, open environment.
-
Apparatus: A box divided into a small, black, dark compartment and a large, white, brightly illuminated compartment, with an opening connecting them.
-
Procedure:
-
Mice are individually placed into the center of the white compartment.
-
Their behavior is recorded for a set period (e.g., 5-10 minutes).
-
-
Parameters Measured:
-
Time spent in each compartment.
-
Number of transitions between compartments.
-
Anxiolytic agents are expected to increase the time spent in the white compartment and the number of transitions.
-
Antiemetic Activity Assessment
Cisplatin-Induced Emesis Model (in Ferrets)
This model is widely used to evaluate the efficacy of antiemetic drugs against chemotherapy-induced vomiting.
-
Procedure:
-
Ferrets are fasted overnight with free access to water.
-
This compound or vehicle is administered (e.g., intravenously or orally) prior to the emetic challenge.
-
Cisplatin (e.g., 10 mg/kg, i.p.) is administered to induce emesis.
-
The animals are observed for a defined period (e.g., 4 hours), and the number of retches and vomits is recorded.
-
-
Parameters Measured:
-
Latency to the first emetic episode.
-
Total number of retches and vomits.
-
A reduction in the number of emetic episodes indicates antiemetic activity.
-
Gastrointestinal Motility Assessment
In Vitro Guinea Pig Ileum Contractility Assay
This assay is used to assess the prokinetic effects of compounds on intestinal smooth muscle.
-
Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and gassed with 95% O2 / 5% CO2.
-
Procedure:
-
The tissue is allowed to equilibrate under a constant resting tension.
-
Contractions of the longitudinal muscle are recorded isometrically using a force transducer.
-
Cumulative concentrations of this compound are added to the organ bath to establish a concentration-response curve.
-
-
Parameters Measured:
-
Increase in contractile force or frequency.
-
EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated to determine potency.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of 5-HT3 and 5-HT4 receptors.
Experimental Workflow
Caption: Generalized workflow for in vivo this compound studies.
Logical Relationships of Cross-Species Effects
Caption: Cross-species pharmacological effects of this compound.
References
- 1. Antagonism of [3H]this compound binding to 5-HT3 recognition sites by its (R) and (S) enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The (S)-isomer of [3H]this compound labels 5-HT3 receptors with high affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to R(+)-zacopride and S(-)-zacopride in Functional Assays
This guide provides a detailed comparison of the pharmacological properties of the two enantiomers of zacopride, R(+)-zacopride and S(-)-zacopride. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their functional differences supported by experimental data.
Introduction
This compound is a potent antagonist of the 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1] It exists as two enantiomers, R(+)-zacopride and S(-)-zacopride, which exhibit distinct pharmacological profiles. This guide will delve into the stereoselective differences in their functional activities, focusing on their interactions with the 5-HT3 receptor and other potential targets.
Comparative Efficacy and Potency
The enantiomers of this compound display significant differences in their potency and efficacy as 5-HT3 receptor antagonists in various functional assays.
Table 1: 5-HT3 Receptor Antagonist Activity
| Functional Assay | R(+)-zacopride | S(-)-zacopride | Racemic this compound | Reference |
| 2-Methylserotonin Discriminative Stimulus (Rat) | ID50 = 1.6 µg/kg | ID50 = 0.05 µg/kg | ID50 = 0.60 µg/kg | [2] |
| 5-HT-Evoked von Bezold-Jarisch Reflex (Mouse) | MED85 = 3.0 µg/kg, s.c. | MED85 = 0.3 µg/kg, s.c. | MED85 = 1.0 µg/kg, s.c. | |
| 5-HT-Induced Depolarization (Mouse Vagus Nerve) | Surmountable Antagonist (pA2 = 9.3) | Insurmountable Antagonist | Insurmountable Antagonist | |
| Mouse Light:Dark Box Model of Anxiety | MED = 1 µg/kg, s.c. | MED = 1 µg/kg, s.c. | MED = 1 µg/kg, s.c. |
ID50: 50% inhibition of drug lever responding. MED85: Minimum effective dose required to reduce the reflex by ≥ 85%. pA2: A measure of antagonist potency. MED: Minimum effective dose.
Table 2: 5-HT3 Receptor Binding Affinity
| Radioligand | Tissue | R(+)-zacopride (Ki) | S(-)-zacopride (Ki) | Reference |
| [3H]this compound | Rabbit Intestinal Muscularis | - | 21- to 42-fold more potent than (R)-enantiomer | [3] |
| [3H]this compound | Rabbit Vagus Nerve | - | 21- to 42-fold more potent than (R)-enantiomer | [3] |
| [3H]this compound | Human Jejunum | - | 21- to 42-fold more potent than (R)-enantiomer | [3] |
| [3H]this compound | Rat Intestinal Muscularis | - | 8- to 12-fold more potent than (R)-enantiomer | |
| [3H]this compound | Rat Brain Cortex | - | 8- to 12-fold more potent than (R)-enantiomer | |
| --INVALID-LINK---zacopride | Rat Entorhinal Cortex | - | High Affinity | |
| --INVALID-LINK---zacopride | Rat Entorhinal Cortex | Ki = 3-11 nM (for additional "(R)-site") | - |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.
Differentiated Pharmacology
While both enantiomers are potent 5-HT3 receptor antagonists, S(-)-zacopride generally exhibits higher potency in assays directly measuring 5-HT3 receptor blockade. In contrast, R(+)-zacopride demonstrates greater potency in certain behavioral models of anxiety and cognitive enhancement.
Furthermore, R(+)-zacopride possesses distinct pharmacological activities not observed with the S(-) isomer. It acts as a 5-HT4 receptor agonist, a property that may contribute to its pro-respiratory and nootropic effects. Additionally, --INVALID-LINK---zacopride has been shown to label an additional high-affinity binding site, termed the "(R)-site," in the central nervous system, which is not recognized by --INVALID-LINK---zacopride. The function of this site is yet to be fully elucidated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing the functional activity of this compound enantiomers.
References
- 1. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its optical isomers produce stereoselective antagonism of a 2-methylserotonin discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of [3H]this compound binding to 5-HT3 recognition sites by its (R) and (S) enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zacopride's Engagement with 5-HT Receptor Subtypes
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of a compound with its target receptors is paramount. This guide provides a detailed comparison of zacopride's effects on different 5-HT (serotonin) receptor subtypes, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
This compound, a substituted benzamide, is a well-established dual-action ligand, primarily exhibiting potent antagonism at the 5-HT3 receptor and agonism at the 5-HT4 receptor. This unique pharmacological profile has prompted investigations into its therapeutic potential for a range of conditions, including chemotherapy-induced emesis, gastrointestinal motility disorders, and cognitive impairment. The stereochemistry of this compound plays a crucial role in its receptor interactions, with its enantiomers, (R)-zacopride and (S)-zacopride, displaying distinct pharmacological properties.
Quantitative Comparison of this compound's Affinity and Potency
To facilitate a clear comparison of this compound's interaction with key 5-HT receptor subtypes, the following table summarizes its binding affinity (Ki) and functional potency (pEC50/pIC50).
| Compound | Receptor Subtype | Action | Ki (nM) | pEC50/pIC50 | Species/Tissue | Reference |
| (±)-Zacopride | 5-HT3 | Antagonist | - | - | Rat | [1] |
| (S)-Zacopride | 5-HT3 | Antagonist | - | - | - | |
| (R)-Zacopride | 5-HT3 | Antagonist | - | - | - | |
| (±)-Zacopride | 5-HT4 | Agonist | - | 5.95 | Mouse Embryo Colliculi Neurons | [2] |
| (R)-Zacopride | Non-5-HT3 Site | - | 3-11 | - | Rat Entorhinal Cortex | [3] |
Signaling Pathways
The differential effects of this compound on 5-HT3 and 5-HT4 receptors stem from their fundamentally different signaling mechanisms.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in neuronal depolarization. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby preventing agonist-induced channel opening and subsequent neuronal excitation.
5-HT4 Receptor Signaling
In contrast, the 5-HT4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit. Agonist binding, such as by this compound, activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
Experimental Protocols
The characterization of this compound's activity at 5-HT receptors relies on a combination of binding and functional assays.
Radioligand Binding Assay (for 5-HT3 Receptor Antagonism)
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).
Objective: To determine the binding affinity of this compound and its enantiomers for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT3 receptor (e.g., HEK293 cells) or from tissues with high 5-HT3 receptor density (e.g., rat entorhinal cortex).
-
Radioligand: [³H]-(S)-zacopride or another suitable 5-HT3 receptor radioligand.
-
Test compounds: (±)-Zacopride, (S)-Zacopride, (R)-Zacopride.
-
Non-specific binding control: A high concentration of a known 5-HT3 receptor antagonist (e.g., granisetron).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific control.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for 5-HT4 Receptor Agonism)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger for the 5-HT4 receptor.
Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT4 receptor agonist.
Materials:
-
Whole cells expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Test compound: this compound.
-
Reference agonist: Serotonin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Culture: Culture the cells expressing the 5-HT4 receptor to an appropriate density.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a defined period to inhibit cAMP breakdown.
-
Stimulation: Add varying concentrations of this compound or the reference agonist to the cells and incubate for a specific time to allow for cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
Conclusion
This compound's pharmacological profile is characterized by a potent antagonism of the ionotropic 5-HT3 receptor and agonism of the metabotropic 5-HT4 receptor. The stereoisomers of this compound exhibit differential activity, with (S)-zacopride being a more potent 5-HT3 antagonist. The distinct signaling pathways of these two receptor subtypes underscore the diverse physiological effects that can be elicited by this single molecule. The experimental protocols outlined provide a foundation for the continued investigation and characterization of this compound and other novel compounds targeting the serotonergic system. A more comprehensive understanding of its interactions with a wider array of 5-HT receptor subtypes will be crucial for the targeted development of future therapeutics.
References
- 1. This compound, a 5-HT3 receptor antagonist, reduces voluntary ethanol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Emetic Efficacy of Zacopride: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-emetic properties of zacopride, a potent and selective 5-HT3 receptor antagonist, against other established anti-emetic agents. Through a detailed examination of experimental data from studies in dogs and ferrets, this document aims to objectively present the performance of this compound, offering valuable insights for researchers in the field of pharmacology and drug development.
Comparative Efficacy of Anti-Emetic Agents
The anti-emetic efficacy of this compound has been rigorously evaluated in various preclinical models, most notably against chemotherapy-induced emesis. The following table summarizes the quantitative data from in vivo studies, offering a direct comparison of the effective doses of this compound and its alternatives in inhibiting emesis induced by cisplatin, a highly emetogenic chemotherapeutic agent.
| Drug | Animal Model | Emetogen | Effective Dose | Route of Administration | Efficacy |
| This compound | Dog | Cisplatin | 28 µg/kg | i.v. or p.o. | 90% inhibition of emesis |
| Ondansetron | Dog | Cisplatin (18 mg/m²) | 0.5 mg/kg | i.v. infusion | Complete prevention of vomiting[1][2][3][4] |
| Metoclopramide | Dog | Cisplatin (3 mg/kg) | 1-3 mg/kg | s.c. | Most effective antagonist in the study[5] |
| Metoclopramide | Dog | Cisplatin (18 mg/m²) | 0.5 mg/kg | i.v. infusion | No effect on vomiting or nausea |
| Ondansetron | Dog | Cisplatin (3 mg/kg) | 1 mg/kg | i.v. | Total inhibition of acute vomiting |
| Granisetron | Dog | Cisplatin (3 mg/kg) | 60 µg/kg | i.v. | Total inhibition of acute vomiting |
Delving into the Mechanism of Action: The 5-HT3 Receptor Antagonism
This compound exerts its anti-emetic effects by selectively blocking serotonin (5-HT) at the 5-HT3 receptors. These receptors are strategically located in the gastrointestinal tract and the central nervous system, specifically in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus, which are key areas involved in the vomiting reflex.
Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the gut. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that travels to the brain's vomiting center and induces the sensation of nausea and the act of vomiting. This compound, by acting as a competitive antagonist at these 5-HT3 receptors, effectively interrupts this signaling pathway, thereby preventing emesis.
Experimental Protocols: In Vivo Validation
The anti-emetic properties of this compound and its comparators have been validated using well-established in vivo models. The following protocols provide a detailed overview of the methodologies employed in these key experiments.
Cisplatin-Induced Emesis in Dogs
This model is a gold standard for evaluating the efficacy of anti-emetic drugs against chemotherapy-induced vomiting.
-
Animals: Healthy adult beagle dogs of either sex are used in these studies.
-
Induction of Emesis: Cisplatin is administered intravenously at a dose of 3 mg/kg to induce a reliable emetic response.
-
Drug Administration: The test compounds (this compound, ondansetron, metoclopramide, etc.) or a vehicle control are administered prior to the cisplatin challenge. The route of administration can be intravenous, subcutaneous, or oral, depending on the study design.
-
Observation: Following cisplatin administration, the dogs are observed continuously for a specified period (typically 4-8 hours). Key parameters recorded include:
-
The number of retching and vomiting episodes.
-
The latency to the first emetic episode.
-
The total number of emetic events.
-
-
Data Analysis: The efficacy of the anti-emetic agent is determined by comparing the emetic response in the treated groups to the control group. Statistical analyses, such as ANOVA or t-tests, are used to determine the significance of the observed differences.
Cisplatin-Induced Emesis in Ferrets
Ferrets are another commonly used animal model for studying emesis due to their well-developed vomiting reflex.
-
Animals: Adult male ferrets are typically used.
-
Induction of Emesis: Cisplatin is administered intraperitoneally at a dose of 5-10 mg/kg to induce both acute and delayed emesis.
-
Drug Administration: Test compounds are administered before the cisplatin challenge, often via intraperitoneal or subcutaneous injection.
-
Observation: The animals are observed for an extended period, often up to 72 hours, to assess the effects on both the acute (first 24 hours) and delayed phases of emesis. The number of retches and vomits are recorded.
-
Data Analysis: The anti-emetic efficacy is evaluated by comparing the number of emetic episodes in the drug-treated groups with the vehicle-treated control group for both the acute and delayed phases.
This comparative guide underscores the potent anti-emetic properties of this compound, positioning it as a strong candidate for further investigation and development in the management of emesis, particularly in the context of chemotherapy. The provided data and experimental protocols offer a solid foundation for researchers to design and interpret future studies in this critical area of therapeutic development.
References
- 1. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of cisplatin induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zacopride and Other Benzamide Derivatives for Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzamides are a class of compounds that have been extensively investigated for their prokinetic effects on the gastrointestinal (GI) tract. These agents primarily exert their effects through the modulation of serotonin receptors, particularly the 5-HT₄ receptor, which plays a crucial role in regulating GI motility. This guide provides a detailed comparison of Zacopride with other notable benzamide derivatives—Cisapride, Metoclopramide, and the related selective 5-HT₄ agonist, Prucalopride. The objective is to offer a comprehensive overview of their pharmacological properties, efficacy in modulating GI motility, and the experimental basis for these findings.
Mechanism of Action: The Role of the 5-HT₄ Receptor
The primary mechanism by which these benzamide derivatives enhance GI motility is through their agonist activity at the 5-HT₄ receptor. Activation of these receptors on enteric neurons leads to the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes peristalsis throughout the GI tract. This action results in accelerated gastric emptying, increased small and large bowel transit, and enhanced lower esophageal sphincter tone.
Comparative Receptor Binding Affinity
The affinity of these compounds for the 5-HT₄ receptor is a key determinant of their potency. The following table summarizes the reported binding affinities, primarily as pKi or Ki values. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | Species | pKi / Ki | Citation |
| This compound | 5-HT₄ | Rat | pA₂ = 9.4 (antagonist activity of GR113808 against this compound) | [1] |
| 5-HT₃ | Rat | Ki = 3-11 nM | [2] | |
| Cisapride | 5-HT₄ | Human | pKi = 7.1 | [3] |
| 5-HT₄ | Guinea Pig | 11-fold more potent than this compound | [4] | |
| hERG | - | IC₅₀ = 9.4 nM | [5] | |
| Metoclopramide | 5-HT₄ | Human | Partial Agonist | |
| D₂ | Human | - | ||
| 5-HT₃ | Human | - | ||
| Prucalopride | 5-HT₄a | Human | pKi = 8.6 / Ki = 2.5 nM | |
| 5-HT₄b | Human | pKi = 8.1 / Ki = 8 nM |
Comparative Efficacy on GI Motility
The prokinetic effects of these benzamide derivatives have been evaluated in numerous preclinical and clinical studies. The following tables provide a comparative summary of their effects on key GI motility parameters.
Gastric Emptying
| Compound | Study Population | Dosage | Method | Key Findings | Citation |
| This compound | - | - | - | Data from direct comparative studies on gastric emptying are limited. | - |
| Cisapride | Diabetic Gastroparesis | 10 mg (IV) | Radionuclide solid-phase emptying | Significantly faster gastric emptying than metoclopramide. | |
| Healthy Volunteers | 10 mg (oral, qid) | Gamma camera | Reduced mean gastric emptying time of solids. | ||
| Metoclopramide | Diabetic Gastroparesis | 10 mg (IV) | Radionuclide solid-phase emptying | Normalized impaired solid emptying. | |
| Critically Ill Patients | 10 mg (enteral, q6h) | Acetaminophen absorption | Significantly accelerated Tmax and increased Cmax and AUC240 from baseline. | ||
| Prucalopride | Healthy Volunteers | 2 mg & 4 mg (oral, qd) | Scintigraphy | Did not significantly alter gastric transit. |
Intestinal Transit
| Compound | Study Population | Dosage | Method | Key Findings | Citation |
| This compound | - | - | - | Data from direct comparative studies on intestinal transit are limited. | - |
| Cisapride | Healthy Volunteers | 10 mg (oral, qid) | Gamma camera | Decreased mean small intestinal transit time of solids. | |
| Barium Follow-Through Patients | 10 mg (oral) | Barium follow-through | Median transit time of 30 min vs. 67.5 min for metoclopramide. | ||
| Metoclopramide | Barium Follow-Through Patients | 20 mg (oral) | Barium follow-through | Median transit time of 67.5 min. | |
| Prucalopride | Healthy Volunteers | 2 mg & 4 mg (oral, qd) | Scintigraphy | Accelerated small bowel and ascending colon transit. | |
| Hospitalized Patients | 2 mg (oral) | Video Capsule Endoscopy | Significantly shorter small bowel transit time (92 vs 275.5 min for control). |
Colonic Transit
| Compound | Study Population | Dosage | Method | Key Findings | Citation |
| This compound | - | - | - | Data from direct comparative studies on colonic transit are limited. | - |
| Cisapride | Healthy Volunteers | 10 mg (oral, qid) | Gamma camera | Increased mean large intestinal transit time of plastic particles. | |
| Metoclopramide | - | - | - | Data on specific effects on colonic transit are less established. | - |
| Prucalopride | Chronic Constipation | 2 mg & 4 mg (oral, qd) | Radio-opaque markers | Reduced colonic transit time by 12.0 h and 13.9 h, respectively. |
Experimental Protocols
A variety of methodologies are employed to assess GI motility. Below are brief descriptions of some key experimental protocols.
Gastric Emptying Scintigraphy
This is considered the gold standard for measuring gastric emptying.
-
Protocol: A standardized meal (e.g., low-fat egg-white meal) is radiolabeled with an isotope like Technetium-99m sulfur colloid.
-
Data Acquisition: The patient consumes the meal, and a gamma camera acquires images of the stomach at specific time points (e.g., 0, 1, 2, and 4 hours).
-
Analysis: The amount of radioactivity remaining in the stomach over time is quantified to determine the gastric emptying rate and half-time (T½).
Radiopaque Marker Colonic Transit Study
This method is used to assess colonic transit time.
-
Protocol: Patients ingest a capsule containing a known number of radiopaque markers (e.g., 24 markers).
-
Data Acquisition: A plain abdominal X-ray is taken at a predetermined time, typically on day 5 (120 hours) after ingestion.
-
Analysis: The number of markers remaining in the colon is counted. Retention of more than 20% of the markers is generally considered indicative of delayed colonic transit.
Antroduodenal Manometry
This technique measures the pressure and coordination of muscle contractions in the stomach and small intestine.
-
Protocol: A thin, flexible tube with pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum.
-
Data Acquisition: Pressure readings are recorded during fasting and after a test meal to assess the migrating motor complex (MMC) and the fed motor response.
-
Analysis: The frequency, amplitude, and propagation of contractions are analyzed to identify abnormalities in motor function.
Comparative Profile and Clinical Considerations
The choice of a prokinetic agent depends on a balance of efficacy, safety, and the specific clinical indication.
-
This compound: While demonstrating potent 5-HT₄ receptor agonism and 5-HT₃ receptor antagonism, comprehensive clinical data directly comparing its prokinetic efficacy against other benzamides is limited. Its dual-action might offer therapeutic advantages, but further investigation is required.
-
Cisapride: Historically an effective prokinetic for a range of GI motility disorders, its use has been severely restricted due to serious cardiac side effects, specifically QT prolongation and arrhythmias, linked to its potent blockade of the hERG potassium channel.
-
Metoclopramide: This agent has a mixed mechanism of action, including dopamine D₂ receptor antagonism, which contributes to its antiemetic effects but also leads to potential central nervous system side effects such as tardive dyskinesia. Its prokinetic effects are well-established, particularly for gastroparesis.
-
Prucalopride: As a highly selective 5-HT₄ receptor agonist, prucalopride offers a favorable safety profile, particularly concerning cardiovascular effects, as it has a low affinity for the hERG channel. Its primary clinical application is in the treatment of chronic constipation.
Conclusion
This compound and other benzamide derivatives represent a significant class of compounds for the management of GI motility disorders. Their efficacy is primarily driven by their agonist activity at the 5-HT₄ receptor. While cisapride demonstrated broad prokinetic effects, its clinical utility is hampered by safety concerns. Metoclopramide remains a useful agent, though its potential for CNS side effects warrants caution. Prucalopride, with its high selectivity for the 5-HT₄ receptor, offers an improved safety profile and is particularly effective for chronic constipation. This compound, with its dual 5-HT₄ agonist and 5-HT₃ antagonist properties, holds therapeutic potential, but a more robust body of comparative clinical data is needed to fully delineate its place in the management of GI motility disorders. Future research should focus on direct, head-to-head comparative trials to better elucidate the relative efficacy and safety of these agents.
References
- 1. Effect of cisapride on gastric emptying of indigestible solids in patients with gastroparesis diabeticorum. A comparison with metoclopramide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prucalopride for Gastrointestinal Motility Disorders: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using cisapride to treat gastroparesis [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cisapride and metoclopramide for facilitating gastric emptying and improving tolerance to intragastric enteral nutrition in critically III, mechanically ventilated adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Zacopride in Schizophrenia: A Comparative Analysis in the Absence of Extensive Clinical Data
A deep dive into the pharmacological rationale and a hypothetical framework for the clinical evaluation of zacopride for the treatment of schizophrenia, contextualized against existing therapeutic alternatives.
Despite initial investigations, this compound, a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist, has not undergone extensive clinical development for schizophrenia, resulting in a notable absence of meta-analytic data. However, its unique mechanism of action continues to hold theoretical interest for researchers and drug development professionals. This guide provides a comparative analysis of this compound's potential therapeutic profile against established antipsychotic drug classes, supported by a review of relevant pharmacological principles and a proposed framework for its clinical evaluation.
Comparative Analysis of Antipsychotic Mechanisms
The therapeutic landscape of schizophrenia is dominated by drugs that primarily modulate dopamine and serotonin receptors. This compound's action as a 5-HT3 receptor antagonist offers a distinct approach. Blockade of 5-HT3 receptors is hypothesized to modulate the release of various neurotransmitters, including dopamine and acetylcholine, in key brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and hippocampus. This could potentially address not only the positive symptoms but also the negative and cognitive domains of the disorder, which remain a significant unmet medical need.[1][2][3]
| Drug Class | Primary Mechanism of Action | Typical Efficacy Profile | Common Adverse Events |
| First-Generation Antipsychotics (e.g., Haloperidol) | Dopamine D2 receptor antagonism | Effective against positive symptoms | High risk of extrapyramidal symptoms (EPS), tardive dyskinesia, hyperprolactinemia[4][5] |
| Second-Generation Antipsychotics (e.g., Risperidone, Olanzapine) | Dopamine D2 and Serotonin 5-HT2A receptor antagonism | Effective against positive symptoms, with some efficacy for negative symptoms | Metabolic side effects (weight gain, dyslipidemia, type 2 diabetes), sedation, anticholinergic effects |
| Partial Dopamine Agonists (e.g., Aripiprazole) | Partial agonism at dopamine D2 receptors, 5-HT1A agonism, and 5-HT2A antagonism | Effective against positive and some negative symptoms, generally with a lower risk of metabolic and extrapyramidal side effects compared to other atypicals | Akathisia, insomnia, nausea |
| This compound (Hypothesized) | Serotonin 5-HT3 receptor antagonism and 5-HT4 receptor agonism | Potentially effective against positive, negative, and cognitive symptoms | Potential for gastrointestinal side effects (due to 5-HT3 and 5-HT4 modulation in the gut), headache, dizziness. The full side effect profile in a psychiatric population is not well-established. |
Signaling Pathway of this compound's Proposed Mechanism in Schizophrenia
The following diagram illustrates the hypothesized signaling pathway through which this compound, as a 5-HT3 receptor antagonist, may exert its therapeutic effects in schizophrenia.
A Framework for a Phase IIa Clinical Trial of this compound in Schizophrenia
Given the absence of robust clinical data, a well-designed clinical trial would be necessary to evaluate the efficacy and safety of this compound in schizophrenia. The following outlines a hypothetical experimental protocol for a Phase IIa, proof-of-concept study.
Experimental Protocol: A Randomized, Double-Blind, Placebo-Controlled, Multi-Center Study to Evaluate the Efficacy and Safety of this compound as an Adjunctive Treatment in Patients with Schizophrenia
1. Study Objectives:
- Primary Objective: To evaluate the efficacy of this compound compared to placebo in improving negative symptoms of schizophrenia.
- Secondary Objectives: To assess the efficacy of this compound on positive symptoms, cognitive function, and overall clinical improvement. To evaluate the safety and tolerability of this compound.
2. Study Population:
- Inclusion Criteria:
- Age 18-55 years.
- Diagnosis of schizophrenia according to DSM-5 criteria.
- Stable on a current antipsychotic medication for at least 3 months.
- Prominent negative symptoms as defined by a minimum score on the Positive and Negative Syndrome Scale (PANSS) negative subscale.
- Exclusion Criteria:
- History of substance use disorder within the last 6 months.
- Significant unstable medical conditions.
- Pregnancy or breastfeeding.
3. Study Design and Treatment:
- A 12-week, randomized, double-blind, placebo-controlled, parallel-group design.
- Patients will be randomized in a 1:1 ratio to receive either this compound (target dose to be determined by Phase I data) or a matching placebo, administered orally once daily as an adjunct to their stable antipsychotic regimen.
4. Outcome Measures:
- Primary Efficacy Endpoint: Change from baseline to week 12 in the PANSS negative symptom subscale score.
- Secondary Efficacy Endpoints:
- Change from baseline in PANSS total and positive subscale scores.
- Change from baseline in the Brief Psychiatric Rating Scale (BPRS) score.
- Change from baseline in the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
- Cognitive performance assessed by a standardized cognitive battery (e.g., MATRICS Consensus Cognitive Battery - MCCB).
- Safety and Tolerability Assessments:
- Incidence of treatment-emergent adverse events (AEs).
- Vital signs, weight, electrocardiograms (ECGs), and laboratory safety tests.
- Assessment of extrapyramidal symptoms using the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).
5. Statistical Analysis:
- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM).
- Secondary efficacy endpoints will be analyzed using similar models.
- Safety data will be summarized descriptively.
Workflow for a Hypothetical this compound Clinical Trial
The following diagram outlines the key stages of the proposed clinical trial.
Conclusion
While the existing clinical data on this compound for schizophrenia is insufficient for a meta-analysis, its distinct pharmacological profile as a 5-HT3 receptor antagonist warrants further investigation. A structured clinical trial, as outlined above, would be essential to determine its potential efficacy, particularly for the challenging domains of negative and cognitive symptoms, and to establish its safety profile in this patient population. Such research would be a valuable contribution to the ongoing effort to develop novel and more effective treatments for schizophrenia.
References
- 1. The psychopharmacology of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can 5-HT3 antagonists contribute toward the treatment of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9 Side Effects of Antipsychotic Medications - GoodRx [goodrx.com]
- 5. Antipsychotics: Uses, Side Effects, and Safety Tips [rethink.org]
Emerging Research & Novel Applications
Application Notes and Protocols: Investigating the Role of Zacopride in Neuroinflammation and Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride is a potent and versatile pharmacological agent with a complex receptor binding profile, primarily recognized as a high-affinity 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist[1][2]. Emerging evidence also points to its interaction with the α7 nicotinic acetylcholine receptor (α7nAChR), a key component of the cholinergic anti-inflammatory pathway[3]. This pathway represents a crucial link between the nervous and immune systems, and its activation is known to attenuate neuroinflammation, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
These application notes provide a comprehensive overview of the potential role of this compound in modulating neuroinflammation and its therapeutic implications for neurodegenerative disorders. Detailed protocols for key in vitro and in vivo experiments are outlined to facilitate further research into the neuroprotective properties of this compound.
Pharmacological Profile of this compound
This compound exhibits a multi-target engagement profile, which is critical to understanding its potential effects on neuroinflammation.
| Receptor Target | Action | Affinity/Potency | Reference |
| 5-HT₃ Receptor | Antagonist | High affinity (KD ≤ 1 nM) | [4][5] |
| 5-HT₄ Receptor | Agonist | Potent agonist | |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Potential Agonist/Modulator | IC₅₀ = 7.04 µM (as an antagonist of acetylcholine-induced currents) |
This compound in Neuroinflammation: The Cholinergic Anti-inflammatory Pathway
The cholinergic anti-inflammatory pathway is a neuro-immune reflex that inhibits inflammation. Acetylcholine (ACh), the primary efferent vagal neurotransmitter, activates α7nAChRs on immune cells, including microglia in the central nervous system, to suppress the production of pro-inflammatory cytokines. This compound's interaction with α7nAChR suggests it may leverage this pathway to exert anti-neuroinflammatory effects.
This compound in Neurodegenerative Diseases
Alzheimer's Disease: Neuroinflammation driven by amyloid-beta (Aβ) plaques is a key pathological feature of Alzheimer's disease. By potentially inhibiting microglial activation and the subsequent release of neurotoxic cytokines, this compound could offer a neuroprotective strategy. Furthermore, its 5-HT₄ receptor agonism has been linked to cognitive enhancement.
Parkinson's Disease: Microglial activation and subsequent dopaminergic neuron degeneration are central to the pathophysiology of Parkinson's disease. The anti-inflammatory properties of this compound, mediated through the cholinergic anti-inflammatory pathway, could help mitigate this neuroinflammatory cascade.
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on neuroinflammation and in models of neurodegenerative disease.
Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effects on Microglia
Objective: To determine the efficacy of this compound in suppressing pro-inflammatory responses in activated microglial cells.
Cell Line: BV-2 murine microglial cell line or primary microglia.
Materials:
-
This compound hydrochloride
-
Lipopolysaccharide (LPS)
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Reagents for quantifying nitric oxide (Griess reagent), TNF-α, IL-1β, and IL-6 (ELISA kits)
-
Reagents for Western blotting (antibodies against p-NF-κB, NF-κB, p-STAT3, STAT3, and β-actin)
-
Reagents for immunocytochemistry (antibodies against Iba1 and NF-κB)
Procedure:
-
Cell Culture and Plating: Culture BV-2 cells in complete medium. Seed cells in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting, and chamber slides for immunocytochemistry) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Induction of Neuroinflammation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours for cytokine analysis, 30-60 minutes for signaling pathway analysis).
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Analysis of Signaling Pathways:
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of NF-κB and STAT3.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize the nuclear translocation of NF-κB and changes in microglial morphology (Iba1 staining).
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Neuroinflammation
Objective: To assess the neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation.
Animal Model: C57BL/6 mice.
Materials:
-
This compound hydrochloride
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetics
-
Equipment for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections
-
Tissue homogenization buffer and equipment
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Divide them into groups: Vehicle control, LPS only, this compound + LPS, and this compound only.
-
Drug Administration: Administer this compound (e.g., 0.1, 1, 10 mg/kg, i.p.) or vehicle for a specified period (e.g., daily for 7 days) prior to the LPS challenge.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg).
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field, elevated plus maze) to assess sickness behavior and anxiety-like behaviors at different time points post-LPS injection.
-
Tissue Collection and Processing: At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice and collect brain tissue. Homogenize one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Biochemical Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA kits.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess microglial activation (Iba1) and astrogliosis (GFAP) in relevant brain regions (e.g., hippocampus, cortex).
Protocol 3: Assessment of this compound on Acetylcholine Release in Brain Slices
Objective: To determine if this compound modulates acetylcholine release, potentially through its action on 5-HT₄ and/or α7nACh receptors.
Method: In vitro brain slice preparation and acetylcholine release assay.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K⁺) aCSF
-
Acetylcholine assay kit (e.g., colorimetric or fluorometric)
-
Brain slicing equipment (vibratome)
Procedure:
-
Brain Slice Preparation: Euthanize a rodent (e.g., rat or mouse) and rapidly dissect the brain. Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
This compound Incubation: Incubate the slices with different concentrations of this compound for a predetermined time.
-
Stimulation of Acetylcholine Release: Induce acetylcholine release by exposing the slices to high K⁺ aCSF for a short period.
-
Sample Collection: Collect the superfusate during both basal and stimulated conditions.
-
Acetylcholine Quantification: Measure the acetylcholine concentration in the collected samples using a commercially available assay kit.
Conclusion
This compound's unique pharmacological profile, particularly its interaction with the α7 nicotinic acetylcholine receptor in addition to its established effects on serotonin receptors, positions it as a compelling candidate for further investigation in the context of neuroinflammation and neurodegenerative diseases. The provided protocols offer a framework for researchers to systematically evaluate the anti-neuroinflammatory and neuroprotective potential of this compound, with the ultimate goal of developing novel therapeutic strategies for these debilitating conditions.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Zacopride's Therapeutic Potential in Sleep Apnea: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical investigation into the effects of zacopride on sleep apnea, based on findings from animal models. This document details the experimental protocols and summarizes the quantitative outcomes, offering a methodological framework for researchers in the field of sleep-disordered breathing and pharmacology.
Introduction
Sleep apnea is a prevalent disorder characterized by recurrent episodes of breathing cessation during sleep. The neurochemical control of breathing, particularly the role of serotonin (5-HT), is a key area of investigation for potential pharmacotherapies. This compound, a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist, has been evaluated for its efficacy in mitigating sleep apnea in animal models. The following sections detail the experimental procedures and findings from these preclinical studies.
Quantitative Data Summary
The effects of R-zacopride on spontaneous central apneas in Sprague-Dawley rats are summarized below. The data demonstrates a significant dose-dependent reduction in apnea frequency during both non-rapid-eye-movement (NREM) and rapid-eye-movement (REM) sleep.
| Treatment Group | Dose (mg/kg) | Sleep Stage | Reduction in Apneas (%) | P-value | Reference |
| R-zacopride | 0.5 | NREM | 50% | P=.05 | [1] |
| R-zacopride | 1.0 | NREM | 50% | P=.02 | [1] |
| R-zacopride | 10.0 | NREM | 50% | P=.001 | [1] |
| R-zacopride | 0.5, 1.0, 10.0 | REM | 80% | P<.0007 | [1] |
Experimental Protocols
This section outlines the detailed methodology for investigating the effects of this compound on sleep apnea in a rat model.
Animal Model
-
Species: Sprague-Dawley Rats[1]
-
Number of Animals: 10
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Implantation of Monitoring Electrodes
To monitor sleep and respiration, animals are surgically implanted with electrodes for electroencephalography (EEG), electromyography (EMG), and electrocardiography (ECG).
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
EEG Electrodes: Place stainless steel screws over the frontal and parietal cortices.
-
EMG Electrodes: Insert Teflon-coated stainless-steel wires into the nuchal muscles.
-
ECG Electrodes: Place electrodes subcutaneously on the chest.
-
Recovery: Allow for a sufficient post-operative recovery period (e.g., 7-10 days) before commencing experiments.
Drug Administration
-
Compound: R-zacopride
-
Vehicle: Saline or other appropriate vehicle.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosage: Prepare solutions to administer doses of 0.5, 1.0, and 10.0 mg/kg.
-
Control: Administer vehicle-only injections as a control.
Sleep and Respiration Monitoring
-
Acclimatization: Acclimate animals to the recording chamber for a specified period before data collection.
-
Recording Duration: Monitor respiration and sleep for 6 hours following the injection.
-
Data Acquisition: Use a polysomnography system to continuously record EEG, EMG, ECG, and respiratory signals. Respiration can be monitored using a whole-body plethysmograph.
Data Analysis
-
Sleep Scoring: Score the recorded data into wakefulness, NREM sleep, and REM sleep based on standard criteria for EEG and EMG patterns.
-
Apnea Identification: Identify central apneas, defined as a cessation of breathing for a specified duration (e.g., ≥2.5 seconds).
-
Statistical Analysis: Compare the frequency of apneas in the drug-treated groups to the control group using appropriate statistical tests (e.g., ANOVA, t-test). A p-value of <0.05 is typically considered statistically significant.
Visualizations
Proposed Signaling Pathway of this compound in Modulating Respiration
Caption: Proposed mechanism of this compound's action on serotonergic pathways to reduce sleep apnea.
Experimental Workflow for Evaluating this compound's Efficacy
Caption: Experimental workflow for assessing the impact of this compound on sleep apnea in a rat model.
Discussion and Conclusion
The findings from preclinical studies suggest that this compound, through its dual action as a 5-HT3 antagonist and 5-HT4 agonist, effectively reduces central sleep apneas in an animal model. The antagonist action at 5-HT3 receptors is hypothesized to be a key contributor to its efficacy. These results provide a strong rationale for further investigation of this compound and similar compounds as potential therapeutic agents for sleep apnea. The detailed protocols provided herein offer a standardized approach for replicating and expanding upon these initial findings. Future studies could explore the effects of this compound on obstructive and mixed apneas, as well as its long-term efficacy and safety profile.
References
Zacopride: A Potential Therapeutic Avenue for Alcohol Dependence
Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dependence is a chronic relapsing disorder with significant societal and individual costs. Current pharmacological treatments have limited efficacy and are not effective for all individuals, highlighting the urgent need for novel therapeutic strategies. Zacopride, a potent and selective 5-HT3 receptor antagonist, has emerged as a promising candidate for the treatment of alcohol dependence. Preclinical studies have demonstrated its ability to reduce voluntary alcohol consumption in animal models. This document provides a comprehensive overview of the preclinical data supporting the use of this compound, detailed protocols for its evaluation in rodent models of alcohol dependence, and a summary of its proposed mechanism of action.
Mechanism of Action
The reinforcing effects of alcohol are, in part, mediated by the mesolimbic dopamine system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). Alcohol consumption leads to an increase in dopamine release in the NAc, a phenomenon strongly associated with reward and reinforcement.[1][2][3] Serotonin (5-HT) plays a crucial modulatory role in this pathway, and 5-HT3 receptors are implicated in the regulation of dopamine release.[1][2]
This compound, as a 5-HT3 receptor antagonist, is thought to exert its effects on alcohol consumption by modulating this pathway. By blocking 5-HT3 receptors, this compound may inhibit the stimulatory effect of serotonin on GABAergic interneurons in the VTA. This, in turn, could lead to a disinhibition of dopaminergic neurons and a subsequent reduction in alcohol-induced dopamine release in the NAc. This proposed mechanism suggests that this compound may reduce the rewarding effects of alcohol, thereby decreasing the motivation to drink.
References
- 1. Alcohol stimulates the release of dopamine and serotonin in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possibility of 5-HT3 receptor involvement in alcohol dependence: a microdialysis study of nucleus accumbens dopamine and serotonin release in rats with chronic alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohol-induced accumbal dopamine- and taurine release in female and male Wistar rats, an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
Zacopride's Interaction with Cardiac Ion Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zacopride, initially developed as a 5-HT receptor modulator for gastrointestinal applications, has been identified as a selective and moderate agonist of the cardiac inward rectifier potassium channel, IK1 (Kir2.1). This unique pharmacological profile has garnered interest in its potential as an antiarrhythmic agent. These application notes provide a comprehensive overview of this compound's effects on cardiac ion channels, with a focus on its primary target, IK1. Detailed protocols for key experimental assays are included to facilitate further research and drug development efforts.
Impact on Cardiac Ion Channels: A Summary
Current research indicates that this compound's primary electrophysiological effect on cardiomyocytes is the selective activation of the IK1 channel. This action leads to hyperpolarization of the resting membrane potential and a shortening of the action potential duration (APD).
Inward Rectifier Potassium Channel (IK1)
This compound has been consistently shown to enhance the IK1 current in a concentration-dependent manner in ventricular myocytes from various species, including rats, rabbits, and humans.[1][2] This agonistic activity is believed to be the cornerstone of its antiarrhythmic properties, particularly in suppressing triggered arrhythmias that can arise from conditions of calcium overload.[3] By augmenting the IK1 current, this compound helps to stabilize the resting membrane potential, making cardiomyocytes less susceptible to aberrant depolarizations.
Other Cardiac Ion Channels
Studies have investigated the selectivity of this compound. One key study in rabbit ventricular myocytes found that this compound had no discernible effect on several other critical cardiac ion channels, including:
-
Voltage-gated sodium current (INa)
-
L-type calcium current (ICa-L)
-
Transient outward potassium current (Ito)
-
Delayed rectifier potassium current (IK) [1]
This selectivity is a desirable characteristic for a potential antiarrhythmic drug, as it may reduce the likelihood of off-target effects.
Cardiac Safety Profile: hERG Channel and QT Prolongation
A critical aspect of cardiac safety assessment for any new chemical entity is its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). Inhibition of the hERG channel can lead to a prolongation of the QT interval on the electrocardiogram, a biomarker for an increased risk of the potentially fatal arrhythmia, Torsades de Pointes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's effects on cardiac electrophysiology.
Table 1: Effect of this compound on IK1 Channel and Arrhythmia Suppression
| Parameter | Species | Preparation | Concentration Range | Key Findings | Reference(s) |
| IK1 Current Enhancement | Rat | Isolated Ventricular Myocytes | 0.1 - 10 µmol/L | Concentration-dependent enhancement of IK1. | |
| Antiarrhythmic Efficacy (IC50) | Human | Isolated Ventricular Myocardium | 5 - 100 µmol/L | Effective IC50 in the range of 28-40 µmol/L for eliminating triggered arrhythmias. | |
| Action Potential Duration (APD) | Rabbit | Isolated Ventricular Myocytes | 0.1 - 10 µmol/L | Concentration-dependent shortening of APD90. | |
| Resting Membrane Potential | Rabbit | Isolated Ventricular Myocytes | 1 µmol/L | Hyperpolarization of the resting membrane potential. |
Table 2: Selectivity Profile of this compound on Various Cardiac Ion Channels
| Ion Channel | Current | Species | Finding | Reference(s) |
| Inward Rectifier K+ Channel | IK1 | Rat, Rabbit, Human | Agonist (Enhancement) | |
| Voltage-gated Na+ Channel | INa | Rabbit | No apparent action | |
| L-type Ca2+ Channel | ICa-L | Rabbit | No apparent action | |
| Transient Outward K+ Channel | Ito | Rabbit | No apparent action | |
| Delayed Rectifier K+ Channel | IK | Rabbit | No apparent action |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound's antiarrhythmic effect.
Caption: Workflow for evaluating this compound's electrophysiological effects.
Experimental Protocols
Protocol for Whole-Cell Patch-Clamp Electrophysiology on Isolated Ventricular Myocytes
This protocol is a generalized procedure based on methodologies described in the cited literature.
Objective: To measure the effect of this compound on the IK1 current and action potential duration in isolated ventricular myocytes.
Materials:
-
Cell Isolation:
-
Ventricular tissue (e.g., from rat or rabbit)
-
Collagenase and protease solution
-
Tyrode's solution (calcium-free and normal calcium)
-
-
Electrophysiology Rig:
-
Inverted microscope
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system and software
-
-
Solutions:
-
External (Bath) Solution (for IK1): (in mmol/L) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (for IK1): (in mmol/L) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
-
Procedure:
-
Cell Isolation:
-
Isolate ventricular myocytes from the desired species using standard enzymatic digestion protocols.
-
Store the isolated, quiescent, rod-shaped cells in a calcium-containing Tyrode's solution at room temperature.
-
-
Electrophysiology Recording:
-
Transfer an aliquot of isolated myocytes to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and a single myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
IK1 Current Measurement (Voltage-Clamp):
-
Hold the cell at a potential of -80 mV.
-
Apply a series of depolarizing and hyperpolarizing voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments for 500 ms).
-
Record the resulting currents during a baseline period (control).
-
Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10 µmol/L).
-
Repeat the voltage-clamp protocol at each concentration once the drug effect has reached a steady state.
-
Perform a washout with the control external solution to assess the reversibility of the effect.
-
-
Action Potential Duration Measurement (Current-Clamp):
-
Switch the amplifier to the current-clamp mode.
-
Inject a brief suprathreshold current pulse (e.g., 2 ms, 1-2 nA) to elicit an action potential.
-
Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Record baseline action potentials.
-
Apply this compound at various concentrations and record the resulting action potentials.
-
Measure the action potential duration at 90% repolarization (APD90).
-
-
Data Analysis:
-
Construct current-voltage (I-V) relationships for the IK1 current before and after this compound application.
-
Calculate the percentage change in current at specific voltages.
-
Measure and compare the APD90 values at different this compound concentrations.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Conclusion
This compound is a selective agonist of the cardiac IK1 channel, a property that underpins its observed antiarrhythmic effects in preclinical models. Its lack of significant impact on other major cardiac ion channels is a promising feature. However, the absence of dedicated studies on its interaction with the hERG channel and its effect on the QT interval represents a critical data gap that must be addressed in any further development program to fully characterize its cardiac safety profile. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential and safety of this compound.
References
- 1. This compound Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel discovery of IK1 channel agonist: this compound selectively enhances IK1 current and suppresses triggered arrhythmias in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a moderate IK1 channel agonist, on triggered arrhythmia and contractility in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Zacopride: Application Notes for Future Therapeutic Development
Zacopride , a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist, presents a compelling profile for further clinical investigation. Initially explored for its antiemetic and anxiolytic properties, recent preclinical evidence has illuminated its significant therapeutic potential in cardiovascular diseases, particularly in the management of cardiac arrhythmias and coronary microvascular dysfunction. This document outlines the current understanding of this compound's mechanisms of action, summarizes key preclinical data, and provides detailed protocols for future research and development.
Therapeutic Potential
This compound's dual serotonergic activity, coupled with its newly discovered role as a selective agonist of the cardiac inward rectifier potassium current (IK1), underpins its therapeutic promise in several key areas:
-
Cardiac Arrhythmias: By selectively enhancing the IK1 current, this compound has been shown to hyperpolarize the resting membrane potential and shorten the action potential duration in cardiomyocytes.[1] This mechanism suggests a potential therapeutic application in preventing and terminating triggered arrhythmias.[1][2] Preclinical studies have demonstrated its efficacy in suppressing drug-induced and ischemia-related arrhythmias.[1]
-
Coronary Microvascular Dysfunction (CMD): A recent groundbreaking study has revealed that this compound can ameliorate CMD by modulating the gut microbiota and influencing the chlorophyll/heme-tryptophan metabolic axis.[3] This novel mechanism opens up a new frontier for this compound in treating ischemic heart disease.
-
Gastrointestinal Motility Disorders: As a 5-HT4 receptor agonist, this compound has the potential to be effective in treating conditions characterized by impaired gastrointestinal motility, such as gastroparesis and chronic constipation.
Future Clinical Trials Outlook
As of late 2025, a review of clinical trial registries indicates no active or recruiting clinical trials for this compound. A previously conducted single-blind trial investigating its use in schizophrenia was unsuccessful. However, the robust and promising preclinical data, particularly in the cardiovascular field, strongly support the initiation of new clinical investigations.
Future clinical trials could be designed to:
-
Phase I: Assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers, with a focus on cardiovascular parameters.
-
Phase IIa: Evaluate the efficacy of this compound in proof-of-concept studies for the treatment of specific cardiac arrhythmias, such as those induced by certain medications or in the context of ischemic heart disease.
-
Phase IIb: Investigate the therapeutic potential of this compound in patients with diagnosed coronary microvascular dysfunction, potentially including the analysis of gut microbiome composition as a secondary endpoint.
Quantitative Preclinical Data Summary
| Parameter | Value | Species/Model | Reference |
| 5-HT3 Receptor Binding Affinity (Ki) | 0.38 nM | Not Specified | |
| 5-HT4 Receptor Binding Affinity (Ki) | 373 nM | Not Specified | |
| IK1 Current Enhancement | Dose-dependent (0.1-10 µmol/L) | Rabbit | |
| Action Potential Duration (APD90) Shortening | Concentration-dependent (0.1-10 µmol/L) | Rabbit | |
| Antiarrhythmic Effective Dose (in vivo) | 25 µg/kg | Rat (aconitine-induced arrhythmia) | |
| Antiarrhythmic Effective Concentration (ex vivo) | 1.0 µmol/L | Rat (aconitine-induced arrhythmia) | |
| CMD Model Intervention Dose | 5 mg/kg daily for 7 days (oral) | Rat |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Cardiac Action Potential Duration
Objective: To determine the effect of this compound on the action potential duration (APD) of isolated ventricular cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from rabbit or guinea pig)
-
Whole-cell patch-clamp setup
-
Perfusion system
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 glucose, 5 HEPES; pH 7.4)
-
This compound stock solution (in DMSO or water)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Cell Preparation: Isolate ventricular cardiomyocytes using established enzymatic digestion protocols. Allow cells to stabilize in Tyrode's solution.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Record baseline action potentials elicited by current injection (e.g., 1 Hz stimulation).
-
-
This compound Application:
-
Perfuse the cell with Tyrode's solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM).
-
Allow for a stabilization period (e.g., 5-10 minutes).
-
-
Data Acquisition: Record action potentials in the presence of this compound.
-
Washout: Perfuse the cell with drug-free Tyrode's solution to observe any reversal of effects.
-
Data Analysis: Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) before, during, and after this compound application.
Protocol 2: Ex Vivo Evaluation of this compound's Antiarrhythmic Activity in an Ischemia-Reperfusion Model
Objective: To assess the efficacy of this compound in preventing arrhythmias in an isolated heart model of ischemia-reperfusion injury.
Materials:
-
Isolated heart perfusion system (Langendorff apparatus)
-
Krebs-Henseleit solution
-
This compound
-
ECG recording system
-
Animal model (e.g., rat)
Procedure:
-
Heart Isolation: Isolate the heart from an anesthetized rat and mount it on the Langendorff apparatus.
-
Stabilization: Perfuse the heart with oxygenated Krebs-Henseleit solution at a constant pressure and temperature until a stable heart rate and ECG are achieved.
-
Baseline Recording: Record a baseline ECG for a defined period (e.g., 20 minutes).
-
Ischemia Induction: Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).
-
Reperfusion and Treatment:
-
Control Group: Initiate reperfusion with standard Krebs-Henseleit solution.
-
This compound Group: Initiate reperfusion with Krebs-Henseleit solution containing this compound (e.g., 1 µM).
-
-
ECG Monitoring: Continuously record the ECG during the reperfusion period (e.g., 60 minutes).
-
Data Analysis: Analyze the ECG recordings for the incidence and duration of ventricular arrhythmias (ventricular tachycardia and fibrillation).
Protocol 3: Investigation of this compound's Impact on Gut Microbiota in a Model of Coronary Microvascular Dysfunction
Objective: To characterize the changes in gut microbiota composition following this compound treatment in a rat model of CMD.
Materials:
-
Sprague-Dawley rats
-
High-fat diet
-
Streptozotocin (STZ)
-
This compound
-
Metagenomic sequencing platform
-
Bioinformatics analysis software
Procedure:
-
Model Induction:
-
Induce CMD in rats by feeding a high-fat diet and administering a low dose of STZ.
-
Include a healthy control group receiving a standard diet.
-
-
This compound Treatment:
-
Treat a subset of the CMD rats with oral this compound (e.g., 5 mg/kg/day) for a specified period (e.g., 7 days).
-
-
Sample Collection: At the end of the treatment period, collect fecal samples from all groups.
-
DNA Extraction and Sequencing: Extract microbial DNA from the fecal samples and perform 16S rRNA or shotgun metagenomic sequencing.
-
Data Analysis:
-
Analyze the sequencing data to determine the microbial community composition (alpha and beta diversity).
-
Identify specific microbial taxa that are differentially abundant between the control, CMD, and this compound-treated groups.
-
Perform functional pathway analysis to identify metabolic pathways affected by this compound treatment.
-
References
- 1. This compound Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a Moderate IK1 channel agonist, on Triggered Arrhythmia and Contractility in Human Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and multidimensional impacts of cross-kingdom symbiosis: gut microbiota modulates coronary microvascular dysfunction via the chlorophyll/heme-tryptophan metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Zacopride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Zacopride, a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist. Adherence to these guidelines is critical to ensure the safety of all researchers, scientists, and drug development professionals. This guide offers procedural, step-by-step instructions to mitigate risks and establish clear operational and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
All personnel handling this compound in solid or solution form must wear the appropriate personal protective equipment. The following table summarizes the required PPE based on information from safety data sheets for this compound hydrochloride and general guidance for handling hazardous pharmaceutical compounds.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Double Nitrile Gloves | Powder-free nitrile gloves are recommended. The outer glove should be changed immediately upon contamination. For prolonged handling, change gloves every 30-60 minutes. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must provide a complete seal around the eyes to protect against splashes and dust. |
| Respiratory | NIOSH-approved Respirator | For handling the solid form where dust may be generated, a NIOSH-approved N95 or higher particulate respirator is required. For handling solutions, a respirator may be necessary if aerosols could be generated. |
| Body | Laboratory Coat or Disposable Gown | A buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashing or contamination, a disposable gown resistant to chemical permeation should be worn. |
This compound Handling and Emergency Procedures
Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Standard Handling Procedures:
-
Preparation: All handling of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Emergency Procedures:
| Emergency Situation | Immediate Action Required |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This compound Spill and Disposal Plan
A clear and practiced plan for managing spills and disposing of waste is essential.
Spill Cleanup Protocol:
In the event of a this compound spill, the following workflow must be initiated immediately.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
